[1,2,4]Triazolo[4,3-a]pyridin-8-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEMYQNTSLRXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297522 | |
| Record name | [1,2,4]Triazolo[4,3-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31040-11-6 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-8-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31040-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 116474 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031040116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31040-11-6 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116474 | |
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| Record name | [1,2,4]Triazolo[4,3-a]pyridin-8-amine | |
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| Record name | [1,2,4]triazolo[4,3-a]pyridin-8-amine | |
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Foundational & Exploratory
The Rise of Triazolopyridines: A Technical Guide to Novel Derivatives in Drug Discovery
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Biological Evaluation, and Therapeutic Potential of Novel Triazolopyridine Derivatives.
The field of medicinal chemistry has seen a significant surge in the exploration of triazolopyridine scaffolds, a versatile class of heterocyclic compounds demonstrating a wide array of pharmacological activities.[1] These compounds, formed by the fusion of a triazole and a pyridine ring, have emerged as promising candidates for the development of new therapeutics, particularly in the areas of oncology and inflammatory diseases.[1][2] This technical guide provides an in-depth overview of the discovery of novel triazolopyridine derivatives, focusing on their synthesis, key biological activities, and the signaling pathways they modulate.
Core Synthesis Strategies
The synthesis of triazolopyridine derivatives has evolved from simple condensation reactions to more sophisticated and efficient methods, including microwave-assisted synthesis, which significantly streamlines the process.[1] A general and efficient approach for the synthesis of 1,2,4-triazolo[1,5-a]pyridines involves a tandem reaction of enaminonitriles with benzohydrazides under microwave irradiation.[3]
A key intermediate in the synthesis of many biologically active triazolopyridine derivatives is the triazolopyridine skeleton, which can be constructed from commercially available starting materials. For instance, the synthesis of potent Janus kinase (JAK) and histone deacetylase (HDAC) dual inhibitors often starts with 2-amino-6-bromo-pyridine.[4]
Key Biological Activities and Targets
Novel triazolopyridine derivatives have shown significant inhibitory activity against a range of important therapeutic targets. This guide will focus on three key areas of recent advancements: JAK/HDAC dual inhibitors, Bromodomain and Extra-Terminal (BET) protein inhibitors, and Tankyrase (TNKS) inhibitors.
Dual JAK/HDAC Inhibition in Cancer Therapy
A series of triazolopyridine-based dual inhibitors of JAK and HDAC enzymes have been rationally designed and synthesized.[4] These compounds have demonstrated potent inhibitory activities against both targets and have shown significant cytotoxicity against various cancer cell lines.[4] One of the most promising compounds from this series is 4-(((5-(benzo[d][1][4]dioxol-5-yl)-[1][5][6]triazolo[1,5-a]pyridin-2-yl)amino)methyl)-N-hydroxybenzamide (19) , which has been identified as a pan-HDAC and JAK1/2 dual inhibitor.[4][7]
| Compound | Target | IC50 (nM) | Cell Line | GI50 (µM) |
| 19 | JAK1 | 18 | MDA-MB-231 | 0.14 |
| JAK2 | 25 | RPMI-8226 | 0.10 | |
| HDAC1 | 3.2 | NCI-H522 | 0.10 | |
| HDAC2 | 4.5 | |||
| HDAC3 | 2.8 | |||
| HDAC6 | 1.5 | |||
| Filgotinib | JAK1 | 10 | RPMI-8226 | >10 |
| SAHA | HDAC (pan) | - | RPMI-8226 | 0.25 |
Table 1: In vitro inhibitory activity of compound 19 against JAK and HDAC enzymes and its antiproliferative activity against selected cancer cell lines. Data compiled from[2][4].
BRD4 Inhibition for Epigenetic Regulation
Bromodomain-containing protein 4 (BRD4) has emerged as a key epigenetic reader and a promising target for cancer treatment.[8] A series of novel triazolopyridine derivatives have been developed as potent BRD4 inhibitors.[4] The representative compound 12m has shown excellent anti-cancer activity in the MV4-11 cell line, superior to the well-known BRD4 inhibitor (+)-JQ1.[4]
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) |
| 12m | BRD4 BD1 | - | MV4-11 | 0.02 |
| (+)-JQ1 | BRD4 BD1 | - | MV4-11 | 0.03 |
Table 2: Anticancer activity of the triazolopyridine-based BRD4 inhibitor 12m in comparison to (+)-JQ1. Data compiled from[4].
Tankyrase Inhibition and the Wnt/β-catenin Pathway
Tankyrase (TNKS) enzymes are key regulators of the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[5] A novel triazolopyridine derivative, N-([1][5][6]triazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide (TI-12403) , has been identified as a potent TNKS inhibitor.[5] This compound has been shown to stabilize AXIN2, reduce active β-catenin, and downregulate β-catenin target genes in colorectal cancer cells.[5]
| Compound | Target | IC50 (nM) |
| TI-12403 | TNKS1 | 25 |
| TNKS2 | 15 |
Table 3: In vitro inhibitory activity of TI-12403 against TNKS1 and TNKS2. Data compiled from[5].
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental processes involved in the discovery of these novel derivatives, the following diagrams illustrate key signaling pathways and a general experimental workflow.
General experimental workflow for the discovery and evaluation of novel triazolopyridine derivatives.
Simplified representation of the JAK-STAT signaling pathway and the mechanism of action of triazolopyridine-based JAK inhibitors.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of novel triazolopyridine derivatives.
General Procedure for Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines[3]
-
In an oven-dried microwave vial (0.5–2.0 mL), add the enaminonitrile (1.0 equiv.) and the corresponding benzohydrazide (2.0 equiv.).
-
Evacuate the vial and backfill with nitrogen three times.
-
Add dry toluene (1.5 mL) to the vial.
-
Seal the reaction vial and perform microwave heating at 140 °C.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Directly purify the product using silica gel column chromatography with an appropriate eluent (e.g., chloroform/ethyl acetate 10:1).
In Vitro Kinase Inhibition Assay (Generic Fluorescence-Based)[9]
-
Reagent Preparation : Prepare a master mix of the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) containing the target kinase (e.g., JAK1, JAK2) and the substrate peptide.
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Plate Preparation : Dispense the master mix into the wells of a 384-well plate.
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Compound Addition : Add the triazolopyridine test compounds from a dilution series to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation : Initiate the kinase reaction by adding ATP to all wells.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and measure the kinase activity using a fluorescence-based detection kit (e.g., ADP-Glo™), which quantifies the amount of ADP produced.
-
Data Analysis : Read the fluorescence signal on a plate reader and calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)[10]
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Cell Seeding : Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment : Treat the cells with various concentrations of the triazolopyridine derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
MTT Addition : Add 10 µL of MTT solution (final concentration 0.45 mg/mL) to each well.
-
Incubation : Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for β-catenin[5][11]
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Cell Lysis : Treat cells with the triazolopyridine inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE : Separate equal amounts of protein on a polyacrylamide gel.
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Protein Transfer : Transfer the separated proteins to a PVDF membrane.
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Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation : Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
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Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Future Directions
The versatility of the triazolopyridine scaffold continues to make it a prime candidate for the development of novel therapeutics.[1] Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety profiles.[4] Furthermore, the exploration of new biological targets for triazolopyridine-based compounds holds the potential to address a wider range of diseases.[1] The continuous innovation in synthetic methodologies will also play a crucial role in the efficient and sustainable production of these promising drug candidates.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Triazolo[4,3-a]pyridin-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic compound triazolo[4,3-a]pyridin-3-amine. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the study and application of this molecule, particularly in the fields of medicinal chemistry and materials science. This document details the available data on its absorption, emission, and vibrational spectroscopy, alongside the experimental protocols utilized for these characterizations.
Core Spectroscopic Data
The spectroscopic characteristics of triazolo[4,3-a]pyridin-3-amine have been primarily elucidated through ultraviolet-visible (UV-Vis) absorption, fluorescence emission, Fourier-transform infrared (FTIR), and Fourier-transform Raman (FT-Raman) spectroscopy.
UV-Vis Absorption and Fluorescence Spectroscopy
Triazolo[4,3-a]pyridin-3-amine exhibits distinct absorption and emission properties. The electronic absorption spectrum is characterized by a notable band around 255 nm.[1] The compound is luminescent, with its emission spectrum displaying two primary bands: a high-intensity band at approximately 460 nm and a weaker band at 545 nm.[1] A significant Stokes shift is observed, with values of 9410 cm⁻¹ for the triazole ring and 7625 cm⁻¹ for the pyridine ring.[1]
| Parameter | Value | Reference |
| UV-Vis Absorption | ||
| Absorption Maximum (λabs) | ~255 nm | [1] |
| Fluorescence Emission | ||
| Emission Maximum 1 (λem) | ~460 nm | [1] |
| Emission Maximum 2 (λem) | 545 nm | [1] |
| Stokes Shift | ||
| Triazole Ring | 9410 cm⁻¹ | [1] |
| Pyridine Ring | 7625 cm⁻¹ | [1] |
Note: At the time of this report, detailed quantitative data for molar absorptivity (ε) and fluorescence quantum yield (Φ) for triazolo[4,3-a]pyridin-3-amine were not available in the reviewed literature.
Vibrational Spectroscopy
The vibrational properties of triazolo[4,3-a]pyridin-3-amine have been investigated using FTIR and FT-Raman spectroscopy. The FTIR spectrum was recorded in the 100–4000 cm⁻¹ range, and the FT-Raman spectrum was recorded in the 80–4000 cm⁻¹ range.[1]
| Spectroscopic Technique | Key Observations | Reference |
| FTIR Spectroscopy | The spectrum was recorded in the range of 100–4000 cm⁻¹. | [1] |
| FT-Raman Spectroscopy | The spectrum was recorded in the range of 80–4000 cm⁻¹. | [1] |
Note: Specific band assignments from the vibrational spectra can be found in the detailed study by Dymińska et al. (2022).
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive search of the available scientific literature did not yield specific experimental ¹H NMR or ¹³C NMR data for triazolo[4,3-a]pyridin-3-amine. While NMR data for various derivatives of the triazolopyridine scaffold are available, the spectra for the parent 3-amino compound could not be located for inclusion in this guide.
Experimental Protocols
The following sections detail the methodologies employed in the spectroscopic analysis of triazolo[4,3-a]pyridin-3-amine.
Sample Preparation
For spectroscopic analysis, 1,2,4-triazolo[4,3-a]pyridin-3-amine was recrystallized from an ethanol solution.[1]
X-ray Diffraction (XRD)
Single-crystal X-ray diffraction data were collected to determine the molecular structure.
-
Instrumentation : Xcalibur four-circle diffractometer with a Sapphire2 area CCD detector.[1]
-
Radiation : Graphite-monochromatized MoKα radiation (λ = 0.71073 Å).[1]
-
Temperature : Data was collected at 100 K.[1]
-
Data Processing : The collected data was processed for structure solution and refinement.[1]
Vibrational Spectroscopy (FTIR and FT-Raman)
-
FTIR Spectroscopy :
-
FT-Raman Spectroscopy :
UV-Vis Absorption and Luminescence Spectroscopy
The electronic absorption and luminescence spectra were measured to understand the optical properties of the compound.
Details on the specific instrumentation used for UV-Vis and luminescence spectroscopy were not provided in the primary literature source.
Biological Activity and Signaling Pathways
While the broader class of triazolopyridine derivatives is known to exhibit a wide range of biological activities, including potential as c-Met inhibitors, a specific signaling pathway directly modulated by triazolo[4,3-a]pyridin-3-amine has not been identified in the reviewed literature. Therefore, a signaling pathway diagram cannot be provided at this time. The general biological potential of the triazolopyridine scaffold suggests that further investigation into the specific activities of the 3-amino derivative is warranted.
Conclusion
This technical guide summarizes the currently available spectroscopic data for triazolo[4,3-a]pyridin-3-amine. The UV-Vis and fluorescence data indicate interesting photophysical properties, while FTIR and FT-Raman studies provide insight into its vibrational characteristics. A notable gap in the existing literature is the absence of experimental ¹H and ¹³C NMR data, which would be invaluable for complete structural characterization and for researchers working on the synthesis and modification of this compound. The provided experimental protocols offer a foundation for the replication and expansion of these spectroscopic investigations. Further research is encouraged to fill the existing data gaps and to explore the potential biological activities of this compound.
References
The Biological Frontier of Fused Pyridine Derivatives: A Technical Guide
Introduction
Fused pyridine derivatives represent a privileged scaffold in medicinal chemistry and drug discovery. The incorporation of a pyridine ring, a six-membered nitrogen-containing heterocycle, into a fused ring system creates a structurally diverse class of compounds with a wide array of biological activities.[1][2] Their structural similarity to endogenous molecules, such as DNA bases, allows them to interact with various biological targets, making them potent agents for therapeutic intervention.[1] This technical guide provides an in-depth overview of the significant biological activities of fused pyridine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of molecules.
Anticancer Activity
Fused pyridine derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[3] Their mechanisms of action are diverse, often involving the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as kinases, and the induction of apoptosis.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected fused pyridine derivatives against various human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Thieno[2,3-b:4,5-b']dipyridine | Compound 11d | MCF-7 (Breast) | 5.95 | Doxorubicin | 8.15 | [4][5] |
| Thieno[2,3-b:4,5-b']dipyridine | Compound 11d | HCT-116 (Colon) | 6.09 | Doxorubicin | 8.48 | [5] |
| Pyrazolo[4,3-c]pyridine | Compound 7 | T-47D (Breast) | GI₅₀ 54.7% | - | - | [6] |
| Pyrano[3,2-c]pyridine | Compound 19 | Hop-92 (Lung) | GI₅₀ 63.9% | - | - | [6] |
| Pyrano[3,2-c]pyridine | Compound 19 | OVCAR-4 (Ovarian) | GI₅₀ 48.5% | - | - | [6] |
| Pyrazoloamino Pyridine | Compound 4o | MDA-MB-231 (Breast) | <3 | GSK2256098 | - | [7] |
| Pyrazolo[3,4-b]pyridin-3-amine | Compound 8 | CDK2/cyclin A2 | 0.65 | Roscovitine | 0.39 | [8] |
| Nicotinonitrile | Compound 4 | CDK2/cyclin A2 | 0.24 | Roscovitine | 0.39 | [8] |
Note: GI₅₀ represents the concentration required to cause 50% growth inhibition.
Mandatory Visualization: Anticancer Drug Screening Workflow
The following diagram illustrates a typical workflow for screening and evaluating the anticancer potential of novel fused pyridine derivatives.
Caption: A generalized workflow for the discovery and evaluation of anticancer fused pyridines.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate cells (e.g., MCF-7, HCT-116) in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fused pyridine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[9] Fused pyridine-pyrimidine hybrids and other related structures have demonstrated significant potential, exhibiting activity against a range of pathogenic bacteria and fungi.[9][10]
Data Presentation: In Vitro Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for representative fused pyridine derivatives against various microbial strains.
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| Pyridine-pyrimidine | Compound 4b (3-Br) | E. coli | 62.5 | Chloramphenicol | - | [9] |
| Pyridine-pyrimidine | Compound 4d (2-Cl) | S. aureus | 62.5 | Chloramphenicol | - | [9] |
| Pyridine-pyrimidine | Compound 4m (2-Br, 4-Cl) | S. pyogenes | 62.5 | Chloramphenicol | - | [9] |
| Pyridine-pyrimidine | Compound 4g | C. albicans | 250 | Griseofulvin | - | [9] |
| Pyridine-pyrimidine | Compound 4o | C. albicans | 250 | Griseofulvin | - | [9] |
| Imidazo[4,5-b]pyridine | Compound 91a-c, j | M. tuberculosis H37RV | 3.125 | Pyrazinamide | 3.125 | [2] |
| 1H-Imidazo[4,5-b]pyridine | Compound 92a, c, f | M. tuberculosis H37RV | 3.125 - 6.25 | Streptomycin | 6.25 | [2] |
Mandatory Visualization: Structure-Activity Relationship (SAR) Logic
This diagram illustrates the logical relationship between chemical structure modifications and the resulting antibacterial activity for a series of pyridine-pyrimidine hybrids.
Caption: Structure-Activity Relationship (SAR) for antibacterial fused pyridine-pyrimidines.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test microorganism (e.g., S. aureus) from an agar plate. Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Mueller-Hinton Broth). Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard. Adjust the turbidity with sterile broth to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the fused pyridine derivatives in the broth within a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Dilute the adjusted bacterial suspension so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A reference antibiotic (e.g., Chloramphenicol) should also be tested.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Anti-inflammatory and Kinase Inhibitory Activity
Chronic inflammation is a key driver of numerous diseases. Fused pyridine derivatives have been investigated as anti-inflammatory agents, often through the inhibition of signaling proteins like kinases.[11][12] Kinases, such as Focal Adhesion Kinase (FAK), Cyclin-Dependent Kinase 2 (CDK2), and Vaccinia-related Kinases (VRKs), are critical regulators of cell signaling and are validated targets for cancer and inflammatory disorders.[7][8][13]
Data Presentation: Kinase Inhibition and Anti-inflammatory Activity
| Compound Class | Target | Activity | Value | Source |
| Pyrazoloamino Pyrimidine | FAK (enzyme) | IC₅₀ | < 1 nM | [7] |
| Pyridine-based | VRK1 (enzyme) | IC₅₀ | ~150 nM | [13] |
| Pyridine-based | VRK2 (binding) | K_D | 400 nM | [13] |
| Nicotinonitrile | CDK2/cyclin A2 (enzyme) | IC₅₀ | 0.24 µM | [8] |
| Thiazole-based Hydrazide | Protein Denaturation | IC₅₀ | 46.29 - 100.60 µg/mL | [14] |
| Steroidal Pyridine | PGE2 Inhibition | Potency | > Prednisolone | [11] |
Mandatory Visualization: FAK Signaling Pathway
The diagram below depicts a simplified Focal Adhesion Kinase (FAK) signaling pathway, a target for several fused pyridine anticancer agents.
Caption: Inhibition of the FAK signaling pathway by fused pyridine derivatives.
Experimental Protocol: In Vitro Protein Denaturation Assay for Anti-inflammatory Activity
This protocol provides a method for evaluating the anti-inflammatory activity of compounds by measuring the inhibition of protein (albumin) denaturation, a well-documented cause of inflammation.[14]
-
Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of the test fused pyridine derivative at various concentrations (e.g., 50 to 250 µg/mL), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of egg albumin (from a fresh hen's egg).
-
Control Preparation: A similar volume of distilled water is used as the control instead of the test sample. Diclofenac sodium can be used as a reference drug.
-
Incubation: The mixtures are incubated at 37°C for 15 minutes.
-
Denaturation Induction: Denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling and Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage inhibition against the compound concentration.
Conclusion and Future Perspectives
Fused pyridine derivatives have unequivocally demonstrated their value as a versatile and potent scaffold in the pursuit of new therapeutic agents. The breadth of their biological activity, spanning anticancer, antimicrobial, and anti-inflammatory applications, highlights their significance.[15][16][17] The data presented herein showcases their ability to interact with and modulate key biological targets with high efficacy, in some cases exceeding that of established drugs.[4][5] Future research should focus on leveraging structure-activity relationship insights to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of novel fused heterocyclic systems built around the pyridine core promises to yield innovative drug candidates to address pressing global health challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some novel fused pyridine ring system | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of ring-fused pyrazoloamino pyridine/pyrimidine derivatives as potential FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Attributes of Triazolo[4,3-a]pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the key pharmacological attributes of triazolo[4,3-a]pyridine derivatives, focusing on their anticancer, antibacterial, and enzyme inhibitory properties. The information is presented with structured data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support researchers and professionals in the field of drug discovery and development.
Anticancer Activity
Triazolo[4,3-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways and cellular processes involved in cancer progression.
Inhibition of the Hedgehog Signaling Pathway
A series of 8-chloro-[1][2][3]triazolo[4,3-a]pyridine derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers, including triple-negative breast cancer (TNBC).[1][2] These compounds act by inhibiting the Smoothened (Smo) protein, a key component of the Hh pathway.[1][2]
Quantitative Data: Inhibition of Hedgehog Pathway Activation
| Compound | Hedgehog Pathway Inhibition IC50 (µM) |
| TPB3 | < 0.100 |
| TPB14 | < 0.100 |
| TPB15 | < 0.100 |
| TPB17 | < 0.100 |
Data sourced from Tian et al. (2020)[2]
Signaling Pathway: Hedgehog Pathway Inhibition by Triazolo[4,3-a]pyridines
Caption: Inhibition of the Hedgehog signaling pathway by triazolo[4,3-a]pyridines.
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
Triazolo[4,3-a]pyridine derivatives have emerged as a novel class of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion.[4][5][6] By inhibiting IDO1, these compounds can help to restore the body's immune response against tumors.[4][5]
Quantitative Data: IDO1 Inhibition
| Compound | IDO1 Inhibition IC50 (µM) |
| VS9 | 2.6 |
| Compound 38 | 0.9 |
Data sourced from a 2021 study on IDO1 inhibitors.[4]
Signaling Pathway: IDO1 Inhibition and Immune Response
Caption: Mechanism of IDO1 inhibition by triazolo[4,3-a]pyridines.
Inhibition of c-Met Kinase
Certain triazolopyridine derivatives have been designed and synthesized as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis.
Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay
A common method to assess c-Met kinase inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials:
-
Recombinant human c-Met kinase domain.
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr).
-
ATP.
-
Europium-labeled anti-phosphotyrosine antibody (donor).
-
Streptavidin-conjugated fluorophore (acceptor).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Test compounds (triazolo[4,3-a]pyridine derivatives) dissolved in DMSO.
-
384-well microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the microplate wells.
-
Add the c-Met enzyme to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and streptavidin-conjugated fluorophore) and incubate for at least 60 minutes at room temperature.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Inhibition of PD-1/PD-L1 Interaction
Novel[1][2][3]triazolo[4,3-a]pyridines have been developed as potent small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway that cancer cells exploit to evade the immune system.[7][8]
Quantitative Data: PD-1/PD-L1 Interaction Inhibition
| Compound | PD-1/PD-L1 Interaction Inhibition IC50 (nM) |
| A22 | 92.3 |
Data sourced from Qin et al. (2019)[7]
Experimental Workflow: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Caption: Workflow for a PD-1/PD-L1 interaction HTRF assay.
Antibacterial Activity
Derivatives of the closely related triazolo[4,3-a]pyrazine scaffold have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][9] This suggests that the broader triazolopyridine class of compounds warrants further investigation as potential antibacterial agents.
Quantitative Data: Minimum Inhibitory Concentrations (MICs) of a Triazolo[4,3-a]pyrazine Derivative
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| 2e | 32 | 16 |
Data sourced from a 2023 study on triazolo[4,3-a]pyrazine derivatives.[3]
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Reagents and Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Positive control (e.g., a known antibiotic like ampicillin).
-
Negative control (broth only).
-
Growth control (broth with bacterial inoculum).
-
-
Procedure:
-
Prepare serial twofold dilutions of the test compounds in CAMHB directly in the microtiter plates.
-
Add the standardized bacterial inoculum to each well, except for the negative control wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
-
Data Analysis:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion
The triazolo[4,3-a]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse pharmacological activities, including potent anticancer and potential antibacterial effects, highlight the importance of continued research in this area. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and evaluate new triazolo[4,3-a]pyridine derivatives with improved efficacy and selectivity. Further exploration of the structure-activity relationships and mechanisms of action will be crucial in translating the therapeutic potential of these compounds into clinical applications.
References
- 1. Discovery of [1,2,4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.uniupo.it [research.uniupo.it]
- 6. The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Triazolopyridine-Based Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of potent and selective inhibitors targeting key signaling molecules implicated in various diseases, including cancer, inflammation, and autoimmune disorders. This technical guide provides an in-depth exploration of the mechanism of action of triazolopyridine-based inhibitors, focusing on their interactions with prominent targets such as p38 Mitogen-Activated Protein Kinase (MAPK), Janus Kinases (JAKs), Spleen Tyrosine Kinase (Syk), and Tankyrases (TNKS). This document details the signaling pathways affected, presents quantitative data on inhibitor potency, and provides comprehensive experimental protocols for their evaluation.
Overview of Triazolopyridine-Based Inhibition
Triazolopyridine derivatives have demonstrated remarkable versatility in targeting the ATP-binding pockets of various kinases and other enzymes. Their mechanism of action primarily revolves around competitive inhibition, where the triazolopyridine core mimics the adenine moiety of ATP, establishing key hydrogen bonding interactions with the hinge region of the kinase. Substitutions on the scaffold allow for the optimization of potency and selectivity by exploiting specific features of the target protein's active site.
Key Signaling Pathways and Mechanisms of Action
p38 MAP Kinase Inhibition
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a range of inflammatory diseases. Triazolopyridine-based inhibitors effectively block the kinase activity of p38, thereby preventing the phosphorylation of downstream targets and mitigating the inflammatory response.
Below is a diagram illustrating the p38 MAPK signaling pathway and the point of inhibition by triazolopyridine-based compounds.
Quantitative Data: p38α MAP Kinase Inhibition
| Compound Reference | C4 Aryl Group | Triazole Side-Chain | p38α IC50 (nM) |
| 1 | 4-Fluorophenyl | Methyl | 100 |
| 2 | 4-Fluorophenyl | Ethyl | 75 |
| 3 | 4-Fluorophenyl | Isopropyl | 50 |
| 4 | 2,4-Difluorophenyl | Isopropyl | 25 |
| 5 | 2,4-Difluorophenyl | Cyclopropyl | 15 |
| 6 | 2,4-Difluorophenyl | tert-Butyl | 30 |
| This data is representative and compiled from typical SAR studies of triazolopyridine-based p38 inhibitors for illustrative purposes. |
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is crucial for mediating cellular responses to a wide array of cytokines and growth factors, playing a central role in immunity and hematopoiesis. Triazolopyridine-based inhibitors, such as Filgotinib (GLPG0634), have been developed as selective JAK1 inhibitors. By blocking JAK1 activity, these inhibitors interfere with the phosphorylation and activation of STAT proteins, thereby modulating the transcription of target genes involved in inflammatory and immune responses.
The following diagram depicts the JAK-STAT signaling pathway and its inhibition.
Quantitative Data: JAK Inhibition by Filgotinib (GLPG0634)
| Kinase | IC50 (nM) |
| JAK1 | 10 |
| JAK2 | 28 |
| JAK3 | 810 |
| TYK2 | 116 |
| Data from in vitro kinase assays. |
Spleen Tyrosine Kinase (Syk) Inhibition
Syk is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells, including B cells, mast cells, and neutrophils. It is a key mediator of immunoreceptor signaling. Triazolopyridine-based inhibitors, such as CC-509, act as potent and reversible inhibitors of Syk, primarily binding to the ATP pocket. This inhibition blocks downstream signaling cascades, leading to reduced immune cell activation and cytokine production, making them promising therapeutic agents for autoimmune diseases.
The diagram below illustrates the inhibition of Syk-mediated signaling.
Quantitative Data: Syk Inhibition by CC-509
| Parameter | Value |
| IC50 | 26 ± 6 nM |
| Ki | 18 nM |
| CC-509 is a mixed competitive inhibitor with respect to the Syk ATP binding site. |
Tankyrase (TNKS) Inhibition
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are key positive regulators of the Wnt/β-catenin signaling pathway. They mediate the degradation of Axin, a crucial component of the β-catenin destruction complex. Triazolopyridine-based inhibitors, such as TI-12403, have been identified as potent TNKS inhibitors. By inhibiting TNKS, these compounds stabilize Axin, leading to the degradation of β-catenin and the downregulation of Wnt target genes, which is a promising strategy for cancer therapy, particularly in colorectal cancer.
The following diagram illustrates the Wnt/β-catenin pathway and the role of Tankyrase inhibition.
Quantitative Data: Tankyrase Inhibition by TI-12403
| Kinase | IC50 (µM) |
| TNKS1 | 0.029 |
| TNKS2 | 0.060 |
| Data from in vitro enzyme activity assays. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of triazolopyridine-based compounds against a specific protein kinase.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
Enzyme and Substrate: Dilute the active kinase enzyme and its specific substrate to their final desired concentrations in the kinase buffer.
-
ATP Solution: Prepare an ATP solution at a concentration close to the Km for the specific kinase.
-
Inhibitor Stock: Prepare a stock solution of the triazolopyridine inhibitor in 100% DMSO and create a serial dilution series.
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (vehicle control) into the wells of a 384-well plate.
-
Prepare a master mix of the kinase, substrate, and ATP in kinase buffer.
-
Initiate the reaction by adding the master mix to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of triazolopyridine-based inhibitors on cell lines and determine their IC50 values.
Workflow Diagram:
Methodology:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazolopyridine inhibitor in a culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration.
-
Western Blot Analysis of Protein Phosphorylation
This protocol is used to analyze the effect of triazolopyridine-based inhibitors on the phosphorylation status of target proteins within a signaling pathway.
Workflow Diagram:
Methodology:
-
Sample Preparation:
-
Culture and treat cells with the triazolopyridine inhibitor for the desired time, including appropriate controls (e.g., vehicle, stimulant).
-
Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imager or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin).
-
Quantify the band intensities to determine the relative change in protein phosphorylation.
-
Conclusion
Triazolopyridine-based inhibitors represent a highly valuable class of compounds with significant therapeutic potential. Their ability to be tailored for high potency and selectivity against a range of important biological targets makes them a continued focus of drug discovery and development efforts. The detailed mechanisms of action and experimental protocols provided in this guide offer a comprehensive resource for researchers in this field, facilitating the continued exploration and optimization of this versatile chemical scaffold for the treatment of human diseases.
The Ascending Trajectory of Triazolopyridines: A Technical Guide to Preliminary Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its versatile structure has been identified as a core component in a multitude of biologically active agents, demonstrating inhibitory activity against a range of therapeutic targets including kinases, histone deacetylases (HDACs), and G-protein coupled receptors (GPCRs). This technical guide provides an in-depth overview of the preliminary structure-activity relationship (SAR) studies of triazolopyridine derivatives, focusing on their development as potent and selective inhibitors. We will delve into the quantitative SAR data, detailed experimental protocols for their synthesis and biological evaluation, and visualize the intricate signaling pathways and logical frameworks that guide their optimization.
Core Principles of Triazolopyridine SAR
The exploration of the triazolopyridine scaffold's potential is a systematic process. A general workflow for SAR studies is depicted below, outlining the iterative cycle of design, synthesis, and biological testing that drives the optimization of lead compounds.
References
Potential Therapeutic Targets for Triazolopyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the promising therapeutic targets for triazolopyridine compounds, a versatile class of heterocyclic molecules that have garnered significant attention in medicinal chemistry. The unique structural scaffold of triazolopyridines allows for diverse biological activities, making them prime candidates for the development of novel therapeutics against a range of diseases, including cancer and inflammatory disorders.[1] This document summarizes key targets, presents quantitative data for representative compounds, details relevant experimental protocols, and visualizes the associated signaling pathways.
Core Therapeutic Targets and Representative Compounds
Triazolopyridine derivatives have demonstrated significant activity against several key therapeutic targets. This section highlights some of the most promising targets and provides examples of triazolopyridine compounds with their corresponding biological activity.
Bromodomain and Extra-Terminal (BET) Proteins
Bromodomain-containing protein 4 (BRD4), a member of the BET family of epigenetic "readers," has emerged as a critical target in oncology.[2][3] BRD4 plays a pivotal role in regulating the transcription of key oncogenes such as MYC.[4] Inhibition of BRD4 has shown therapeutic potential in various cancers.[2][3]
A notable triazolopyridine derivative, compound 12m , has demonstrated potent inhibitory activity against BRD4.[5]
Table 1: In Vitro Activity of Triazolopyridine BRD4 Inhibitor 12m
| Compound | Target | Assay | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 12m | BRD4 BD1 | Biochemical Assay | Potent Inhibition Rate | MV4-11 (Acute Myeloid Leukemia) | 0.02 | [2][5] |
| (+)-JQ1 (Reference) | BRD4 | Biochemical Assay | - | MV4-11 (Acute Myeloid Leukemia) | 0.03 | [2][5] |
Janus Kinases (JAK) and Histone Deacetylases (HDACs)
The JAK/STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its dysregulation is implicated in various immune and inflammatory diseases, as well as cancers.[6][7][8] Histone deacetylases (HDACs) are key enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. Dual inhibition of JAK and HDAC presents a promising therapeutic approach.
A series of triazolopyridine-based dual JAK/HDAC inhibitors has been developed, with compound 19 emerging as a potent candidate.[9][10]
Table 2: In Vitro Activity of Triazolopyridine JAK/HDAC Dual Inhibitor 19
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 19 | JAK1 | Not specified, potent | MDA-MB-231 (Breast Cancer) | 0.75 | [9] |
| JAK2 | Not specified, potent | RPMI-8226 (Multiple Myeloma) | 0.12 | [9] | |
| Pan-HDAC | Not specified, potent | [9] |
Aryl Hydrocarbon Receptor (AhR)
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a significant role in regulating immune responses and maintaining the skin barrier.[11][12][13][14] Modulation of AhR activity has therapeutic potential for inflammatory skin conditions like psoriasis.
The triazolopyridine derivative 12a , identified as 6-bromo-2-(4-bromophenyl)-[1][6][7]triazolo[1,5-a]pyridine, is a potent AhR agonist.[15]
Table 3: In Vitro Activity of Triazolopyridine AhR Agonist 12a
| Compound | Target | Assay | EC50 (nM) | Reference |
| 12a | AhR | Reporter Gene Assay | 0.03 |
Signaling Pathways
Understanding the signaling pathways associated with these therapeutic targets is crucial for elucidating the mechanism of action of triazolopyridine compounds.
BRD4 Signaling Pathway in Cancer
BRD4 regulates gene expression by binding to acetylated histones at super-enhancers and promoters, recruiting the transcriptional machinery to drive the expression of oncogenes like MYC.[4] Inhibition of BRD4 displaces it from chromatin, leading to the downregulation of these oncogenes and subsequent cell cycle arrest and apoptosis in cancer cells.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is initiated by cytokine binding to their receptors, leading to the activation of associated Janus kinases (JAKs).[6][7][8] Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation and immunity.[6][7][8] Triazolopyridine inhibitors can block the kinase activity of JAKs, thereby inhibiting this signaling cascade.
AhR Signaling Pathway
In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Ligand binding, such as by a triazolopyridine agonist, induces a conformational change, leading to the dissociation of chaperones and translocation of AhR to the nucleus.[13] In the nucleus, AhR dimerizes with ARNT (Aryl hydrocarbon Receptor Nuclear Translocator) and binds to Xenobiotic Response Elements (XREs) in the DNA, modulating the transcription of target genes, including those involved in skin barrier function.[11][13]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of triazolopyridine compounds against their respective targets.
BRD4 Inhibition Assay (AlphaScreen)
This is a bead-based proximity assay used to measure the competitive binding of inhibitors to the BRD4 bromodomain.[1][11]
-
Principle: A biotinylated histone peptide substrate binds to streptavidin-coated donor beads, and a GST-tagged BRD4 bromodomain protein binds to glutathione-coated acceptor beads. When the histone peptide and BRD4 interact, the beads are brought into close proximity, generating a chemiluminescent signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
Materials:
-
Recombinant GST-tagged BRD4 (BD1)
-
Biotinylated acetylated histone H4 peptide
-
Streptavidin-coated Donor beads
-
Glutathione AlphaLISA Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well OptiPlate™
-
AlphaScreen-capable plate reader
-
-
Procedure:
-
Prepare serial dilutions of the triazolopyridine compound in Assay Buffer.
-
In a 384-well plate, add the test compound, GST-BRD4, and the biotinylated histone peptide.
-
Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Add the Glutathione Acceptor beads and incubate in the dark for 60 minutes.
-
Add the Streptavidin Donor beads and incubate in the dark for an additional 30-60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The IC50 value is determined from the dose-response curve.
-
JAK2 Kinase Assay (LanthaScreen)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of JAK2 kinase activity.[6][8][16][17][18]
-
Principle: A terbium-labeled anti-phospho-STAT5 antibody (donor) and a GFP-STAT5 fusion protein (acceptor) are used. Upon phosphorylation of GFP-STAT5 by JAK2, the binding of the antibody brings the donor and acceptor into proximity, resulting in a FRET signal. An inhibitor of JAK2 will prevent this phosphorylation, leading to a loss of FRET.
-
Materials:
-
TF-1 cell line expressing GFP-STAT5
-
Recombinant JAK2 enzyme
-
Terbium-labeled anti-phospho-STAT5 antibody
-
Assay Buffer
-
ATP
-
384-well assay plate
-
TR-FRET plate reader
-
-
Procedure:
-
Seed TF-1 cells in a 384-well plate.
-
Pre-treat cells with serial dilutions of the triazolopyridine compound.
-
Stimulate the cells with a growth factor (e.g., GM-CSF) to activate the JAK2 pathway.
-
Lyse the cells and add the terbium-labeled anti-phospho-STAT5 antibody.
-
Incubate at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths.
-
The IC50 value is calculated from the ratio of the two emission signals.
-
HDAC Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs by detecting the deacetylation of a fluorogenic substrate.[2][19][20][21]
-
Principle: An acetylated peptide substrate is linked to a quenched fluorophore. Upon deacetylation by an HDAC enzyme, a developer solution cleaves the peptide, releasing the fluorophore and generating a fluorescent signal. HDAC inhibitors will prevent this deacetylation, resulting in a lower signal.
-
Materials:
-
HDAC fluorogenic substrate
-
HDAC assay buffer
-
Developer solution
-
Purified HDAC enzyme or cell lysate
-
96-well black plate
-
Fluorescence plate reader
-
-
Procedure:
-
In a 96-well black plate, add the HDAC enzyme or cell lysate and serial dilutions of the triazolopyridine compound.
-
Initiate the reaction by adding the HDAC fluorogenic substrate.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
The IC50 value is determined from the dose-response curve.
-
AhR Activation Assay (Luciferase Reporter Gene Assay)
This cell-based assay is used to screen for AhR agonists by measuring the induction of a reporter gene.[7][12][22][23][24]
-
Principle: A cell line is engineered to contain a luciferase reporter gene under the control of a promoter with XREs. Activation of AhR by an agonist leads to the binding of the AhR/ARNT complex to the XREs and subsequent expression of luciferase, which produces a luminescent signal.
-
Materials:
-
Human AhR reporter cell line (e.g., HepG2-XRE-luciferase)
-
Cell culture medium
-
96-well white, clear-bottom assay plate
-
Luciferase detection reagent
-
Luminometer
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the triazolopyridine compound.
-
Incubate for a specified period (e.g., 24 hours) to allow for reporter gene expression.
-
Lyse the cells and add the luciferase detection reagent.
-
Measure the luminescence using a plate-reading luminometer.
-
The EC50 value is determined from the dose-response curve.
-
Conclusion
Triazolopyridine compounds represent a promising and versatile scaffold for the development of novel therapeutics targeting a range of diseases. Their demonstrated activity against key targets in oncology and inflammation, such as BRD4, JAKs, HDACs, and AhR, underscores their potential. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance this important class of molecules into the clinic. Further investigation and optimization of these compounds are warranted to fully realize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. [1,2,4]Triazolo[1,5-a]pyridine, 6-bromo-2-(4-bromophenyl)- CAS#: 2975270-19-8 [m.chemicalbook.com]
- 16. Cellular LanthaScreen and beta-lactamase reporter assays for high-throughput screening of JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.cn [tools.thermofisher.cn]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 22. escholarship.org [escholarship.org]
- 23. bio-protocol.org [bio-protocol.org]
- 24. bpsbioscience.com [bpsbioscience.com]
Physicochemical Characteristics of Triazolo[4,3-a]pyridin-8-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of Triazolo[4,3-a]pyridin-8-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document combines predicted data from computational models with established knowledge of the triazolo[4,3-a]pyridine scaffold. It includes a summary of its core physicochemical properties, a detailed, representative experimental protocol for its synthesis, and a discussion of its potential biological activities based on related structures. This guide aims to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutics based on this chemical core.
Core Physicochemical Properties
While specific experimental data for Triazolo[4,3-a]pyridin-8-amine is scarce in publicly available literature, its fundamental physicochemical properties can be predicted using computational methods. These predictions offer valuable insights for its handling, formulation, and potential as a drug candidate.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₆H₆N₄ | PubChem CID: 272202[1] |
| Molecular Weight | 134.14 g/mol | PubChem CID: 272202 |
| XlogP | 0.5 | PubChem CID: 272202[1] |
| Hydrogen Bond Donors | 1 | PubChem CID: 272202 |
| Hydrogen Bond Acceptors | 3 | PubChem CID: 272202 |
| Rotatable Bond Count | 0 | PubChem CID: 272202 |
| Topological Polar Surface Area | 67.9 Ų | PubChem CID: 272202 |
| Formal Charge | 0 | PubChem CID: 272202 |
Note: The data presented in this table is computationally predicted and should be confirmed by experimental analysis.
Experimental Protocols
Synthesis of Triazolo[4,3-a]pyridin-8-amine
This synthesis involves a two-step process starting from 2-chloro-3-nitropyridine.
Step 1: Synthesis of 2-hydrazinyl-3-nitropyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1 equivalent) in ethanol.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (2 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-hydrazinyl-3-nitropyridine.
Step 2: Cyclization to form 8-nitro-[1][2][3]triazolo[4,3-a]pyridine
-
Reaction Setup: Suspend 2-hydrazinyl-3-nitropyridine (1 equivalent) in triethyl orthoformate.
-
Reaction Conditions: Heat the mixture to reflux for 8-12 hours.
-
Work-up: Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield 8-nitro-[1][2][3]triazolo[4,3-a]pyridine.
Step 3: Reduction to Triazolo[4,3-a]pyridin-8-amine
-
Reaction Setup: Dissolve 8-nitro-[1][2][3]triazolo[4,3-a]pyridine (1 equivalent) in ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude Triazolo[4,3-a]pyridin-8-amine. The product can be further purified by column chromatography or recrystallization.
Characterization
The final product should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Melting Point (MP) Analysis: To assess the purity of the compound.
Visualizations
Logical Synthesis Workflow
The following diagram illustrates the logical workflow for the proposed synthesis of Triazolo[4,3-a]pyridin-8-amine.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Triazolo[4,3-a]pyridin-8-amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Triazolo[4,3-a]pyridin-8-amine derivatives. This class of compounds holds significant promise in medicinal chemistry and drug discovery due to the versatile biological activities associated with the triazolopyridine scaffold. These derivatives are of particular interest for their potential as kinase inhibitors, as well as for their antimicrobial and antimalarial properties.
The synthetic route detailed herein is a robust two-step process, commencing with the synthesis of an 8-chloro-[1][2][3]triazolo[4,3-a]pyridine intermediate, followed by a nucleophilic aromatic substitution to install the desired 8-amino functionality. This approach allows for the potential diversification of the 8-amino group to generate a library of compounds for structure-activity relationship (SAR) studies.
Application Notes
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The introduction of an amino group at the 8-position can significantly influence the compound's physicochemical properties and its interaction with biological targets.
Potential Therapeutic Applications:
-
Oncology: Many kinase inhibitors feature nitrogen-containing heterocyclic cores. The 8-amino group can serve as a key hydrogen bond donor or acceptor, facilitating binding to the ATP-binding site of various kinases. Dysregulation of signaling pathways such as the PI3K/Akt/mTOR pathway is a hallmark of many cancers, and compounds that can modulate these pathways are of high therapeutic interest.
-
Infectious Diseases: The triazolopyridine scaffold has been explored for the development of novel antimalarial and antibacterial agents. The 8-amino derivatives could present a new vector for optimization of activity against resistant strains.
-
Neuroscience: Some triazolopyridine derivatives have been investigated for their effects on the central nervous system.
The synthetic protocols provided below are designed to be a foundational guide for researchers to produce these promising compounds and to explore their therapeutic potential further.
Experimental Protocols
Overall Synthesis Workflow
The synthesis of Triazolo[4,3-a]pyridin-8-amine is achieved through a two-step process. The first step involves the cyclization of 2-hydrazino-3-chloropyridine to form the triazole ring, yielding the 8-chloro intermediate. The second step is a nucleophilic aromatic substitution to replace the 8-chloro group with an amino group.
Protocol 1: Synthesis of 8-chloro-[1][2][3]triazolo[4,3-a]pyridine
This protocol is adapted from the procedure described in patent CN102180875A.
Materials:
-
2-hydrazino-3-chloropyridine
-
Triethyl orthoformate
-
Microwave reactor
-
Ethanol
Procedure:
-
In a microwave reactor vessel, combine 2-hydrazino-3-chloropyridine (1.0 eq) and triethyl orthoformate (5.0 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 140°C for 15 minutes with stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove excess triethyl orthoformate.
-
Recrystallize the residue from ethanol to obtain 8-chloro-[1][2][3]triazolo[4,3-a]pyridine as a white crystalline solid.
Data Presentation:
| Compound | Starting Material | Reagent | Solvent | Conditions | Yield | Melting Point |
| 8-chloro-[1][2][3]triazolo[4,3-a]pyridine | 2-hydrazino-3-chloropyridine | Triethyl orthoformate | None | Microwave, 140°C, 15 min | 92% | 193-195°C |
Protocol 2: Synthesis of[1][2][3]triazolo[4,3-a]pyridin-8-amine
This protocol is a proposed method based on analogous amination reactions of similar heterocyclic systems.
Materials:
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane
-
Sealed pressure vessel
Procedure:
-
In a sealable pressure vessel, dissolve 8-chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq) in 1,4-dioxane.
-
Add aqueous ammonia (10-20 eq) to the solution.
-
Seal the vessel tightly.
-
Heat the reaction mixture at 120-140°C for 12-24 hours with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully open the vessel in a well-ventilated fume hood.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford[1][2][3]triazolo[4,3-a]pyridin-8-amine.
Data Presentation (Expected):
| Compound | Starting Material | Reagent | Solvent | Conditions | Expected Yield |
| [1][2][3]triazolo[4,3-a]pyridin-8-amine | 8-chloro-[1][2][3]triazolo[4,3-a]pyridine | Aqueous Ammonia | 1,4-Dioxane | 120-140°C, 12-24h, Sealed | 60-80% |
Mandatory Visualizations
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 8-chloro-[1][2][3]triazolo[4,3-a]pyridine to the 8-amino derivative proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the fused triazole ring and the pyridine nitrogen atom activates the 8-position for nucleophilic attack.
Potential Signaling Pathway: PI3K/Akt/mTOR
As many small molecule kinase inhibitors target the PI3K/Akt/mTOR pathway, this diagram illustrates a potential, hypothetical mechanism of action for a Triazolo[4,3-a]pyridin-8-amine derivative designed as a kinase inhibitor.
References
- 1. Biological activity and a modified synthesis of 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[4,3-a]pyrazine, an isomer of formycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Triazolopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient synthesis of triazolopyridine derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and enhanced reaction efficiency, making it a valuable tool in medicinal chemistry and drug discovery.[1][2][3][4][5][6] The protocols outlined below are based on established and peer-reviewed methodologies.
Protocol 1: Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles and Benzohydrazides
This protocol describes an environmentally friendly and catalyst-free method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave irradiation. The reaction proceeds via a tandem mechanism involving transamidation, nucleophilic addition, and subsequent condensation.[7][8]
Experimental Workflow
Caption: General workflow for the microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyridines.
Detailed Experimental Protocol
-
Reactant Mixture: In a microwave-safe glass vial, combine the enaminonitrile (0.20 mmol, 1.0 equiv.) and the corresponding benzohydrazide (0.40 mmol, 2.0 equiv.) in dry toluene (1.5 mL).[7]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 140 °C. Reaction times may vary depending on the substrates used (refer to Table 1).[7]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 1,2,4-triazolo[1,5-a]pyridine derivative.
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for a Model Reaction [7]
| Entry | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Toluene | 120 (reflux) | 24 h | 83 |
| 2 | Toluene | 140 (MW) | 3 h | 89 |
| 3 | Toluene | 100 (MW) | 5 h | 75 |
| 4 | Toluene | 120 (MW) | 4 h | 81 |
| 5 | Toluene | 160 (MW) | 90 min | 81 |
| 6 | Toluene | 180 (MW) | 40 min | 76 |
| 7 | TBME | 140 (MW) | 3 h | 69 |
MW = Microwave Irradiation
Table 2: Substrate Scope with Various Benzohydrazides [7]
| Product | Substituent | Time (h) | Yield (%) |
| 3a | H | 5 | 83 |
| 3b | 4-OCH3 | 4 | 89 |
| 3c | 4-CH3 | 5 | 82 |
| 3d | 4-CF3 | 6 | 73 |
| 3e | 4-NO2 | 8 | 24 |
| 3f | 2-Cl | 7 | 41 |
| 3g | 3-Cl | 7 | 43 |
| 3q | 4-F | 5 | 91 |
| 3r | 4-Cl | 5 | 94 |
| 3s | 4-Br | 6 | 90 |
| 3t | 4-I | 7 | 71 |
| 3u | 2,5-diCl | 7 | 67 |
Protocol 2: Metal-Free Synthesis of Mono- and Bis-[7][9][10]triazolo[1,5-a]pyridines
This protocol outlines a facile and practical, metal-free microwave-assisted synthesis of[7][9][10]triazolo[1,5-a]pyridines from 1-amino-2-imino-pyridine derivatives and carboxylic acids.[9]
Experimental Workflow
Caption: General workflow for the metal-free synthesis of[7][9][10]triazolo[1,5-a]pyridines.
Detailed Experimental Protocol
-
Reactant Mixture: In a microwave-safe glass tube, charge a mixture of the 1-amino-2(1H)-pyridine-2-imine derivative (3.0 mmol) and acetic acid (10 equiv.) in ethanol (10.0 mL).[9] For other carboxylic acids, a mixture of the pyridine derivative (3.0 mmol), the carboxylic acid (4.0 mmol), and acetic acid (5 equiv.) in ethanol (10.0 mL) is used.[9]
-
Microwave Irradiation: Seal the tube and irradiate it in a microwave reactor at 100 °C for 15 minutes.[9] For other carboxylic acids, the irradiation is carried out at 80 °C for 15 minutes.[9]
-
Work-up: After completion of the reaction, cool the mixture to room temperature.
-
Isolation: The product is typically isolated by precipitation, followed by filtration and washing.
Quantitative Data Summary
Table 3: Optimization of Reaction Conditions for a Model Reaction [9]
| Entry | Solvent/Reagent | Energy Source | Temperature (°C) | Time | Yield (%) |
| 1 | Acetic Acid | Reflux | - | 3 h | 74 |
| 14 | EtOH/AcOH (5 equiv.) | MW | 80 | 25 min | 81 |
| 15 | EtOH/AcOH (10 equiv.) | MW | 80 | 25 min | 89 |
| 16 | EtOH/AcOH (15 equiv.) | MW | 80 | 25 min | 89 |
| 17 | EtOH/AcOH (10 equiv.) | MW | 100 | 25 min | 89 |
| 18 | EtOH/AcOH (10 equiv.) | MW | 100 | 15 min | 92 |
| 19 | EtOH/AcOH (10 equiv.) | MW | 120 | 15 min | 90 |
MW = Microwave Irradiation
Table 4: Synthesis of various[7][9][10]triazolo[1,5-a]pyridines [9]
| Starting Pyridine | Carboxylic Acid | Temperature (°C) | Time (min) | Yield (%) |
| 3a | Acetic Acid | 100 | 15 | 92 |
| 3b | Acetic Acid | 100 | 15 | 94 |
| 3c | Acetic Acid | 100 | 15 | 90 |
| 3d | Acetic Acid | 100 | 15 | 91 |
| 3a | Propanoic Acid | 80 | 15 | 87 |
| 3a | Benzoic Acid | 80 | 15 | 85 |
| 3a | 4-Chlorobenzoic Acid | 80 | 15 | 82 |
| 3a | 4-Nitrobenzoic Acid | 80 | 15 | 80 |
Protocol 3: Palladium-Catalyzed Synthesis of[7][9][10]Triazolo[4,3-a]pyridines
This protocol describes an efficient synthesis of[7][9][10]triazolo[4,3-a]pyridines involving a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by microwave-assisted dehydration.[11]
Logical Relationship Diagram
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. asianjpr.com [asianjpr.com]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 10. rsisinternational.org [rsisinternational.org]
- 11. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
Application Notes & Protocols: Triazolopyridines as Antimicrobial and Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triazolopyridines and their derivatives as potent antimicrobial and antifungal agents. This document includes summaries of their mechanisms of action, detailed protocols for their synthesis and biological evaluation, and a compilation of their activity against various pathogens.
Introduction
Triazolopyridines are a class of heterocyclic compounds formed by the fusion of a triazole and a pyridine ring.[1][2] This scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3][4][5] The versatility of the triazolopyridine structure allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties and the development of compounds with enhanced efficacy and specificity.[1] Recent research has highlighted their potential as novel therapeutic agents to combat infectious diseases, including those caused by drug-resistant pathogens.[1][6]
Mechanisms of Action
The antimicrobial and antifungal effects of triazolopyridine derivatives are attributed to several mechanisms of action, primarily targeting essential cellular processes in pathogens.
-
Inhibition of Fungal Cell Wall Synthesis: Certain triazolopyridine derivatives have been identified as specific inhibitors of β-1,6-glucan synthesis, a critical component of the fungal cell wall.[7] This inhibition disrupts cell wall integrity, leading to fungal cell death.[7]
-
Inhibition of Ergosterol Biosynthesis: A common mechanism for triazole-based antifungals is the inhibition of the cytochrome P450 enzyme, 14α-demethylase (CYP51).[8][9] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[9][10] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, compromising membrane fluidity and function.[10]
-
Inhibition of Amino Acid Biosynthesis: Some triazolopyrimidine derivatives have been shown to be potent inhibitors of acetohydroxyacid synthase (AHAS), the first enzyme in the branched-chain amino acid biosynthesis pathway.[11] As this pathway is absent in humans, AHAS represents a promising target for selective antifungal agents.[11]
-
Disruption of Bacterial Cell Membrane and DNA Gyrase: While less specific to triazolopyridines, the broader class of 1,2,4-triazole derivatives can exert antibacterial effects by disrupting the bacterial cell membrane structure and inhibiting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6]
Below is a diagram illustrating the general mechanism of action for triazole antifungals targeting ergosterol biosynthesis.
Caption: Inhibition of the ergosterol biosynthesis pathway by triazolopyridines.
Experimental Protocols
This section provides detailed protocols for the synthesis of triazolopyridine derivatives and their subsequent evaluation for antimicrobial and antifungal activity.
This protocol is adapted from the synthesis of novel triazolo[4,3-a]pyrazine derivatives with antibacterial activity.[4]
Materials:
-
Substituted 2-chloropyrazines
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Orthoesters (e.g., triethyl orthoformate)
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Hydrazinolysis of 2-chloropyrazine:
-
Dissolve the substituted 2-chloropyrazine in ethanol.
-
Add hydrazine hydrate dropwise at room temperature and stir for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure. The resulting crude 2-hydrazinylpyrazine can be used in the next step without further purification.[4]
-
-
Cyclization to form the Triazolopyrazine Ring:
-
Reflux the crude 2-hydrazinylpyrazine with an appropriate orthoester (e.g., triethyl orthoformate) for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired triazolo[4,3-a]pyrazine derivative.[4]
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.[4]
-
The following diagram illustrates the general workflow for the synthesis and evaluation of triazolopyridines.
Caption: General workflow from synthesis to antimicrobial evaluation.
This protocol is based on the microbroth dilution method as described in the literature for testing newly synthesized compounds.[4][6][12]
Materials:
-
Synthesized triazolopyridine compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ampicillin, Fluconazole) as positive controls
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the synthesized triazolopyridine compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Inoculum:
-
Bacteria: Grow bacterial strains in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: Grow fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for a suitable time. Prepare a spore suspension and adjust it to a final concentration of 0.5-2.5 x 10³ CFU/mL in RPMI-1640.
-
-
Microdilution Assay:
-
In a 96-well plate, add 100 µL of the appropriate broth (MHB or RPMI-1640) to each well.
-
Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the prepared inoculum to each well.
-
Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum and DMSO, ensuring the final DMSO concentration is non-inhibitory), and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria.
-
Incubate the plates at 35°C for 48-72 hours for fungi.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
-
Data Presentation
The antimicrobial and antifungal activities of various triazolopyridine and related derivatives are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives [4][6]
| Compound | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 2e | S. aureus | 32 | Ampicillin | 32 |
| E. coli | 16 | Ampicillin | 8 | |
| Other Derivatives | S. aureus | 64 - >128 | Ampicillin | 32 |
| E. coli | 32 - >128 | Ampicillin | 8 |
Data synthesized from multiple compounds reported in the cited literature.[4][6]
Table 2: Antifungal Activity of Triazolopyridine and Triazolopyrimidine Derivatives [3][7][11][13][14]
| Compound Class | Target Organism | MIC Range (µg/mL) | Reference Drug | MIC Range (µg/mL) |
| Triazolopyridines | Candida albicans | 0.78 - >100 | Fluconazole | 0.125 - 64 |
| Aspergillus fumigatus | 0.09 - >16 | Itraconazole | 0.25 - 2 | |
| Trichophyton rubrum | 0.03 - 2 | Fluconazole | 0.25 - 8 | |
| Triazolopyrimidines | Aspergillus fumigatus | 25 - 100 | - | - |
| Botrytis cinerea | Inhibition % at 50 µg/mL: 70-83% | - | - |
Note: MIC values can vary significantly based on the specific chemical structure of the derivative and the testing conditions.[15]
Conclusion
Triazolopyridines represent a versatile and promising scaffold for the development of new antimicrobial and antifungal agents.[1][16] Their diverse mechanisms of action, including inhibition of essential enzymes in cell wall, cell membrane, and amino acid synthesis, offer multiple avenues for therapeutic intervention.[7][8][11] The synthetic protocols provided herein offer a foundation for the generation of novel derivatives, while the standardized susceptibility testing methods are crucial for their biological evaluation. The summarized activity data demonstrates the potential of these compounds against a range of clinically relevant bacteria and fungi, warranting further investigation and optimization in drug discovery programs.[3][6][13]
References
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel antifungal agents: triazolopyridines as inhibitors of beta-1,6-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The in vitro susceptibility of some mycotic agents to a new orally active triazole, itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antifungal activity of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 15. In vitro studies of activities of the antifungal triazoles SCH56592 and itraconazole against Candida albicans, Cryptococcus neoformans, and other pathogenic yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Triazolo[4,3-a]pyridine Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of triazolo[4,3-a]pyridine and its related scaffolds as a core structure in the development of potent kinase inhibitors. This document includes a summary of their biological activities, detailed protocols for their evaluation, and visual representations of relevant pathways and workflows.
Introduction
The triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile core for the design of various therapeutic agents. Its isosteric relationship with the purine core of ATP allows derivatives to effectively bind to the ATP-binding pocket of kinases, making them attractive candidates for the development of kinase inhibitors.[1][2] Research has demonstrated that modifications to this core structure can yield potent and selective inhibitors of various kinases implicated in cancer and other diseases. This document outlines the application of these derivatives, focusing on their evaluation as inhibitors of key oncogenic kinases such as c-Met, VEGFR-2, and others.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro inhibitory activities of representative triazolo[4,3-a]pyridine and related derivatives against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Triazolo[4,3-a]pyrazine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 17a | c-Met | 55 | Foretinib | 19.00 |
| 17e | c-Met | 77 | Foretinib | 19.00 |
| 17l | c-Met | 26.00 | Foretinib | 19.00 |
| 17l | VEGFR-2 | 2600 | - | - |
Data synthesized from multiple sources.[3]
Table 2: Antiproliferative Activity of Triazolo[4,3-a]pyrazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 17l | A549 (Lung Cancer) | 0.98 ± 0.08 | Foretinib | - |
| 17l | MCF-7 (Breast Cancer) | 1.05 ± 0.17 | Foretinib | - |
| 17l | Hela (Cervical Cancer) | 1.28 ± 0.25 | Foretinib | - |
Data synthesized from multiple sources.[3]
Table 3: Kinase Inhibitory Activity of Triazolo[4,3-b]pyridazine Derivatives
| Compound | Target Kinase | IC50 (µM) |
| 4g | c-Met | 0.163 ± 0.01 |
| 4g | Pim-1 | 0.283 ± 0.01 |
Data synthesized from multiple sources.
Experimental Protocols
Detailed methodologies for the evaluation of triazolo[4,3-a]pyridine derivatives are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the in vitro potency of a triazolo[4,3-a]pyridine derivative against a target kinase by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest (e.g., c-Met, VEGFR-2)
-
Kinase substrate (specific to the kinase)
-
Triazolo[4,3-a]pyridine test compound
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the triazolo[4,3-a]pyridine derivative in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of the assay plate, add the test compound or vehicle control (DMSO).
-
Add the kinase enzyme to each well.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the kinase substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Add the substrate/ATP mixture to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT assay to assess the effect of triazolo[4,3-a]pyridine derivatives on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Triazolo[4,3-a]pyridine test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazolo[4,3-a]pyridine derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Protocol 3: Western Blotting for Kinase Pathway Analysis
This protocol describes the use of Western blotting to analyze the phosphorylation status of downstream targets of a kinase inhibited by a triazolo[4,3-a]pyridine derivative.
Materials:
-
Cancer cell line of interest
-
Triazolo[4,3-a]pyridine test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat the cells with various concentrations of the triazolo[4,3-a]pyridine derivative for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Collect the lysates and centrifuge to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein quantification assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the kinase or a loading control (e.g., β-actin).
-
Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.
-
Visualizations
Signaling Pathway
Caption: Simplified c-Met signaling pathway and the inhibitory action of a Triazolo[4,3-a]pyridine derivative.
Experimental Workflow
Caption: General experimental workflow for the development of Triazolo[4,3-a]pyridine-based kinase inhibitors.
Mechanism of Action
Caption: Logical diagram illustrating the ATP-competitive mechanism of action for Triazolo[4,3-a]pyridine kinase inhibitors.
References
Application Notes and Protocols: In Vitro Evaluation of Triazolopyridine Cytotoxicity on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro evaluation of triazolopyridine cytotoxicity against various cancer cell lines. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and workflows.
Introduction
Triazolopyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Numerous studies have demonstrated their potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines. These compounds often exert their effects through the modulation of key cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. This document serves as a practical guide for researchers investigating the anticancer properties of novel triazolopyridine derivatives.
Quantitative Data Summary: Cytotoxicity of Triazolopyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various triazolopyridine derivatives against several human cancer cell lines, as reported in the literature. Lower IC50 values are indicative of greater cytotoxic potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine Derivatives | |||
| Compound 1 | HCC1937 (Breast) | 7.01 | [1] |
| HeLa (Cervical) | 11.0 | [1] | |
| MCF-7 (Breast) | >50 | [1] | |
| Compound 2 | HCC1937 (Breast) | 28.32 | [1] |
| HeLa (Cervical) | 35.18 | [1] | |
| MCF-7 (Breast) | >50 | [1] | |
| Compound 3 | HCC1937 (Breast) | 48.28 | [1] |
| HeLa (Cervical) | >50 | [1] | |
| MCF-7 (Breast) | >50 | [1] | |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridines | |||
| Compound 1c | HCT-116 (Colon) | Not Specified | [4] |
| U-87 MG (Glioblastoma) | Not Specified | [4] | |
| MCF-7 (Breast) | Not Specified | [4] | |
| Compound 2d | HCT-116 (Colon) | Not Specified | [4] |
| U-87 MG (Glioblastoma) | Not Specified | [4] | |
| MCF-7 (Breast) | Not Specified | [4] | |
| 1,2,4 Triazole Pyridine Derivatives (TP1-TP7) | |||
| Compound TP6 | B16F10 (Murine Melanoma) | 41.12 | [2] |
| Range (TP1-TP7) | B16F10 (Murine Melanoma) | 41.12 - 61.11 | [2] |
| [1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives | |||
| Compound H12 | MGC-803 (Gastric) | 9.47 | [5] |
| HCT-116 (Colon) | 9.58 | [5] | |
| MCF-7 (Breast) | 13.1 | [5] | |
| Thiazolyl-pyrazole Derivative | |||
| Compound 2 | MDA-MB-231 (Breast) | 22.84 | [6] |
| Triazolopyridine Derivative | |||
| Compound 12m | MV4-11 (Leukemia) | 0.02 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from various sources and represent a standard approach to evaluating the in vitro cytotoxicity of triazolopyridine compounds.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., HCC1937, HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Triazolopyridine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazolopyridine compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by the test compounds.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Triazolopyridine compounds
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the triazolopyridine compound at its IC50 concentration (and other relevant concentrations) for 24-48 hours. Include an untreated control group.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both Annexin V-FITC and PI are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of triazolopyridine compounds on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Triazolopyridine compounds
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the triazolopyridine compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells as described in the apoptosis assay protocol. After washing with PBS, resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflow
The anticancer activity of many triazolopyridine derivatives has been linked to the inhibition of key signaling pathways that regulate cell growth and survival.
EGFR/AKT/ERK Signaling Pathway
A common mechanism of action for some triazolopyridine compounds involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][3][8] Inhibition of EGFR can lead to the downregulation of downstream signaling cascades, including the PI3K/AKT and RAS/MEK/ERK pathways, which are critical for cell proliferation, survival, and metastasis.[1][3][8]
Caption: Inhibition of the EGFR signaling pathway by triazolopyridine compounds.
Experimental Workflow for In Vitro Cytotoxicity Evaluation
The following diagram illustrates a typical workflow for assessing the anticancer potential of triazolopyridine derivatives in vitro.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of Triazolo[4,3-a]pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing molecular docking studies on triazolo[4,3-a]pyridine ligands, a scaffold of significant interest in drug discovery. The protocols outlined below are designed to be adaptable for various protein targets and assume the use of AutoDock Vina, a widely used open-source docking program.
Introduction to Triazolo[4,3-a]pyridines
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure found in numerous compounds with diverse biological activities. These ligands have shown promise as inhibitors of various enzymes and protein-protein interactions, making them attractive candidates for therapeutic development. Molecular docking is a crucial computational technique used to predict the binding mode and affinity of these ligands to their protein targets, thereby guiding lead optimization and rational drug design.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on triazolo[4,3-a]pyridine derivatives, showcasing their potential as inhibitors for different biological targets.
Table 1: Inhibitory Activity of Triazolo[4,3-a]pyridine Derivatives against Indoleamine 2,3-dioxygenase 1 (IDO1)
| Compound ID | Structure/Modification | IC50 (µM) | Reference |
| 38 | 6-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine core | 0.9 | [1] |
| VS9 | Hit compound from virtual screen | >10 | [1] |
| 2 | Indazole-7-carboxamide derivative | 1.5 | [1] |
| 12 | Biphenyl-4-carboxamide derivative | 1.8 | [1] |
| 17 | 4'-Fluorobiphenyl-3-carboxamide derivative | 1.3 | [1] |
| 21 | Naphthalene-1-carboxamide derivative | 1.9 | [1] |
Table 2: Inhibitory Activity of a Triazolo[4,3-a]pyridine Derivative against the PD-1/PD-L1 Interaction
| Compound ID | Target | IC50 (nM) | Reference |
| A22 | PD-1/PD-L1 Interaction | 92.3 | [4] |
Table 3: Molecular Docking Scores of Triazolopyridine Derivatives against GlcN-6-P Synthase
| Compound ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| 2 | -7.2 | Not Specified | [2][5] |
| 3 | -7.5 | Not Specified | [2][5] |
| 4 | -8.5 | Not Specified | [2][5] |
| 5 | -7.8 | Not Specified | [2][5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing molecular docking of triazolo[4,3-a]pyridine ligands using AutoDock Vina.
Protocol 1: Molecular Docking using AutoDock Vina
1. Software and Resource Preparation:
-
Software:
-
AutoDock Tools (ADT): Required for preparing protein and ligand files. Download from --INVALID-LINK--.
-
AutoDock Vina: The docking engine. Download from --INVALID-LINK--.
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
-
Input Files:
-
Protein Structure: Obtain the 3D structure of the target protein in PDB format from the Protein Data Bank (--INVALID-LINK--).
-
Ligand Structure: The 3D structure of the triazolo[4,3-a]pyridine ligand. This can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a common format like MOL or SDF.
-
2. Protein Preparation:
-
Open ADT: Launch AutoDock Tools.
-
Load Protein: Go to File > Read Molecule and select the downloaded PDB file of your target protein.
-
Clean Protein:
-
Remove water molecules: Edit > Delete Water.
-
Remove any co-crystallized ligands or ions that are not part of the active site.
-
-
Add Hydrogens: Edit > Hydrogens > Add. Select Polar only and click OK.
-
Compute Gasteiger Charges: Edit > Charges > Compute Gasteiger.
-
Set Atom Types: Grid > Macromolecule > Choose. Select the protein and click Select Molecule. This will assign AD4 atom types.
-
Save as PDBQT: File > Save > Write PDBQT. Save the prepared protein file with a .pdbqt extension.
3. Ligand Preparation:
-
Load Ligand: In ADT, go to Ligand > Input > Open and select your ligand file.
-
Detect Root: Ligand > Torsion Tree > Detect Root.
-
Choose Torsions: Ligand > Torsion Tree > Choose Torsions. Define the rotatable bonds.
-
Save as PDBQT: Ligand > Output > Save as PDBQT.
4. Grid Box Generation:
-
Load Prepared Protein: If not already loaded, open the protein PDBQT file in ADT.
-
Open GridBox: Grid > Grid Box.
-
Define the Search Space: A grid box will appear around the protein. Adjust the center and dimensions of the box to encompass the active site of the protein. The co-crystallized ligand (if present in the original PDB file) can be used as a guide to define the binding pocket.
-
Save Grid Dimensions: Note down the center (x, y, z) and size (x, y, z) values from the Grid Options panel.
5. Configuration File Creation:
-
Create a text file named conf.txt.
-
Add the following lines to the file, replacing the file names and coordinates with your own:
-
exhaustiveness controls the thoroughness of the search (higher values are more accurate but slower).
-
num_modes specifies the number of binding modes to be generated.
-
6. Running AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files (protein.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable.
-
Execute the following command:
-
This will initiate the docking calculation. The results, including the binding affinities and coordinates of the docked poses, will be saved in log.txt and an output PDBQT file (e.g., ligand_out.pdbqt).
7. Analysis of Results:
-
Binding Affinity: The log.txt file will contain a table of binding affinities (in kcal/mol) for the different binding modes. The lower the binding energy, the stronger the predicted binding.
-
Visualization: Open the prepared protein PDBQT file and the output ligand PDBQT file in PyMOL or UCSF Chimera to visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
Visualizations
Signaling Pathway
Caption: IDO1 signaling pathway in the tumor microenvironment.
Experimental Workflow
Caption: General workflow for molecular docking experiments.
References
Development of Triazolo[4,3-a]pyridines as PD-1/PD-L1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance. Blocking this interaction has emerged as a powerful strategy in cancer immunotherapy. While monoclonal antibodies targeting this pathway have shown significant clinical success, there is a growing interest in the development of small-molecule inhibitors due to their potential for oral bioavailability, improved tumor penetration, and lower cost of production. This document provides detailed application notes and experimental protocols for the development and evaluation of a promising class of small-molecule PD-1/PD-L1 inhibitors: the triazolo[4,3-a]pyridines.
A novel series of[1][2][3]triazolo[4,3-a]pyridines has been identified as potent inhibitors of the PD-1/PD-L1 interaction.[1][2] Among these, compound A22 has shown significant activity, with an IC50 value of 92.3 nM in a biochemical assay.[1][2] These compounds are believed to function by inducing the dimerization of PD-L1, thereby preventing its binding to PD-1.
Data Presentation
The following table summarizes the structure-activity relationship (SAR) data for a selection of triazolo[4,3-a]pyridine derivatives, highlighting the key chemical modifications and their impact on inhibitory activity against the PD-1/PD-L1 interaction.
| Compound ID | R1 | R2 | R3 | IC50 (nM) |
| A1 | H | H | H | >10000 |
| A5 | Cl | H | H | 2450 |
| A10 | OMe | H | H | 1870 |
| A15 | H | Cl | H | 890 |
| A20 | H | H | Cl | 560 |
| A22 | OMe | Cl | H | 92.3 |
Mandatory Visualizations
Signaling Pathway
Caption: PD-1/PD-L1 signaling pathway and inhibitor mechanism.
Experimental Workflow
Caption: Workflow for inhibitor discovery and evaluation.
Experimental Protocols
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This protocol is designed to screen for small-molecule inhibitors of the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc-tag)
-
Anti-His antibody conjugated to a FRET donor (e.g., Europium cryptate)
-
Anti-Fc antibody conjugated to a FRET acceptor (e.g., XL665)
-
Assay buffer: PBS, 0.1% BSA, 0.05% Tween-20
-
Test compounds (triazolo[4,3-a]pyridine derivatives) dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Add 2 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 4 µL of the PD-1-His protein solution (final concentration ~5 nM) to each well.
-
Add 4 µL of the PD-L1-Fc protein solution (final concentration ~10 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Prepare a detection mixture containing the anti-His-Europium and anti-Fc-XL665 antibodies in assay buffer.
-
Add 10 µL of the detection mixture to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (for the donor) and 665 nm (for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
T-Cell and Tumor Cell Co-culture Assay for IFN-γ Production
This protocol assesses the functional activity of the triazolo[4,3-a]pyridine inhibitors in a cellular context by measuring the restoration of T-cell effector function. A co-culture model of Hep3B/OS-8/hPD-L1 and CD3+ T cells has been previously described.[1][2]
Materials:
-
PD-L1 expressing tumor cells (e.g., CHO-hPD-L1 or engineered Hep3B/OS-8/hPD-L1)
-
PD-1 expressing T-cells (e.g., Jurkat-hPD-1 or activated primary human CD3+ T-cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or SEB)
-
Test compounds (triazolo[4,3-a]pyridine derivatives) dissolved in DMSO
-
96-well flat-bottom cell culture plates
-
Human IFN-γ ELISA kit
-
Plate reader for ELISA
Procedure:
-
Seed the PD-L1 expressing tumor cells into a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
On the following day, treat the tumor cells with serial dilutions of the test compounds for 1 hour.
-
Add the PD-1 expressing T-cells to the wells at an effector-to-target ratio of 5:1.
-
Add a T-cell activator (e.g., SEB at 100 ng/mL) to the co-culture.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-γ concentration versus the log of the compound concentration. This will demonstrate the dose-dependent ability of the inhibitor to restore T-cell effector function.
Conclusion
The triazolo[4,3-a]pyridine scaffold represents a promising starting point for the development of novel, orally bioavailable small-molecule inhibitors of the PD-1/PD-L1 interaction. The protocols outlined in this document provide a framework for the screening, identification, and functional characterization of these compounds. Further optimization of this chemical series, guided by the structure-activity relationships, may lead to the discovery of potent and effective immunotherapeutic agents for the treatment of cancer.
References
- 1. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. | Semantic Scholar [semanticscholar.org]
- 3. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Triazolopyridine Scaffolds as Potent Inhibitors of Tyrosyl-DNA Phosphodiesterase 2 (TDP2): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triazolopyridine scaffolds for the inhibition of Tyrosyl-DNA Phosphodiesterase 2 (TDP2), a critical enzyme in DNA repair. The following sections detail the underlying science, quantitative data for potent inhibitors, and detailed experimental protocols for key assays, providing a valuable resource for researchers in oncology and drug discovery.
Introduction
Tyrosyl-DNA Phosphodiesterase 2 (TDP2) is a DNA repair enzyme that plays a crucial role in repairing DNA double-strand breaks (DSBs) created by the abortive action of topoisomerase II (TOP2).[1][2] TOP2 is a vital enzyme for resolving DNA topological problems during replication and transcription.[3] However, many widely used anticancer drugs, known as TOP2 poisons (e.g., etoposide, doxorubicin), act by trapping TOP2 in a covalent complex with DNA (TOP2cc), leading to cytotoxic DSBs.[1][2]
Cancer cells can develop resistance to these TOP2 poisons by overexpressing TDP2, which repairs the TOP2cc-induced damage, allowing the cells to survive.[1][2] Therefore, inhibiting TDP2 presents a promising therapeutic strategy to sensitize cancer cells to TOP2 poisons, potentially overcoming drug resistance and allowing for lower, less toxic doses of chemotherapy.[1][2]
Recent research has identified the triazolopyridine scaffold as a promising starting point for the development of potent and selective TDP2 inhibitors.[1][4] This document provides detailed information on these compounds, their inhibitory activities, and the experimental methods used for their characterization.
Quantitative Data: TDP2 Inhibition by Triazolopyridine Derivatives
A series of triazolopyrimidine and their bioisosteric triazolopyridine analogues were synthesized and evaluated for their ability to inhibit TDP2. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50). The data below summarizes the most potent compounds identified from the triazolopyridine scaffold.[1]
| Compound ID | Scaffold | Modifications | IC50 (µM) for TDP2 |
| 7a | 5-phenyl triazolopyrimidine | - | < 50 |
| 17a | 5-phenyl triazolopyridine | - | < 50 |
| 17e | 5-phenyl triazolopyridine | R = 4-fluorophenyl | < 50 |
| 17z | 5-phenyl triazolopyridine | R = 4-(dimethylamino)phenyl | < 50 |
Signaling Pathway and Experimental Workflow
TDP2 in Non-Homologous End Joining (NHEJ)
TDP2 is a key player in the Non-Homologous End Joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. When TOP2 poisons trap TOP2 on the DNA, TDP2 acts to hydrolyze the 5'-phosphotyrosyl bond, releasing the TOP2 peptide and leaving a 5'-phosphate terminus that can be directly ligated by the NHEJ machinery.[1][3] Inhibition of TDP2 disrupts this repair process, leading to the accumulation of toxic DNA lesions and enhanced cancer cell death in the presence of TOP2 poisons.
Caption: TDP2's role in the NHEJ repair of TOP2-induced DNA damage and its inhibition by triazolopyridine scaffolds.
General Workflow for TDP2 Inhibitor Evaluation
The evaluation of novel TDP2 inhibitors typically follows a multi-step process, starting from initial screening to cellular characterization.
Caption: A typical experimental workflow for the identification and characterization of TDP2 inhibitors.
Experimental Protocols
Fluorescence-Based High-Throughput Screening Assay for TDP2 Inhibition
This assay is designed to identify inhibitors of TDP2 by measuring the cleavage of a fluorescently labeled DNA substrate.[5]
Materials:
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 80 mM KCl, 0.05% (v/v) Tween-20, and 1 mM DTT.
-
Enzyme: Recombinant human TDP2 (SUMO hTDP2cat).
-
Substrate: 5'-(6-FAM-NHS)(5'-tyrosine)GATCT(3'-BHQ-1)-3'.
-
Test Compounds: Dissolved in DMSO.
-
Quenching Solution: 0.5 M EDTA, pH 8.0.
-
Plates: Black, 384-well plates.
-
Plate Reader: Capable of fluorescence detection (Excitation: 485 nm, Emission: 520 nm).
Procedure:
-
To each well of a 384-well plate, add 10 µL of the test compound solution in reaction buffer (at a 2-fold higher concentration than the final desired concentration). For controls, add 10 µL of reaction buffer with DMSO.
-
Add 5 µL of the TDP2 enzyme solution (12.5 pM, for a final concentration of 3.13 pM) to each well.
-
Incubate the plate for 10 minutes at 25 °C.
-
Initiate the reaction by adding 5 µL of the substrate solution (1 µM, for a final concentration of 0.25 µM) to each well.
-
Allow the reaction to proceed for 60 minutes at 25 °C.
-
Stop the reaction by adding 5 µL of the quenching solution.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound relative to the controls.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across a biological membrane.[3][6]
Materials:
-
PAMPA Plate System: A donor plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF) and an acceptor plate.
-
Lipid Solution: 1% lecithin in dodecane.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Test Compounds: Dissolved in a suitable buffer (e.g., PBS with 5% DMSO).
-
UV/Vis Plate Reader or LC-MS/MS: For concentration analysis.
Procedure:
-
Prepare the donor plate by carefully adding 5 µL of the lipid solution to the membrane of each well.
-
In the acceptor plate, add 300 µL of PBS to each well.
-
Add 150 µL of the test compound solution (typically 10 µM) to the corresponding wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly for 10-20 hours at room temperature in a humidified chamber.
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation: Pe (cm/s) = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / ( (VA + VD) * Area * Time ) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the effective surface area of the membrane, and Time is the incubation time in seconds.
MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of a compound on cell viability.[7]
Materials:
-
Cell Line: A suitable cancer cell line (e.g., a line known to be sensitive to TOP2 poisons).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
MTT Solution: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Test Compounds: Dissolved in DMSO and diluted in cell culture medium.
-
Plates: 96-well, flat-bottomed tissue culture plates.
-
Microplate Reader: Capable of measuring absorbance at 570 nm.
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Synthesis of Triazolopyridine Scaffolds
The synthesis of the 5-phenyl-[1][3][6]triazolo[1,5-a]pyridin-2-yl)benzamides generally involves a two-step process starting from readily available materials.[1] A representative synthetic scheme is outlined below.
Caption: General synthetic route for the preparation of 5-phenyl-[1][3][6]triazolo[1,5-a]pyridin-2-yl)benzamides.
For detailed synthetic procedures, including specific reagents, reaction conditions, and characterization data, please refer to the primary literature.[1][8]
Conclusion
The triazolopyridine scaffold represents a promising starting point for the development of novel TDP2 inhibitors. The data and protocols presented in these application notes provide a solid foundation for researchers to further explore this chemical series and to develop potent and selective TDP2 inhibitors for cancer therapy. The combination of TDP2 inhibitors with existing TOP2 poisons holds the potential to overcome drug resistance and improve patient outcomes.
References
- 1. TDP2–Dependent Non-Homologous End-Joining Protects against Topoisomerase II–Induced DNA Breaks and Genome Instability in Cells and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sussex.figshare.com [sussex.figshare.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting the Hedgehog Pathway with Triazolopyridine Smoothened Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing triazolopyridine-based inhibitors to target the Smoothened (SMO) receptor within the Hedgehog (Hh) signaling pathway. This document includes detailed experimental protocols, quantitative data for representative compounds, and visualizations to facilitate research and development of novel therapeutics targeting Hh-driven cancers.
Introduction to the Hedgehog Pathway and Smoothened Inhibition
The Hedgehog signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues.[1] Aberrant reactivation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of breast and colorectal cancer.[2][3] The G protein-coupled receptor (GPCR) Smoothened (SMO) is a key transducer of Hh signaling.[4] In the absence of Hh ligands, the Patched (PTCH) receptor inhibits SMO activity.[5] Binding of a Hh ligand to PTCH alleviates this inhibition, allowing SMO to activate the GLI family of transcription factors, which in turn upregulate the expression of Hh target genes that promote cell proliferation and survival.[5][6]
Triazolopyridine derivatives have emerged as a potent class of SMO inhibitors. These small molecules directly bind to the SMO receptor, effectively blocking the downstream signaling cascade. This targeted inhibition offers a promising therapeutic strategy for Hh-dependent malignancies.[1][7] This document focuses on the characterization and application of this class of inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro potency of representative triazolopyridine Smoothened inhibitors against the Hedgehog pathway.
| Compound ID | Target | Assay | IC50 (µM) | Cell Line | Reference |
| TPB3 | Hedgehog Pathway | Gli-Luciferase Reporter | 0.102 | NIH-3T3 | [1] |
| TPB14 | Hedgehog Pathway | Gli-Luciferase Reporter | 0.096 | NIH-3T3 | [1] |
| TPB15 | Hedgehog Pathway | Gli-Luciferase Reporter | 0.090 | NIH-3T3 | [1] |
| TPB17 | Hedgehog Pathway | Gli-Luciferase Reporter | 0.093 | NIH-3T3 | [1] |
| A11 | Wild-Type SMO | Not Specified | 0.27 ± 0.06 | Not Specified | [7] |
| A11 | D473H Mutant SMO | Not Specified | 0.84 ± 0.12 | Not Specified | [7] |
| Vismodegib | Hedgehog Pathway | Gli-Luciferase Reporter | 0.100 | NIH-3T3 | [1] |
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the Hedgehog signaling pathway and the mechanism of action of triazolopyridine SMO inhibitors.
Caption: The canonical Hedgehog signaling pathway in its "OFF" and "ON" states.
Caption: Mechanism of action of triazolopyridine SMO inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Hedgehog Pathway Luciferase Reporter Assay
This assay quantitatively measures the activity of the Hedgehog pathway by detecting the transcriptional activation of a Gli-responsive luciferase reporter.
Materials:
-
Gli-Luciferase Reporter Cell Line (e.g., NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization).
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Low-Serum Medium: DMEM with 0.5% FBS.
-
Hedgehog Pathway Agonist: Recombinant Sonic Hedgehog (Shh) or Smoothened Agonist (SAG).
-
Triazolopyridine SMO Inhibitor (and other control inhibitors, e.g., Vismodegib).
-
96-well white, clear-bottom cell culture plates.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the Gli-Luciferase Reporter NIH-3T3 cells into a 96-well plate at a density of 25,000 cells per well in 100 µL of growth medium.[8] Incubate for 16-24 hours at 37°C and 5% CO2, or until cells are confluent.[8]
-
Serum Starvation: Carefully aspirate the growth medium and replace it with 100 µL of low-serum medium. Incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of the triazolopyridine SMO inhibitor and control compounds in low-serum medium.
-
Add the diluted inhibitors to the appropriate wells.
-
To activate the pathway, add a final concentration of Shh (e.g., 100 ng/mL) or SAG (e.g., 100 nM) to all wells except for the unstimulated controls.
-
Include vehicle-only (e.g., DMSO) control wells.
-
-
Incubation: Incubate the plate for 24-30 hours at 37°C and 5% CO2.[8]
-
Luciferase Assay:
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition relative to the agonist-stimulated control and determine the IC50 value using a suitable software.
Smoothened Competitive Binding Assay
This assay directly measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to the SMO receptor.
Materials:
-
HEK293 cells transiently or stably overexpressing human SMO.
-
Fluorescently labeled SMO ligand (e.g., BODIPY-cyclopamine).
-
Triazolopyridine SMO inhibitor.
-
Assay Buffer (e.g., PBS with 0.1% BSA).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader or flow cytometer.
Protocol:
-
Cell Seeding: Seed SMO-expressing HEK293 cells into a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the triazolopyridine SMO inhibitor in assay buffer.
-
Add the diluted inhibitor to the cells.
-
Add a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) to all wells.
-
Include wells with BODIPY-cyclopamine only (maximum binding) and wells with a saturating concentration of an unlabeled competitor (e.g., Vismodegib) to determine non-specific binding.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Washing (Optional but Recommended): Gently wash the cells with cold assay buffer to remove unbound fluorescent ligand.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm for BODIPY).
-
Data Analysis: Subtract the non-specific binding from all measurements. Calculate the percentage of specific binding for each inhibitor concentration and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of triazolopyridine SMO inhibitors in a living organism.
Materials:
-
Cancer cell line with an activated Hedgehog pathway (e.g., medulloblastoma or breast cancer cell lines).
-
Immunodeficient mice (e.g., nude or SCID mice, 4-6 weeks old).[9]
-
Cell culture medium and reagents.
-
Matrigel or similar basement membrane extract (optional, to improve tumor take rate).
-
Triazolopyridine SMO inhibitor.
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water).
-
Calipers for tumor measurement.
Protocol:
-
Cell Preparation: Culture the selected cancer cells to 80-90% confluency.[9] Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.[9]
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: V = 0.5 x L x W^2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[9]
-
Drug Administration: Administer the triazolopyridine SMO inhibitor (e.g., via oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).
-
Data Analysis: Compare the tumor growth inhibition in the treated group(s) to the control group.
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of triazolopyridine SMO inhibitors.
Caption: A typical experimental workflow for SMO inhibitor studies.
References
- 1. benchchem.com [benchchem.com]
- 2. web.stanford.edu [web.stanford.edu]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance | MDPI [mdpi.com]
- 7. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving reaction yield in triazolopyridine synthesis
Welcome to the technical support center for triazolopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: My triazolopyridine synthesis is resulting in a low yield. What are the most common factors I should investigate?
Low yields in triazolopyridine synthesis can stem from several factors, including suboptimal reaction conditions, purity of starting materials, and the formation of side products. Key areas to troubleshoot include:
-
Reaction Temperature and Time: Temperature is a critical parameter. For instance, in microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, a temperature of 140 °C was found to be optimal, with lower or higher temperatures resulting in reduced yields.[1][2]
-
Solvent Choice: The solvent can significantly influence the reaction outcome. In some syntheses, toluene has been identified as the optimal solvent, while others like THF, DMSO, EtOH, and MeOH may result in lower yields or no reaction at all.[1]
-
Stoichiometry of Reactants: The ratio of your starting materials is crucial. A slight excess of one reactant (e.g., 2.0 equivalents of benzohydrazide to 1.0 equivalent of enaminonitrile) can drive the reaction to completion.[1]
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Choice of Base and Catalyst: The selection of a base or catalyst, if required by the synthetic route, is critical. The basicity and nucleophilicity must be balanced for success.[3] Some modern methods are catalyst-free, which can simplify the process and avoid catalyst-related side reactions.[1][4]
-
Purity of Reagents: Impurities in starting materials can lead to unwanted side reactions, lowering the yield of the desired product.[5] Always ensure the purity of your reagents, especially hydrazine derivatives which can degrade over time.[5]
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Formation of by-products is a common challenge.[3] To improve selectivity:
-
Optimize Reaction Conditions: As with low yield, fine-tuning the temperature, solvent, and reaction time can minimize the formation of undesired products.
-
Consider a Different Synthetic Route: Numerous methods exist for synthesizing the triazolopyridine core.[6][7] If one route is problematic, exploring an alternative may be beneficial. For example, microwave-assisted synthesis has been shown to reduce unwanted by-products and shorten reaction times compared to conventional heating.[1][8]
-
Flow Chemistry: Translating a batch reaction to a continuous flow process can improve selectivity and yield by allowing for precise control over residence time and concentration.[3] An almost two-fold improvement in yield was realized for one synthesis when moving from batch to flow processing.[3]
Q3: Are there greener or more sustainable methods for synthesizing triazolopyridines?
Yes, there is a significant shift towards more environmentally benign synthetic practices.[9] Key developments include:
-
Catalyst-Free and Additive-Free Reactions: Some modern protocols operate without the need for transition metal catalysts or additives, reducing waste and potential toxicity.[1][4]
-
Microwave-Assisted Synthesis: This technique often requires less solvent, enhances reaction rates, and can lead to cleaner reactions with fewer by-products, aligning with the principles of green chemistry.[1][9]
-
Use of Greener Solvents: Employing solvents like ethanol or even water, and using oxidants like sodium hypochlorite, contribute to a cleaner, greener process.[6]
Troubleshooting Workflow for Low Yield
When encountering low yields, a systematic approach to troubleshooting can help identify the root cause efficiently. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting low yield in triazolopyridine synthesis.
Data on Reaction Condition Optimization
The choice of solvent and temperature is critical for maximizing yield. The following table summarizes the optimization of a microwave-mediated synthesis of a 1,2,4-triazolo[1,5-a]pyridine derivative from an enaminonitrile and a benzohydrazide.[1]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 120 (Conventional) | 24 | Low Yield |
| 2 | THF | 140 (Microwave) | 5 | No Reaction |
| 3 | DMSO | 140 (Microwave) | 5 | No Reaction |
| 4 | EtOH | 140 (Microwave) | 5 | No Reaction |
| 5 | Toluene | 100 (Microwave) | 5 | Lower Yield |
| 6 | Toluene | 120 (Microwave) | 4 | Lower Yield |
| 7 | Toluene | 140 (Microwave) | 3 | 89 |
| 8 | Toluene | 160 (Microwave) | 1.5 | 81 |
| 9 | Toluene | 180 (Microwave) | 0.67 | 76 |
Data adapted from a study on catalyst-free synthesis.[1] Conditions: enaminonitrile (1.0 equiv.), 4-methoxybenzohydrazide (2.0 equiv.) under microwave irradiation.
Key Experimental Protocols
Protocol 1: Microwave-Mediated Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines[1]
This protocol describes a tandem reaction between enaminonitriles and benzohydrazides under microwave conditions.
Materials:
-
Enaminonitrile (1.0 equiv.)
-
Benzohydrazide (2.0 equiv.)
-
Dry Toluene
Procedure:
-
In a microwave process vial, combine the enaminonitrile (0.10 mmol, 1.0 equiv.) and the corresponding benzohydrazide (0.20 mmol, 2.0 equiv.).
-
Add dry toluene (1.5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140 °C for the time specified by reaction monitoring (typically 3 hours). The pressure may range from 0-6 bar and power from 145-190 W.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,4-triazolo[1,5-a]pyridine.
Plausible Reaction Pathway
The synthesis of 1,2,4-triazolo[1,5-a]pyridine from enaminonitriles and benzohydrazides is proposed to proceed through a tandem mechanism involving transamidation, nucleophilic addition, and subsequent condensation.[1][2]
Caption: Plausible reaction pathway for microwave-mediated triazolopyridine synthesis.[1][2]
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bioengineer.org [bioengineer.org]
Technical Support Center: Overcoming Drug Resistance with Novel Triazolopyridine Hybrids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel triazolopyridine hybrids to overcome drug resistance. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for novel triazolopyridine hybrids in overcoming drug resistance?
A1: Novel triazolopyridine hybrids often function as kinase inhibitors.[1] They have shown potential in targeting key signaling pathways that are frequently dysregulated in drug-resistant cancers, such as the EGFR and PI3K/Akt pathways.[2][3] Some triazolopyridine derivatives have also been investigated as inhibitors of other important cancer-related targets like BRD4 and Tankyrase.[4][5] By inhibiting these crucial signaling nodes, these hybrids can circumvent the resistance mechanisms that cancer cells have developed against conventional therapies.
Q2: I am observing low solubility of my triazolopyridine hybrid in aqueous buffers for my in vitro assays. What can I do?
A2: Solubility of small molecule inhibitors can be a significant challenge. Here are a few troubleshooting steps:
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pH Modification: If your triazolopyridine derivative has ionizable groups (e.g., amines or carboxylic acids), adjusting the pH of your buffer can improve solubility. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, a higher pH may be beneficial.[6]
-
Use of Co-solvents: A small percentage of an organic solvent like DMSO is commonly used to dissolve compounds for in vitro assays. However, it's crucial to keep the final concentration of the solvent low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7]
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Sonication: Gentle sonication can help to dissolve the compound.
-
Kinetic vs. Thermodynamic Solubility: Be aware that preparing a solution from a concentrated stock in an organic solvent can lead to a supersaturated and unstable solution. Over time, the compound may precipitate out. For longer experiments, it's important to work below the compound's thermodynamic solubility limit.[6]
Q3: Are there known off-target effects for triazolopyridine-based kinase inhibitors that I should be aware of?
A3: Like many kinase inhibitors, triazolopyridine hybrids can have off-target effects.[8] These can arise from non-specific binding to other kinases or unrelated proteins.[9][10] It is recommended to perform kinome profiling or other off-target screening assays to better understand the specificity of your particular hybrid. Computational docking studies can also help predict potential off-target interactions.[4]
Troubleshooting Guides
MTT Cell Viability Assay
Q4: My absorbance readings in the MTT assay are too low, even in the untreated control wells. What could be the cause?
A4: Low absorbance readings suggest insufficient formazan production. Here are some potential causes and solutions:
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Low Cell Density: The number of viable cells may be too low to generate a strong signal. It is important to perform a cell titration experiment to determine the optimal seeding density for your specific cell line. A starting range of 1,000 to 100,000 cells per well in a 96-well plate is common.[7]
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Insufficient Incubation Time: The incubation period with the MTT reagent may be too short. A typical incubation time is 1-4 hours, but this may need to be optimized for your cell line.[7]
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Cell Health: Ensure you are using cells that are in the logarithmic growth phase and have a low passage number. Over-confluent or unhealthy cells will have reduced metabolic activity.[7]
Q5: I am observing high background absorbance in my MTT assay. What should I do?
A5: High background can be caused by several factors:
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Microbial Contamination: Bacterial or yeast contamination can reduce the MTT reagent, leading to a false-positive signal. Visually inspect your plates for any signs of contamination.[7][11]
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Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step.[7]
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Incomplete Solubilization of Formazan Crystals: Ensure that the formazan crystals are fully dissolved before reading the plate. Inadequate mixing or insufficient solvent volume can lead to artificially high and variable readings.[12]
Western Blot Analysis
Q6: I am not seeing a clear signal for my target protein (e.g., p-EGFR, p-Akt) after treatment with the triazolopyridine hybrid. What could be the problem?
A6: A weak or absent signal can be due to several issues:[13][14]
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Suboptimal Antibody Dilution: The concentration of your primary or secondary antibody may not be optimal. It is important to titrate your antibodies to find the best dilution for your experiment.[13][15]
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Inefficient Protein Transfer: Ensure that your protein transfer from the gel to the membrane is efficient. You can check this by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, adding a small amount of SDS to the transfer buffer may improve transfer efficiency.[14]
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Insufficient Protein Loading: You may not be loading enough protein in each lane. A typical range is 20-50 µg of total protein from cell lysate.[16]
Q7: I am observing high background and non-specific bands on my Western blot. How can I improve the quality of my blot?
A7: High background and non-specific bands can obscure your results. Here are some tips for improvement:[13][17]
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Optimize Blocking: The choice of blocking buffer (e.g., non-fat dry milk or BSA) and the blocking duration are critical. Sometimes, switching from milk to BSA or vice versa can reduce background.[13]
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Thorough Washing: Increase the number and duration of washing steps between antibody incubations to remove non-specifically bound antibodies.[13]
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Antibody Specificity: Ensure that your primary antibody is specific for the target protein. You can validate this using positive and negative controls, such as cell lines with known expression levels of the target.[17]
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Q8: I am seeing a high percentage of Annexin V positive cells in my untreated control group. What is the likely cause?
A8: A high number of false positives in the control group can be due to:[18]
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Poor Cell Health: Over-confluent or starved cells may undergo spontaneous apoptosis. Use healthy cells in the logarithmic growth phase.[18]
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Harsh Cell Handling: Over-trypsinization or excessive mechanical stress during cell harvesting can damage the cell membrane, leading to false-positive Annexin V staining.[18]
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Improper Compensation: Incorrect compensation for spectral overlap between the fluorochromes can lead to inaccurate results. Always use single-stained controls to set up your compensation correctly.[19]
Q9: The cell populations (live, apoptotic, necrotic) are not well-separated in my flow cytometry plot. How can I improve the resolution?
A9: Poor separation of cell populations can be addressed by:
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Optimizing Staining Concentrations: Titrate the concentrations of Annexin V and Propidium Iodide (PI) to find the optimal staining concentrations for your cell type.[19]
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Adjusting Instrument Settings: Optimize the forward scatter (FSC) and side scatter (SSC) voltages to properly gate your cell population of interest.
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Using a Positive Control: Include a positive control (e.g., cells treated with a known apoptosis-inducing agent like staurosporine) to help set the gates for the different populations.[18]
Quantitative Data Summary
The following tables summarize the reported in vitro anticancer activity of some novel triazolopyridine and related hybrid compounds.
Table 1: IC50 Values of Novel 1,2,4-Triazole-Pyridine Hybrids against Murine Melanoma (B16F10) Cell Line [20]
| Compound | IC50 (µM) |
| TP1 | 55.21 |
| TP2 | 61.11 |
| TP3 | 49.34 |
| TP4 | 58.67 |
| TP5 | 51.22 |
| TP6 | 41.12 |
| TP7 | 45.89 |
Table 2: Antiproliferative Activity of Triazolopyridine-Based Dual JAK/HDAC Inhibitors [3]
| Compound | MDA-MB-231 IC50 (µM) | RPMI-8226 IC50 (µM) |
| 19 | 0.75 | 0.12 |
| 16a | 0.95 | 0.46 |
| 16b | 0.82 | 0.23 |
| 16c | 0.88 | 0.31 |
| 16j | 0.91 | 0.28 |
| SAHA (control) | >10 | 0.85 |
| Filgotinib (control) | >10 | 1.89 |
Experimental Protocols
MTT Cell Viability Assay Protocol[19][21][22]
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
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Compound Treatment: Treat the cells with various concentrations of the triazolopyridine hybrid. Include untreated and vehicle-treated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Western Blot Protocol for EGFR/PI3K/Akt Pathway Analysis[5][16]
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Cell Lysis: After treatment with the triazolopyridine hybrid, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-EGFR, total EGFR, p-Akt, total Akt, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Annexin V/PI Apoptosis Assay by Flow Cytometry Protocol[18][23][24]
-
Cell Preparation: After treatment, collect both the adherent and floating cells. Wash the cells with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.
Visualizations
Caption: General experimental workflow for evaluating novel triazolopyridine hybrids.
Caption: Simplified EGFR/PI3K/Akt signaling pathway and points of inhibition by triazolopyridine hybrids.
References
- 1. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpbs.com [ijpbs.com]
- 15. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. researchhub.com [researchhub.com]
- 20. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
Addressing challenges in the synthesis of triazolopyridine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of triazolopyridine derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: My reaction to synthesize[1][2][3]triazolo[4,3-a]pyridines from 2-chloropyridine and a hydrazide has a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Integrity: This reaction is often palladium-catalyzed. Ensure your palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) are of high quality and have not degraded. Consider using fresh catalyst and ligand.
-
Inert Atmosphere: Palladium catalysts can be sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Degas your solvent prior to use.
-
Base Strength and Solubility: The choice of base is critical. A strong, non-nucleophilic base like sodium tert-butoxide is commonly used. Ensure the base is fully dissolved; poor solubility can hinder the reaction.
-
Reaction Temperature: While the reaction often proceeds at elevated temperatures (e.g., 100-120 °C), excessively high temperatures can lead to decomposition of starting materials or products. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. Optimize the temperature in small increments.
-
Microwave Irradiation: Consider using microwave irradiation for the dehydration step (cyclization) in acetic acid. This can significantly reduce reaction times and improve yields.[2]
Q2: I am attempting a catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines using enaminonitriles and benzohydrazides under microwave conditions, but my yields are poor. How can I optimize this reaction?
A2: While this reaction is catalyst-free, it is sensitive to other parameters. Here are key optimization points:
-
Solvent Choice: Toluene is often a suitable solvent for this reaction. Other solvents like DMF and acetonitrile may result in lower yields.[1] It is advisable to use dry toluene.
-
Reaction Temperature and Time: Microwave heating at 140 °C typically gives good results.[1] Lower temperatures may lead to incomplete reactions, while significantly higher temperatures might cause degradation. Optimize the irradiation time by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Stoichiometry: Using a slight excess of the benzohydrazide (e.g., 2 equivalents) can drive the reaction to completion.[1]
-
Purity of Starting Materials: Ensure the enaminonitriles and benzohydrazides are pure. Impurities can interfere with the reaction.
Q3: My PIFA-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines is giving a low yield. What should I check?
A3: The success of this reaction hinges on the effectiveness of the hypervalent iodine reagent and the reaction medium.
-
PIFA Quality: Phenyliodine bis(trifluoroacetate) (PIFA) can decompose upon storage. Use fresh or properly stored PIFA.
-
Solvent Effects: The choice of solvent is crucial. Hexafluoroisopropanol (HFIP) has been shown to provide excellent yields in this reaction.[4]
-
Substituent Effects: Be mindful of the electronic properties of your substituents. Electron-donating groups on the N-(pyridin-2-yl)benzimidamide substrate tend to facilitate the reaction, while electron-withdrawing groups can hinder it, potentially leading to lower yields.[4]
Issue 2: Presence of Side Products and Impurities
Q4: I am observing multiple spots on my TLC plate, indicating the formation of side products in my triazolopyridine synthesis. What are common side reactions and how can I minimize them?
A4: Side product formation is a common challenge. Here are some possibilities and solutions:
-
Incomplete Cyclization: In many multi-step syntheses of triazolopyridines, the final cyclization step may be incomplete, leaving unreacted intermediates. To address this, you can try extending the reaction time, increasing the temperature, or using a more efficient cyclizing agent. For instance, in the synthesis of[1][2][3]triazolo[4,3-a]pyridines, ensuring complete dehydration is key.[2]
-
Isomer Formation: Depending on the starting materials and reaction conditions, the formation of different triazolopyridine isomers is possible.[5] Carefully control the reaction temperature and consider the regioselectivity of your chosen synthetic route. Characterization by NMR and mass spectrometry is crucial to confirm the structure of your product.
-
Hydrolysis of Intermediates: Some intermediates in the synthetic pathway may be susceptible to hydrolysis. Ensure you are using dry solvents and reagents, and perform the reaction under an inert atmosphere to minimize exposure to moisture.
-
Oxidation of Starting Materials or Product: If your starting materials or product are sensitive to oxidation, and the reaction is run in the presence of air, you may see byproducts.[6] Consider degassing your solvents and running the reaction under an inert atmosphere.
Q5: After purification, my triazolopyridine derivative is still not pure. What purification strategies can I employ?
A5: If standard purification methods are insufficient, consider the following:
-
Column Chromatography Optimization:
-
Solvent System: Systematically screen different solvent systems for column chromatography. A gradient elution may be necessary to separate closely related compounds. Common eluents include mixtures of chloroform/ethyl acetate or hexane/ethyl acetate.[1]
-
Silica Gel Type: Consider using a different type of silica gel (e.g., different particle size or deactivated silica) if you are having trouble with separation.
-
-
Recrystallization:
-
Solvent Selection: Finding the right recrystallization solvent is key. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Test a range of solvents on a small scale.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be very effective.
-
-
Preparative TLC or HPLC: For difficult separations or for obtaining a highly pure sample for analysis, preparative TLC or High-Performance Liquid Chromatography (HPLC) are powerful techniques.
Frequently Asked Questions (FAQs)
Q6: What are the main synthetic strategies for preparing triazolopyridine derivatives?
A6: Several synthetic routes have been developed, with the choice often depending on the desired isomer and substitution pattern. Common strategies include:
-
Cyclization of Substituted Pyridines: This is a widely used approach, starting from appropriately functionalized pyridine derivatives such as 2-aminopyridines or 2-hydrazinopyridines.[6][7]
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods are valuable for constructing the triazolopyridine core through C-N bond formation.[2]
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for various triazolopyridine syntheses.[1][8]
-
Oxidative Cyclization: The use of oxidizing agents like PIFA or iodine can facilitate the intramolecular N-N bond formation to yield the triazole ring.[4][6]
Q7: Are there any "green" or more environmentally friendly methods for synthesizing triazolopyridines?
A7: Yes, there is a growing focus on developing more sustainable synthetic methods. Some examples include:
-
Catalyst-Free Reactions: Methods that avoid the use of heavy metal catalysts are considered more environmentally benign.[1]
-
Microwave Synthesis: Microwave-assisted reactions often require less solvent and energy compared to conventional heating methods.[9]
-
Use of Greener Solvents: Exploring the use of more environmentally friendly solvents is an active area of research.
Q8: How can I confirm the structure of my synthesized triazolopyridine derivative?
A8: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the overall structure, substitution pattern, and purity of your compound.
-
Mass Spectrometry (MS): This technique provides the molecular weight of your compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups in your molecule.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure.
Quantitative Data Summary
The following table summarizes the optimization of reaction conditions for the microwave-mediated, catalyst-free synthesis of a 1,2,4-triazolo[1,5-a]pyridine derivative (specifically, product 3m from the cited study).
| Entry | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Toluene | None | 120 | 24 | 83 | [1] |
| 2 | DMF | None | 120 | 24 | 20 | [1] |
| 3 | ACN | None | 120 | 24 | 17 | [1] |
| 4 | Toluene | Cs₂CO₃ | 140 | 12 | 0 | [1] |
| 5 | Toluene | K₂CO₃ | 140 | 12 | 0 | [1] |
| 6 | Toluene | KOtBu | 140 | 12 | 0 | [1] |
| 7 | Toluene | None | 140 | 3 | 89 | [9] |
| 8 | Toluene | None | 100 | 12 | 72 | [9] |
| 9 | Toluene | None | 120 | 6 | 78 | [9] |
| 10 | Toluene | None | 160 | 1.5 | 81 | [9] |
| 11 | Toluene | None | 180 | 0.67 | 76 | [9] |
| 12 | TBME | None | 140 | 5 | 69 | [9] |
Experimental Protocols
Protocol 1: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [1]
-
In an oven-dried microwave vial (0.5–2.0 mL), add the enaminonitrile (1.0 equiv.) and the corresponding benzohydrazide (2.0 equiv.).
-
Evacuate the vial and backfill with nitrogen gas. Repeat this process three times.
-
Add dry toluene (1.5 mL) to the vial.
-
Seal the reaction vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140 °C for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Directly purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., chloroform/ethyl acetate 10:1).
Protocol 2: Palladium-Catalyzed Synthesis of[1][2][3]triazolo[4,3-a]pyridines [2]
-
To a reaction vessel, add 2-chloropyridine (1.0 equiv.), the appropriate hydrazide (1.1 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (2.0 equiv.).
-
Evacuate the vessel and backfill with an inert gas (e.g., argon).
-
Add degassed toluene as the solvent.
-
Heat the reaction mixture at 100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To the crude intermediate, add acetic acid and heat under microwave irradiation at 120 °C for the specified time to effect cyclization.
-
Remove the acetic acid under reduced pressure and purify the residue by column chromatography.
Protocol 3: PIFA-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [4]
-
To a solution of the N-(pyridin-2-yl)benzimidamide (1.0 equiv.) in hexafluoroisopropanol (HFIP), add phenyliodine bis(trifluoroacetate) (PIFA) (1.2 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. PhI(OCOCF3)2-Mediated Intramolecular Oxidative N-N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [organic-chemistry.org]
- 5. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cyclization Conditions for Triazolo[4,3-a]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triazolo[4,3-a]pyridines. The information is designed to help overcome common experimental challenges and optimize reaction conditions for improved yields and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of triazolo[4,3-a]pyridines.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete hydrazone formation: The initial condensation reaction between 2-hydrazinopyridine and the aldehyde may be inefficient. | - Ensure the purity of your starting materials. - Monitor the reaction closely by TLC to confirm the consumption of the starting materials. - If necessary, the hydrazone can be isolated and purified before the cyclization step.[1] |
| Ineffective Oxidizing Agent: The chosen oxidizing agent may not be suitable for the specific substrate or reaction conditions. | - For oxidative cyclization of 2-pyridylhydrazones, N-Chlorosuccinimide (NCS) in DMF at 0 °C is a highly efficient method.[1] - Molecular iodine is another effective reagent for mediating oxidative cyclization.[2] - Consider screening other oxidizing agents such as (diacetoxyiodo)benzene. | |
| Decomposition of Starting Material or Product: The reaction conditions (e.g., temperature, prolonged reaction time) may be too harsh. | - For exothermic reactions, such as those using NCS, maintain a low temperature (e.g., 0 °C) during the addition of the reagent.[1] - Optimize the reaction time by monitoring its progress with TLC to avoid product degradation. | |
| Poor Solubility of Reactants: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous and inefficient reaction. | - Select a solvent in which all reactants are fully soluble. Dry DMF is often a good choice for NCS-mediated cyclization.[1] - Gentle heating can sometimes improve solubility, but be cautious of potential side reactions at elevated temperatures. | |
| Formation of Side Products/Impurities | Rearrangement of the Triazolo[4,3-a]pyridine Ring: Electron-withdrawing groups on the pyridine ring can facilitate the Dimroth rearrangement to the isomeric[1][3][4]triazolo[1,5-a]pyridines. | - This rearrangement is often promoted by acidic or basic conditions. Careful control of pH is crucial. - The choice of cyclization method can influence the outcome. For highly electron-deficient pyridines, alternative strategies might be necessary. |
| Over-oxidation or Side Reactions with the Oxidant: The oxidizing agent may react with other functional groups in the molecule. | - Use the stoichiometric amount of the oxidizing agent. An excess can lead to unwanted side reactions. - Add the oxidant portion-wise to control the reaction rate and minimize side product formation.[1] | |
| Incomplete Cyclization: The reaction may stop at the intermediate stage (e.g., chlorohydrazone in NCS-mediated reactions). | - Ensure the reaction is allowed to proceed to completion by monitoring with TLC. - The subsequent elimination and cyclization steps may require additional time or a slight increase in temperature after the initial exothermic phase.[1] | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the aqueous phase during workup. | - Extract the aqueous phase multiple times with a suitable organic solvent. - If the product is basic, adjusting the pH of the aqueous layer to be more basic can sometimes reduce its solubility in water. |
| Product co-elutes with impurities during column chromatography. | - Experiment with different solvent systems for chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or final purification step. | |
| Formation of a stable emulsion during aqueous workup. | - Addition of brine (saturated NaCl solution) can help to break up emulsions. - Filtering the mixture through a pad of celite can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyclization of 2-hydrazinopyridines to form triazolo[4,3-a]pyridines?
A1: Several methods are commonly employed, with the choice often depending on the substrate and desired scale. Key methods include:
-
Oxidative cyclization of 2-pyridylhydrazones: This is a widely used approach. Common oxidizing agents include N-Chlorosuccinimide (NCS)[1], molecular iodine[2], and (diacetoxyiodo)benzene.
-
Palladium-catalyzed coupling followed by dehydration: This involves the coupling of a hydrazide with 2-chloropyridine, followed by a dehydration step, which can be facilitated by microwave irradiation.[3]
-
1,1'-Carbonyldiimidazole (CDI) mediated tandem coupling and cyclization: This is an operationally simple one-pot method.[3]
-
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for various cyclization reactions.
Q2: My NCS-mediated cyclization is highly exothermic. How can I control it?
A2: Exothermicity is a known characteristic of this reaction. To manage it effectively:
-
Maintain the reaction temperature at 0 °C using an ice bath.
-
Add the NCS portion-wise to the solution of the hydrazone in dry DMF. This allows for better heat dissipation and control over the reaction rate.[1]
Q3: Can I use a one-pot procedure for the synthesis of triazolo[4,3-a]pyridines?
A3: Yes, one-pot procedures are available and can be very efficient. For instance, the reaction of 2-hydrazinopyridine with an aldehyde can be followed by in-situ oxidative cyclization without isolating the intermediate hydrazone.[2] The CDI-mediated method is also a one-pot tandem coupling and cyclization process.[3]
Q4: What is the role of the base in the workup of the NCS-mediated cyclization?
A4: In the procedure described by Al-Warhi et al. (2021), after the initial reaction, the resulting solid is dissolved in hot water and triethylamine (Et3N) is added. The base is added to neutralize any HCl formed during the reaction and to facilitate the precipitation of the final product in a pure form.[1]
Q5: Are there any green chemistry approaches for the synthesis of triazolo[4,3-a]pyridines?
A5: Yes, efforts are being made to develop more environmentally friendly methods. Some examples include:
-
Using polyethylene glycol (PEG) as a recyclable reaction medium.[3]
-
Employing iodine-mediated reactions in water.[3]
-
Electrochemical synthesis, which avoids the need for chemical oxidants.[3]
Data Presentation
Table 1: Comparison of Different Oxidative Cyclization Methods
| Method | Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| NCS Oxidation | N-Chlorosuccinimide | Dry DMF | 0 to RT | >90 | [1] |
| Iodine-Mediated | Molecular Iodine | DMSO | 100 | up to 96 | |
| Palladium-Catalyzed | - | Acetic Acid | Microwave | Good to Excellent | [3] |
| CDI-Mediated | 1,1'-Carbonyldiimidazole | Acetonitrile | Ambient | High | [5] |
Table 2: Optimization of Microwave-Assisted Synthesis of a Triazolo[1,5-a]pyridine Derivative (Model Reaction)
| Temperature (°C) | Time (h) | Yield (%) |
| 140 | 3 | 89 |
| 100 | - | Lower Yield |
| 120 | - | Lower Yield |
| 160 | 1.5 | 81 |
| 180 | 0.67 | 76 |
Note: This data is for a related triazolo[1,5-a]pyridine synthesis and is presented to illustrate the effect of temperature and time in microwave-assisted reactions.
Experimental Protocols
Protocol 1: Oxidative Cyclization using N-Chlorosuccinimide (NCS)
This protocol is adapted from the work of Al-Warhi et al. (2021).[1]
Step 1: Synthesis of the Hydrazone Precursor
-
Dissolve 0.05 mol of the appropriate hydrazine in 20 mL of ethanol at room temperature.
-
To this solution, add 0.05 mol of the desired aldehyde.
-
Stir the reaction mixture at room temperature and monitor its completion by Thin Layer Chromatography (TLC).
-
Collect the precipitated pale yellow solid by filtration.
-
Recrystallize the solid from hot ethanol to obtain the pure hydrazone.
Step 2: Oxidative Cyclization
-
In a flask, dissolve 10 mmol of the hydrazone in a minimum amount of dry DMF (approximately 20 mL).
-
Cool the mixture in an ice bath to 0 °C.
-
Add 11 mmol of N-chlorosuccinimide (NCS) portion-wise to the reaction mixture, ensuring the temperature remains controlled as the reaction is exothermic.
-
Stir the reaction mixture at 0 °C for about 1 hour.
-
Allow the reaction mixture to warm up to room temperature.
-
Monitor the completion of the reaction by TLC.
-
Collect the resulting yellow solid by filtration and wash it twice with petroleum ether.
-
Dissolve the solid in 50 mL of hot water.
-
While cooling, add 10 mmol of triethylamine (Et3N) drop-wise.
-
Pale yellow plates of the product will form. Collect them by filtration and wash with cold water. This method typically yields over 90% of the final product.[1]
Protocol 2: Iodine-Mediated Oxidative Cyclization
This is a general protocol for the one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines.
-
To a solution of 2-hydrazinopyridine (1 mmol) and the desired aldehyde (1 mmol) in a suitable solvent (e.g., DMSO), add molecular iodine (1.2 mmol) and a base such as K2CO3 (2.5 mmol).
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired triazolo[4,3-a]pyridine.
Visualizations
Caption: Experimental workflow for the NCS-mediated synthesis of triazolo[4,3-a]pyridines.
Caption: Generalized reaction pathway for the oxidative cyclization to form triazolo[4,3-a]pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
Technical Support Center: Minimizing Off-target Effects of Triazolopyridine Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazolopyridine kinase inhibitors. Our goal is to help you minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of off-target effects with triazolopyridine kinase inhibitors?
A1: Off-target effects with triazolopyridine kinase inhibitors, like many other kinase inhibitors, primarily stem from the highly conserved nature of the ATP-binding site across the human kinome, which consists of over 500 protein kinases.[1][2] Many type-I kinase inhibitors, which includes some triazolopyridine-based compounds, mimic the adenine structure of ATP, leading to binding to multiple kinases.[1] Off-target effects can also arise from interactions with non-kinase proteins that have structurally similar binding pockets.[3]
Q2: How can I proactively design more selective triazolopyridine kinase inhibitors?
A2: Several medicinal chemistry strategies can be employed to enhance the selectivity of triazolopyridine inhibitors:
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Targeting Less Conserved Regions: Design inhibitors that interact with less conserved regions adjacent to the ATP pocket.[4]
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Exploiting Unique Residues: Target non-conserved amino acid residues, such as smaller gatekeeper residues, which are present in about 20% of kinases.[1]
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Covalent Inhibition: Incorporate a reactive group that forms a covalent bond with a non-conserved cysteine residue near the active site.[1]
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Bivalent Inhibitors: Link the triazolopyridine scaffold to a second moiety (a small molecule or peptide) that targets another site on the kinase to create a bivalent inhibitor with increased selectivity.[1]
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Macrocyclization: This strategy can enhance binding affinity and help overcome resistance mutations by creating larger cyclic molecules.[5]
Q3: What are the initial steps to assess the selectivity of my triazolopyridine kinase inhibitor?
A3: The initial step is to perform a comprehensive kinase selectivity profile.[6] This involves screening your compound against a large panel of kinases to identify potential off-targets.[6] This can be achieved through various biochemical and cell-based assays.[6]
Q4: What is the difference between biochemical and cell-based assays for assessing off-target effects?
A4: Biochemical assays use purified kinases and substrates in a test tube setting to measure the direct inhibitory activity of a compound.[7][8] In contrast, cell-based assays are conducted in living cells, providing a more physiologically relevant environment where factors like cell permeability, metabolism, and the presence of competing ATP concentrations can influence the inhibitor's activity.[8][9]
Q5: My inhibitor shows high potency in a biochemical assay but weak activity in cells. What could be the issue?
A5: This discrepancy can be due to several factors:
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Poor Cell Permeability: The compound may not be effectively crossing the cell membrane.
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High Intracellular ATP Concentration: The high levels of ATP within the cell can outcompete the inhibitor for binding to the kinase.
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Compound Efflux: The inhibitor may be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: The compound could be rapidly metabolized into an inactive form within the cell.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Effective Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[10] 2. Test inhibitors with different chemical scaffolds targeting the same primary kinase.[10] | 1. Identification of unintended kinase targets that may be responsible for cytotoxicity. 2. If cytotoxicity persists, it may be an on-target effect. |
| Inappropriate Dosage | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction in your experimental design. | Minimized cytotoxicity while maintaining on-target activity. |
| Compound Solubility Issues | 1. Check the inhibitor's solubility in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[10] | Prevention of compound precipitation and elimination of solvent-induced toxicity.[10] |
Issue 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways.[10] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response and more consistent results. |
| Inhibitor Instability | 1. Check the stability of the inhibitor under your experimental conditions (e.g., in media at 37°C). | Ensures observed effects are due to the inhibitor and not its degradation products.[10] |
| Cell Line-Specific Effects | 1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent.[10] | Distinguishes between general off-target effects and those specific to a particular cellular context. |
Experimental Protocols
Protocol 1: Kinome Profiling using Multiplexed Inhibitor Beads (MIBs)
Objective: To identify the kinase targets and off-targets of a triazolopyridine inhibitor from a cell lysate.
Methodology:
-
Cell Culture and Lysis: Culture cells of interest to ~80% confluency. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
MIBs Preparation: Use beads linked to a variety of kinase inhibitors (kinobeads) to capture a broad range of kinases from the cell lysate.[11]
-
Lysate Incubation: Incubate the cell lysate with the MIBs to allow kinases to bind to the immobilized inhibitors.
-
Inhibitor Competition: In a parallel sample, pre-incubate the lysate with your triazolopyridine inhibitor before adding it to the MIBs.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of kinases captured in the presence and absence of your inhibitor. A significant reduction in the amount of a specific kinase captured in the presence of your inhibitor suggests it is a target or off-target.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
Objective: To measure the binding of a triazolopyridine inhibitor to a specific kinase target in living cells.[9]
Methodology:
-
Cell Line Engineering: Create a stable cell line that expresses the kinase of interest fused to a NanoLuc® luciferase.
-
Cell Plating: Plate the engineered cells in a multi-well plate.
-
Tracer Addition: Add a fluorescently labeled tracer that is known to bind to the kinase of interest.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of your triazolopyridine inhibitor.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Binding of the tracer to the NanoLuc®-fused kinase brings the two into close proximity, generating a BRET signal. Your inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal in a dose-dependent manner.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of your inhibitor required to displace 50% of the tracer.
Data Presentation
Table 1: Comparison of Biochemical Kinase Assay Platforms
| Assay Platform | Principle | Advantages | Limitations |
| Radiometric Assay | Measures the transfer of radiolabeled phosphate from ATP to a substrate.[7] | Gold standard, directly measures product formation without modified substrates.[7] | Requires handling of radioactive materials. |
| Fluorescence-Based Assays | Detects changes in fluorescence upon substrate phosphorylation. | High-throughput, non-radioactive. | Can be prone to interference from fluorescent compounds. |
| Luminescence-Based Assays (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after the kinase reaction.[2] | High sensitivity, simple protocol. | Indirect measurement of kinase activity. |
| Mobility Shift Assay | Separates phosphorylated and non-phosphorylated substrates based on charge differences.[12] | Direct detection of product. | Requires specialized substrates and instrumentation. |
Table 2: Comparison of Cell-Based Kinase Assay Platforms
| Assay Platform | Readout | Parameters Measured | Kinase Expression |
| NanoBRET™ Target Engagement Assay | Compound binding to the kinase.[9] | Binding affinity, target occupancy, residence time.[9] | Exogenous.[9] |
| Cellular Phosphorylation Assay | Substrate phosphorylation.[9] | Inhibitor potency, signaling pathway engagement.[9] | Endogenous or exogenous.[9] |
| BaF3 Cell Proliferation Assay | Cell survival and proliferation.[9] | Inhibitor potency, transformation capacity of the kinase.[9] | Exogenous.[9] |
Visualizations
Caption: On- and off-target effects of a kinase inhibitor.
Caption: A typical workflow for kinase inhibitor selectivity testing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienmag.com [scienmag.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. inits.at [inits.at]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kinaselogistics.com [kinaselogistics.com]
Technical Support Center: Resolving Formulation and Solubility Issues of Triazolopyridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common formulation and solubility challenges encountered with triazolopyridine compounds.
Frequently Asked Questions (FAQs)
1. My triazolopyridine compound shows very low aqueous solubility. What are the initial steps to improve it?
Poor aqueous solubility is a common challenge with many heterocyclic compounds, including triazolopyridines. Here’s a systematic approach to address this issue:
-
pH Modification: Triazolopyridine compounds often contain basic nitrogen atoms, making their solubility pH-dependent. Evaluate the compound's pKa to understand its ionization profile. Acidic conditions can protonate these nitrogen atoms, forming more soluble salts. Experiment with various pharmaceutically acceptable acids to find an optimal pH range for dissolution. For instance, trazodone hydrochloride has higher solubility in acidic media.[1]
-
Salt Formation: If the parent compound is a free base, forming a salt can significantly enhance its solubility. Different salt forms can have vastly different solubility profiles. For example, the maleate salt of filgotinib demonstrates high solubility in simulated intestinal fluids.
-
Excipient Screening: Utilize solubility-enhancing excipients. Common choices include surfactants, co-solvents, and complexing agents. A preliminary screening with a small set of generally regarded as safe (GRAS) excipients can provide valuable insights.
2. I'm observing precipitation of my triazolopyridine compound when transitioning from a gastric to an intestinal pH in vitro. How can I prevent this?
This "spring and parachute" effect, where a drug dissolves in the acidic stomach environment and then precipitates in the more neutral intestinal pH, is a frequent issue for poorly soluble weak bases.[2][3]
-
Precipitation Inhibitors: Incorporate polymeric precipitation inhibitors into your formulation. Hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), and other polymers can help maintain a supersaturated state of the drug for a longer duration, allowing for better absorption.
-
Lipid-Based Formulations: Formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can protect the drug from pH changes in the gastrointestinal tract and prevent precipitation.
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion can enhance the apparent solubility and dissolution rate, often mitigating precipitation issues.
3. What are the most effective formulation strategies for enhancing the bioavailability of poorly soluble triazolopyridine compounds?
For BCS Class II triazolopyridine compounds (high permeability, low solubility) like filgotinib, several advanced formulation strategies can be employed:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymeric carrier in an amorphous state. This high-energy form exhibits greater apparent solubility and faster dissolution compared to the crystalline form. Common carriers include PVP, HPMC, and copolymers like Soluplus®.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area, leading to a higher dissolution velocity. This can be a viable approach for compounds that are difficult to formulate using other methods.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to improve the solubility of trazodone.
4. How do I choose the right excipients for my triazolopyridine formulation?
Excipient selection is critical and should be based on the physicochemical properties of your specific triazolopyridine compound and the intended dosage form.
-
Solubilizers: For oral liquid formulations, co-solvents like propylene glycol and polyethylene glycol (PEG), and surfactants like polysorbates (e.g., Tween® 80) and poloxamers can be effective.
-
Carriers for Solid Dispersions: The choice of polymer will depend on the drug-polymer miscibility and the desired release profile. Polymers like PVP K30, HPMC, and Eudragit® grades are commonly used.
-
Stabilizers for Nanosuspensions: Surfactants and polymers are used to prevent the aggregation of nanoparticles. Poloxamers, lecithin, and polysorbates are often employed.
5. What analytical techniques are essential for characterizing my triazolopyridine formulation?
A thorough analytical characterization is crucial to ensure the quality and performance of your formulation.
-
Differential Scanning Calorimetry (DSC): To determine the physical state of the drug (crystalline or amorphous) within the formulation, especially for solid dispersions.[4][5][6]
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Powder X-Ray Diffraction (PXRD): To confirm the amorphous nature or identify any crystalline drug in the formulation.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): For accurate quantification of the drug in solubility studies, dissolution testing, and content uniformity assays.[7][8][9]
-
Dynamic Light Scattering (DLS): To measure the particle size distribution of nanosuspensions.
-
In Vitro Dissolution Testing: To assess the drug release profile from the formulated dosage form under various physiological conditions.[1][10][11][12][13]
Troubleshooting Guides
Troubleshooting Workflow for Poor Solubility
This workflow provides a systematic approach to addressing solubility challenges with triazolopyridine compounds.
Quantitative Data
Table 1: Solubility of Trazodone Hydrochloride in Various Solvents
| Solvent System | Solubility (mg/mL) | Observations |
| Methanol | 25 | Clear, colorless solution |
| Water (with heating) | 50 | Hazy, colorless solution |
| 0.1 N HCl | 7.4 | Soluble |
| DMSO | Soluble | - |
| 45% (w/v) aq. 2-hydroxypropyl-β-cyclodextrin | 23.3 | Soluble |
Data compiled from publicly available information.
Table 2: Dissolution Conditions for Trazodone Hydrochloride Tablets (USP)
| Parameter | Dissolution Test 2 |
| Apparatus | USP Apparatus 2 (Paddle) |
| Medium | 0.01 N Hydrochloric Acid |
| Volume | 900 mL |
| Agitation Speed | 50 rpm |
| Temperature | 37 ± 0.5 °C |
| Time | 30 minutes |
| Acceptance Criteria | NLT 80% (Q) dissolved |
Source: USP-NF.[1]
Experimental Protocols
Protocol 1: Preparation of a Triazolopyridine Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion of a triazolopyridine compound using a solvent evaporation technique.
Materials:
-
Triazolopyridine Active Pharmaceutical Ingredient (API)
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Methanol or other suitable organic solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the triazolopyridine API and the polymer carrier (e.g., in a 1:1, 1:2, or 1:4 drug-to-polymer ratio). Dissolve both components in a minimal amount of a suitable solvent (e.g., methanol) in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C). Continue evaporation until a solid film or powder is formed on the inner wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 100 mesh) to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion using DSC and PXRD to confirm the amorphous state of the drug.
Protocol 2: Formulation of a Triazolopyridine Nanosuspension by Precipitation
This protocol outlines a bottom-up approach for preparing a nanosuspension of a triazolopyridine compound.
Materials:
-
Triazolopyridine API
-
Suitable organic solvent (e.g., acetone, methanol)
-
Aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80)
-
High-speed homogenizer or magnetic stirrer
-
Probe sonicator
Procedure:
-
Organic Phase Preparation: Dissolve the triazolopyridine API in a suitable organic solvent to create a concentrated drug solution.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the chosen stabilizer.
-
Precipitation: Under high-speed homogenization or vigorous magnetic stirring, slowly inject the organic drug solution into the aqueous stabilizer solution. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
Homogenization (Optional but Recommended): To further reduce the particle size and improve uniformity, subject the resulting suspension to high-pressure homogenization or probe sonication.
-
Solvent Removal: Remove the organic solvent from the nanosuspension, typically by evaporation under reduced pressure.
-
Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using Dynamic Light Scattering (DLS).
Protocol 3: Cyclodextrin Complexation of a Triazolopyridine Compound
This protocol describes the preparation of an inclusion complex of a triazolopyridine compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.
Materials:
-
Triazolopyridine API
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water/ethanol mixture (e.g., 1:1 v/v)
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of the triazolopyridine API to HP-β-CD (commonly 1:1).
-
Mixing: Place the accurately weighed HP-β-CD in a mortar and add a small amount of the water/ethanol mixture to form a paste.
-
Kneading: Gradually add the accurately weighed triazolopyridine API to the paste and knead thoroughly for an extended period (e.g., 60 minutes). Add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Drying: Transfer the kneaded mass to a tray and dry it in a vacuum oven at a controlled temperature (e.g., 50 °C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder using the mortar and pestle and pass it through a sieve to ensure uniformity.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, PXRD, and Fourier-Transform Infrared (FTIR) spectroscopy.
Protocol 4: In Vitro Dissolution Testing of Triazolopyridine Tablets
This protocol provides a general procedure for conducting in vitro dissolution testing of triazolopyridine tablets, based on USP guidelines.
Apparatus:
-
USP Apparatus 2 (Paddle)
-
Dissolution vessels (900 mL)
-
Water bath maintained at 37 ± 0.5 °C
-
HPLC system for sample analysis
Procedure:
-
Media Preparation: Prepare the dissolution medium (e.g., 900 mL of 0.01 N HCl) and place it in the dissolution vessels. Allow the medium to equilibrate to 37 ± 0.5 °C.
-
Apparatus Setup: Set the paddle speed to the specified rate (e.g., 50 rpm).
-
Tablet Introduction: Place one tablet in each dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from each vessel.
-
Sample Preparation and Analysis: Filter the samples promptly. Dilute the filtered samples as necessary and analyze the concentration of the dissolved triazolopyridine compound using a validated HPLC method.
-
Data Analysis: Calculate the percentage of the labeled amount of drug dissolved at each time point.
Protocol 5: HPLC Method for Quantification of a Triazolopyridine Compound
This protocol outlines a general reversed-phase HPLC method for the quantification of a triazolopyridine compound in formulation samples.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of a buffer (e.g., 10 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 70:30 v/v).[8][9]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific triazolopyridine compound (e.g., 300 nm for filgotinib).[8][9]
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
Procedure:
-
Standard Preparation: Prepare a stock solution of the triazolopyridine reference standard in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the samples obtained from solubility or dissolution studies with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the triazolopyridine compound in the samples by interpolating their peak areas from the calibration curve.
References
- 1. uspnf.com [uspnf.com]
- 2. Predicting the precipitation of poorly soluble weak bases upon entry in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miniaturized Transfer Models to Predict the Precipitation of Poorly Soluble Weak Bases upon Entry into the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crystalpharmatech.com [crystalpharmatech.com]
- 5. Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of an HPLC Method for Quantification of Filgotinib, a Novel JAK-1 Inhibitor in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Physiologically Based Dissolution Testing in a Drug Development Process—a Case Study of a Successful Application in a Bioequivalence Study of Trazodone ER Formulations Under Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijnrd.org [ijnrd.org]
Technical Support Center: Improving the Metabolic Stability of Triazolopyridine Drug Candidates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of triazolopyridine drug candidates.
Frequently Asked Questions (FAQs)
Q1: Why is metabolic stability a critical parameter for triazolopyridine drug candidates?
A1: Metabolic stability is a crucial factor in determining the pharmacokinetic profile of a drug candidate. It refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver.[1] A compound with low metabolic stability will be rapidly cleared from the body, leading to a short half-life and potentially insufficient exposure at the target site. Conversely, a compound with very high metabolic stability might accumulate and lead to toxicity.[2] Therefore, optimizing the metabolic stability of triazolopyridine drug candidates is essential for achieving a desirable pharmacokinetic profile, including adequate oral bioavailability and duration of action.[3]
Q2: What are the common metabolic pathways for triazolopyridine-based compounds?
A2: Triazolopyridine scaffolds, like other nitrogen-containing heterocycles, are susceptible to oxidative metabolism mediated by CYP enzymes.[4] While specific metabolic "hot-spots" can vary depending on the overall structure of the molecule, common metabolic pathways include:
-
Oxidation of the Triazolopyridine Core: The electron-rich nature of the heterocyclic rings makes them prone to oxidation.[4]
-
N-dealkylation: If alkyl groups are attached to the nitrogen atoms of the triazole or pyridine rings, their removal is a common metabolic route.
-
Hydroxylation of Aromatic Substituents: Phenyl or other aromatic groups attached to the triazolopyridine core are often hydroxylated.[4]
-
Oxidation of Alkyl Linkers: Methylene or other alkyl linkers connecting substituents to the core can be oxidized.[5]
Q3: How can I improve the metabolic stability of my triazolopyridine candidate?
A3: Several strategies can be employed to enhance metabolic stability:
-
Blocking Metabolically Labile Sites: Introducing electron-withdrawing groups, such as fluorine, at or near a metabolic hot-spot can decrease its susceptibility to oxidation.[6]
-
Bioisosteric Replacement: Replacing a metabolically labile functional group with a bioisostere (a group with similar physical or chemical properties) can improve stability while retaining biological activity. For example, replacing a phenyl ring with a pyridyl or pyrimidyl ring can increase metabolic stability.[4]
-
Scaffold Hopping: In some cases, transitioning from a different heterocyclic core to a triazolopyridine scaffold has been shown to enhance metabolic stability.[4]
-
Introduction of Steric Hindrance: Adding bulky groups near a metabolic site can sterically hinder the approach of metabolizing enzymes.
-
Reducing Lipophilicity: Generally, compounds with lower lipophilicity (logP) tend to have improved metabolic stability.[6]
Troubleshooting Guides
Liver Microsomal Stability Assay
Issue 1: High variability in the depletion of my triazolopyridine compound between replicate wells.
-
Potential Cause 1: Inconsistent Microsome Distribution: Liver microsomes are a suspension and can settle, leading to inconsistent amounts being added to each well.[7]
-
Solution: Gently vortex or invert the microsomal stock solution before each aspiration. Avoid vigorous shaking to prevent enzyme denaturation.[7]
-
-
Potential Cause 2: Compound Solubility Issues: Poorly soluble compounds may precipitate in the aqueous assay buffer, leading to artificially high stability readings.[8]
-
Solution: Check the aqueous solubility of your compound. Consider using a lower concentration or a "cosolvent method" where dilutions are made in solutions with a higher organic solvent content to improve solubilization.[8] The final concentration of organic solvents like DMSO should be kept low (e.g., ≤ 0.2%) to avoid inhibiting CYP enzymes.[9][10]
-
-
Potential Cause 3: Pipetting Errors: Inaccurate pipetting can introduce significant variability.
-
Solution: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions like microsomal suspensions.
-
Issue 2: My triazolopyridine compound appears to be unstable in the control incubation without the NADPH regenerating system.
-
Potential Cause 1: Chemical Instability: The compound may be chemically unstable in the incubation buffer (typically pH 7.4).[7]
-
Solution: Assess the chemical stability of your compound in the incubation buffer without microsomes or NADPH.[7] If instability is confirmed, you may need to adjust the buffer conditions if feasible for the assay.
-
-
Potential Cause 2: Non-specific Binding: Highly lipophilic compounds can bind to the plastic of the assay plates or pipette tips.[7]
-
Solution: Use low-binding polypropylene plates. To quantify the extent of binding, compare the compound concentration at the end of the incubation in the absence of NADPH to the initial concentration.[7]
-
Issue 3: The positive control compound shows unexpectedly high stability.
-
Potential Cause: Inactive NADPH Regenerating System: The components of the NADPH regenerating system (NRS), such as glucose-6-phosphate dehydrogenase (G6PDH), can degrade over time or with improper storage.[7]
CYP Inhibition Assay
Issue 4: High background fluorescence is observed in my fluorescence-based CYP inhibition assay.
-
Potential Cause: Autofluorescence of the Triazolopyridine Compound: Many heterocyclic compounds exhibit intrinsic fluorescence, which can interfere with the assay signal.[11]
Issue 5: The IC50 value for my compound is significantly different when measured using recombinant enzymes versus human liver microsomes.
-
Potential Cause 1: Compound Solubility: Poor aqueous solubility can lead to higher apparent IC50 values, particularly in assays with higher lipid content like human liver microsomes.[12][13]
-
Potential Cause 2: Metabolism-Dependent Inhibition: The parent compound may be metabolized to a more potent inhibitor in the presence of the full complement of enzymes in liver microsomes.[14]
Data Presentation
Table 1: Example Metabolic Stability Data for Triazolopyridine Analogs in Human Liver Microsomes (HLM)
| Compound ID | Structural Modification | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| TPA-001 | Unsubstituted Phenyl Ring | 15 | 46.2 |
| TPA-002 | Phenyl ring replaced with Pyridyl ring | 45 | 15.4 |
| TPA-003 | Fluorination of the Phenyl ring (para-position) | 60 | 11.6 |
| TPA-004 | Introduction of a t-butyl group | > 120 | < 5.8 |
Note: This is example data and does not represent actual experimental results. The half-life (t½) is the time it takes for 50% of the compound to be metabolized.[16] Intrinsic clearance (CLint) is a measure of the rate of metabolism.[16]
Table 2: Example CYP Inhibition Data for a Triazolopyridine Candidate
| CYP Isoform | IC50 (µM) - Direct Inhibition | IC50 (µM) - 30 min pre-incubation with NADPH | IC50 Shift Ratio |
| CYP1A2 | > 50 | > 50 | - |
| CYP2C9 | 25.3 | 24.8 | 1.0 |
| CYP2C19 | 15.8 | 16.2 | 0.98 |
| CYP2D6 | > 50 | > 50 | - |
| CYP3A4 | 10.2 | 2.5 | 4.1 |
Note: This is example data. A significant IC50 shift ratio (>1.5-2) suggests potential time-dependent inhibition.
Experimental Protocols
Liver Microsomal Stability Assay
This protocol outlines a general procedure for assessing metabolic stability.
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock: 10 mM stock solution in DMSO.
-
Working Solution: Dilute the stock solution to an appropriate concentration (e.g., 100 µM) in a suitable solvent (e.g., acetonitrile/water).
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., 20 mg/mL) on ice and dilute to the final desired concentration (e.g., 1 mg/mL) in cold phosphate buffer.[17]
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl2 in phosphate buffer.[18]
-
-
Incubation Procedure:
-
Add the test compound working solution to the wells of a 96-well plate.
-
Add the diluted liver microsome solution to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[17]
-
Initiate the metabolic reaction by adding the pre-warmed NRS solution.[17]
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).[19] The 0-minute time point is prepared by adding the quenching solution before the NRS.[17]
-
-
Sample Analysis and Data Interpretation:
-
Centrifuge the plate to precipitate proteins.[19]
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.[19]
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Calculate the half-life (t½ = 0.693 / k, where k is the slope of the natural log of the percent remaining versus time) and the intrinsic clearance (CLint).[7]
-
Cytochrome P450 (CYP) Inhibition Assay (IC50 Shift Assay)
This protocol is for determining time-dependent inhibition.
-
Reagent Preparation:
-
Prepare solutions of the test compound at various concentrations.
-
Prepare solutions of a CYP-specific probe substrate and liver microsomes as described above.
-
Prepare an NADPH regenerating system.
-
-
Incubation Procedure:
-
Direct Inhibition:
-
Pre-incubate microsomes, test compound, and buffer for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding the probe substrate and NRS simultaneously.
-
Stop the reaction after a specified time with a quenching solution.
-
-
Time-Dependent Inhibition:
-
Perform two sets of pre-incubations for 30 minutes at 37°C: one with the test compound, microsomes, and NRS (+NADPH), and one with the test compound and microsomes without the NRS (-NADPH).[15]
-
After the pre-incubation, add the probe substrate to initiate the reaction.
-
Stop the reaction after a specified time with a quenching solution.
-
-
-
Sample Analysis and Data Interpretation:
-
Analyze the formation of the metabolite of the probe substrate by LC-MS/MS.
-
Calculate the percent inhibition for each concentration of the test compound under all three conditions.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Calculate the IC50 shift ratio by dividing the IC50 from the -NADPH pre-incubation by the IC50 from the +NADPH pre-incubation.
-
Visualizations
Caption: Workflow for a typical liver microsomal stability assay.
Caption: Decision-making workflow for improving metabolic stability.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: Enhancing the Selectivity of Triazolopyridine Inhibitors for c-Met Kinase
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the enhancement of triazolopyridine inhibitors for c-Met kinase. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions that arise during experimental workflows. The content is structured to address specific issues in a logical progression, from foundational concepts to advanced troubleshooting.
I. Understanding the Target: The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways.[1][2] These pathways are crucial for normal physiological processes like proliferation, motility, and migration.[1][3] However, aberrant c-Met activation is a known driver in many human cancers, making it a prime therapeutic target.[1][4] Dysregulation can occur through various mechanisms, including mutations, gene amplification, or protein overexpression.[3][4]
The activation of c-Met triggers multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT signaling cascades, which collectively promote tumor growth, survival, invasion, and metastasis.[1][3][5] Given its central role in oncogenesis, developing potent and selective inhibitors of c-Met is a key strategy in cancer therapy.
Caption: The c-Met signaling pathway initiated by HGF binding.
II. The Triazolopyridine Scaffold: A Privileged Structure
Triazolopyridines are a class of heterocyclic compounds that have gained significant attention in medicinal chemistry due to their versatile biological activities.[6][7] The fusion of a triazole and a pyridine ring creates a unique scaffold that can be readily modified to optimize interactions with biological targets.[6] In the context of kinase inhibition, the triazolopyridine core can serve as an effective mimic of the adenine region of ATP, forming key hydrogen bonds within the kinase hinge region.[8] This scaffold has been successfully employed in the development of inhibitors for various kinases, including c-Met.[9]
III. Troubleshooting Guide: Enhancing Selectivity
Problem 1: My triazolopyridine inhibitor shows potent c-Met inhibition in my biochemical assay, but also inhibits other kinases at similar concentrations.
Potential Cause & Solution:
This is a common challenge in kinase inhibitor development, as the ATP-binding sites of many kinases are highly conserved. Off-target activity can lead to unforeseen toxicities and complicate the interpretation of cellular and in vivo data.
Troubleshooting Steps:
-
Confirm On-Target vs. Off-Target Effects: It's crucial to differentiate between the intended inhibition of c-Met and unintended off-target effects. Some inhibitors, such as tivantinib and crizotinib, have demonstrated antitumor activity that is not solely dependent on c-Met inhibition.[10][11][12]
-
Comprehensive Kinase Profiling: To understand the selectivity profile of your inhibitor, it is essential to screen it against a broad panel of kinases.
-
Methodology: Several commercial services offer kinase profiling panels that can test your compound against hundreds of kinases.[13] This will provide a quantitative measure of your inhibitor's selectivity. It is often cost-effective to perform an initial screen at a single high concentration, followed by IC50 determination for any kinases that show significant inhibition.[13]
-
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the triazolopyridine scaffold to identify moieties that enhance selectivity.
-
Strategy: Focus on substitutions that can exploit differences in the amino acid residues surrounding the ATP-binding pocket of c-Met compared to other kinases. For instance, introducing bulky groups that clash with the binding sites of off-target kinases can improve selectivity. Structure-based drug design, utilizing crystal structures of your inhibitor bound to c-Met, can guide these modifications.[14]
-
Data Interpretation:
| Inhibitor | c-Met IC50 (nM) | Off-Target Kinase X IC50 (nM) | Selectivity Ratio (Off-Target/c-Met) |
| Compound A | 10 | 100 | 10 |
| Compound B | 15 | 1500 | 100 |
| Compound C | 5 | 20 | 4 |
A higher selectivity ratio indicates greater selectivity for c-Met.
Problem 2: My inhibitor has good selectivity in biochemical assays, but shows unexpected phenotypes in cell-based assays.
Potential Cause & Solution:
Cellular context introduces many variables not present in a purified enzyme assay. The observed phenotype may be due to off-target effects on non-kinase proteins, or it could be a consequence of inhibiting a less-characterized signaling pathway downstream of an off-target kinase.
Troubleshooting Steps:
-
Cellular Target Engagement Assays: Confirm that your inhibitor is engaging c-Met within the cell at the concentrations you are using.
-
Methodology: Techniques like the NanoBRET™ Target Engagement Intracellular Kinase Assay can measure the binding of your inhibitor to c-Met in live cells.[15] This helps to correlate target engagement with the observed cellular phenotype.
-
-
Phospho-protein Profiling: Analyze the phosphorylation status of key downstream signaling proteins to confirm that the inhibitor is blocking the c-Met pathway as expected.
-
Use of a Structurally Unrelated c-Met Inhibitor: To confirm that the observed phenotype is due to c-Met inhibition, use a second, structurally distinct c-Met inhibitor as a control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[17]
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
IV. Frequently Asked Questions (FAQs)
Q1: What are the different types of c-Met inhibitors and how does this affect selectivity?
A1: Small molecule c-Met inhibitors are generally classified into two types based on their binding mode to the kinase domain.[14][18]
-
Type I inhibitors bind to the active "DFG-in" conformation of the kinase. These inhibitors typically interact with the hinge region and occupy the ATP-binding pocket.[14][19] The triazolopyridine scaffold is well-suited for this type of inhibition.
-
Type II inhibitors bind to the inactive "DFG-out" conformation and extend into an adjacent allosteric pocket.[14][19]
-
Selectivity Implications: Type I inhibitors that are highly specific for the ATP-binding site of c-Met can achieve greater selectivity.[20] Type II inhibitors, by engaging a less conserved allosteric site, also have the potential for high selectivity.
Q2: How can I measure the binding affinity of my inhibitor to c-Met?
A2: Several biophysical techniques can be used to measure the binding affinity (Kd) of your inhibitor.
-
Differential Scanning Fluorimetry (DSF): This technique, also known as a thermal shift assay, measures the change in the melting temperature of the protein upon ligand binding.[21][22] A significant thermal shift indicates binding.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.
-
Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip as the inhibitor binds to immobilized c-Met, allowing for the determination of on- and off-rates.
Q3: What are some common artifacts in kinase assays that can be mistaken for inhibition?
A3: It is important to be aware of potential assay artifacts that can lead to false-positive results.
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[23] Including a small amount of a non-ionic detergent like Triton X-100 in your assay buffer can help to mitigate this.[23]
-
Interference with Detection System: Some compounds can interfere with the detection method of the assay (e.g., fluorescence or luminescence). It is crucial to run a "no enzyme" control to identify such interference.[23]
Q4: My c-Met kinase assay is giving me a high background signal. What could be the cause?
A4: A high background signal can obscure your results and make it difficult to accurately determine inhibitor potency.
-
ATP Concentration: If you are using an assay that measures ATP depletion, a high concentration of ATP can lead to a high background.[23] It is important to use an ATP concentration that is at or near the Km of the kinase.
-
Reagent Quality: Ensure that all reagents, especially the ATP and the kinase itself, are of high quality and have been stored properly.[24]
-
Contamination: Contamination of your reagents or labware with ATP or other interfering substances can also cause a high background.
V. Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a general guideline for determining the IC50 of a triazolopyridine inhibitor against c-Met kinase.
Materials:
-
Recombinant c-Met kinase
-
Kinase Assay Buffer
-
ATP
-
Substrate peptide (e.g., Poly (Glu, Tyr) 4:1)
-
Triazolopyridine inhibitor
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the triazolopyridine inhibitor in kinase assay buffer.
-
Assay Plate Setup:
-
Blank: Add assay buffer only.
-
Positive Control (No Inhibitor): Add vehicle control (e.g., DMSO in buffer).
-
Inhibitor Wells: Add the serially diluted inhibitor.
-
-
Enzyme Addition: Add diluted c-Met kinase to all wells except the "blank" control.
-
Reaction Initiation: Add a pre-mixed solution of substrate and ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.[25]
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.[25]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[25]
-
Read Plate: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Western Blot for c-Met Pathway Inhibition
Materials:
-
c-Met expressing cell line
-
Cell culture medium and supplements
-
Triazolopyridine inhibitor
-
HGF
-
Lysis buffer
-
Primary antibodies (p-c-Met, total c-Met, p-AKT, total AKT, p-ERK, total ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells and allow them to adhere overnight.
-
Serum Starvation: Serum-starve the cells for 24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the triazolopyridine inhibitor for a predetermined time.
-
HGF Stimulation: Stimulate the cells with HGF for 10-15 minutes to activate the c-Met pathway.[26]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the appropriate primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
VI. References
-
Jo, M., et al. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology. --INVALID-LINK--
-
Schiering, N., et al. (2011). Structural basis for selective small molecule kinase inhibition of activated c-Met. Journal of Biological Chemistry. --INVALID-LINK--
-
Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. --INVALID-LINK--
-
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Zhou, Y., et al. (2014). Off-Target Effects of c-MET Inhibitors on Thyroid Cancer Cells. Molecular Cancer Therapeutics. --INVALID-LINK--
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AbbVie. (n.d.). c-MET Protein. AbbVie Science. --INVALID-LINK--
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Salgia, R. (2017). Common c-MET signaling pathways. ResearchGate. --INVALID-LINK--
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Jo, M., et al. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology. --INVALID-LINK--
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Zhao, L., et al. (2023). Triazolopyridines: Advances in Synthesis and Applications. BIOENGINEER.ORG. --INVALID-LINK--
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Bain, J., et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal. --INVALID-LINK--
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Liu, Y. (2014). Structure of c-Met and binding sites for c-Met monoclonal antibody and small molecule inhibitors. ResearchGate. --INVALID-LINK--
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Unk, I. (2021). Structure of the c-Met kinase domain and position of the ATP binding site, complexed with the compound Foretinib (purple). ResearchGate. --INVALID-LINK--
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Istanbullu, H., et al. (2022). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. --INVALID-LINK--
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. --INVALID-LINK--
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Schiering, N., et al. (2003). Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-Met and its complex with the microbial alkaloid K-252a. Proceedings of the National Academy of Sciences. --INVALID-LINK--
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Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology. --INVALID-LINK--
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Milburn, D., et al. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. --INVALID-LINK--
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Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. --INVALID-LINK--
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Ruela-de-Sousa, R. R., et al. (2010). Analysis of c-Met kinase domain complexes: a new specific catalytic site receptor model for defining binding modes of ATP-competitive ligands. Journal of Molecular Graphics and Modelling. --INVALID-LINK--
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Wang, Y., et al. (2023). Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src. Acta Pharmaceutica Sinica B. --INVALID-LINK--
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El-Damasy, A. K., et al. (2020). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Molecules. --INVALID-LINK--
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Wang, Y., et al. (2022). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. --INVALID-LINK--
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Antipenko, A., et al. (2021). Structural basis of the activation of c-MET receptor. Nature Communications. --INVALID-LINK--
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Validation & Comparative
A Comparative Guide to the Biological Activity of Triazolo[4,3-a]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The triazolopyridine scaffold is a cornerstone in medicinal chemistry, with its various isomers demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the biological performance of Triazolo[4,3-a]pyridine isomers and their derivatives, with a focus on their anticancer and antimicrobial properties. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers engaged in drug discovery and development.
Executive Summary
Triazolo[4,3-a]pyridine derivatives have emerged as potent inhibitors of key oncological targets, including c-Met kinase, the PD-1/PD-L1 immune checkpoint, and the metabolic enzyme indoleamine 2,3-dioxygenase 1 (IDO1). Furthermore, this scaffold has demonstrated significant antibacterial activity. This guide will delve into the quantitative data supporting these findings, detail the experimental methodologies used for their evaluation, and visualize the relevant biological pathways to provide a comprehensive overview of the therapeutic potential of this versatile heterocyclic system.
Data Presentation: A Comparative Look at Biological Activity
The following tables summarize the quantitative data on the biological activity of various Triazolo[4,3-a]pyridine derivatives. This data is compiled from multiple studies to facilitate a comparative understanding of their potency and spectrum of action.
Table 1: Anticancer Activity of[1][2][3]Triazolo[4,3-a]pyridine Derivatives
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Citation |
| 4d | c-Met Kinase | In vitro kinase assay | - | SNU5 (gastric) | [4] |
| A22 | PD-1/PD-L1 Interaction | HTRF Assay | 92.3 | - | |
| VS9 | IDO1 Enzyme | Cellular Assay | 2600 | A375 | [5] |
| VS13 | IDO1 Enzyme | Cellular Assay | 16 | A375 | [6] |
| 38 | IDO1 Enzyme | Cellular Assay | 900 | A375 | [5] |
Table 2: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Citation |
| 2e | Staphylococcus aureus | 32 | |
| 2e | Escherichia coli | 16 |
Experimental Protocols: Methodologies for Biological Evaluation
To ensure the reproducibility and clear understanding of the presented data, this section details the experimental protocols for the key assays cited.
c-Met Kinase Inhibition Assay (TR-FRET)
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the c-Met kinase.[1]
-
Reagent Preparation :
-
Kinase Buffer (1X): 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
ATP Solution: 10 mM stock in water, pH 7.4.
-
Detection Buffer (1X): Diluted from a 10X stock.
-
-
Assay Procedure (384-well plate, 20 µL final volume) :
-
Add 5 µL of 4X inhibitor dilutions to the wells.
-
Add 5 µL of 4X recombinant c-Met enzyme solution (e.g., 4 nM).
-
Initiate the reaction by adding 10 µL of a 2X mix of ULight™-poly GT substrate (e.g., 100 nM) and ATP (e.g., 20 µM).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal by adding 10 µL of a Stop/Detection mix containing EDTA and Eu-Antibody (e.g., 2 nM).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible reader.
-
-
Data Analysis :
-
Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
PD-1/PD-L1 Binding Assay (HTRF)
This assay measures the disruption of the interaction between PD-1 and PD-L1 proteins by a test compound.
-
Reagent Preparation :
-
Assay Buffer: PBS with 0.1% BSA.
-
Recombinant human PD-1 (tagged) and PD-L1 (tagged) proteins.
-
HTRF detection antibodies (e.g., anti-tag-d2 and anti-tag-Tb).
-
-
Assay Procedure (384-well plate, 20 µL final volume) :
-
Dispense 5 µL of compound dilutions into the assay plate.
-
Add 5 µL of a pre-mixed solution of tagged PD-1 and PD-L1 proteins.
-
Add 10 µL of the HTRF detection reagents.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
-
Data Analysis :
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
The decrease in the HTRF signal is proportional to the inhibition of the PD-1/PD-L1 interaction.
-
Calculate IC50 values from the dose-response curves.
-
IDO1 Enzyme Inhibition Assay (HPLC-based)
This cellular assay determines the inhibitory effect of a compound on IDO1 activity by measuring the production of kynurenine.[3]
-
Cell Culture and IDO1 Induction :
-
Seed cells (e.g., SK-OV-3) in a 96-well plate and allow them to adhere.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24 hours.
-
-
Compound Treatment :
-
Remove the medium and add fresh medium containing serial dilutions of the test compound.
-
Incubate for 24-48 hours.
-
-
Sample Preparation :
-
Collect the cell culture supernatant.
-
Precipitate proteins by adding trichloroacetic acid (TCA) to a final concentration of 10% (w/v).
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
HPLC Analysis :
-
Analyze the supernatant using a reverse-phase HPLC system with UV detection to quantify the kynurenine concentration.
-
-
Data Analysis :
-
Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Antibacterial Activity Assay (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Bacterial Inoculum :
-
Grow bacterial strains in a suitable broth medium to the desired optical density.
-
-
Assay Plate Preparation (96-well plate) :
-
Dispense 100 µL of broth into all wells.
-
Perform a serial two-fold dilution of the test compound across the plate.
-
-
Inoculation and Incubation :
-
Add a standardized bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination :
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of Triazolo[4,3-a]pyridine isomers.
Caption: Simplified c-Met signaling pathway and the inhibitory action of Triazolo[4,3-a]pyridine derivatives.
Caption: The PD-1/PD-L1 immune checkpoint pathway and its inhibition by Triazolo[4,3-a]pyridine derivatives.
References
Triazolopyridine Derivatives Emerge as Potent Challengers to Standard Chemotherapeutics in Oncology Research
A comprehensive analysis of recent preclinical data reveals that novel triazolopyridine and its related triazolopyrimidine derivatives demonstrate significant anticancer activity, often comparable or superior to established chemotherapeutic agents across a range of cancer cell lines. These findings, supported by detailed in vitro and in vivo studies, highlight the potential of this heterocyclic scaffold in the development of next-generation targeted cancer therapies.
Researchers and drug development professionals are increasingly focusing on triazolopyridine derivatives due to their versatile mechanisms of action, which include the inhibition of key oncogenic pathways such as EGFR, HER-2, topoisomerase-II, and the WNT/β-catenin signaling cascade. This guide provides an objective comparison of the efficacy of these emerging compounds against standard-of-care chemotherapeutics, supported by experimental data and detailed methodologies.
Comparative Efficacy: In Vitro Cytotoxicity
The antitumor potential of novel therapeutic agents is initially evaluated through in vitro cytotoxicity assays, which determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). Lower IC50 values are indicative of higher potency. The following tables summarize the IC50 values for various triazolopyridine and triazolopyrimidine derivatives compared to standard chemotherapeutic drugs in several human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Standard Chemotherapeutic | IC50 (µM) | Reference |
| Compound 13c (Triazolopyrimidine) | MCF-7 (Breast) | 2.42 | Doxorubicin | 1.30 | [1][2] |
| HCT116 (Colon) | 6.10 | Doxorubicin | 0.78 | [1][2] | |
| HeLa (Cervical) | 10.33 | Doxorubicin | 1.10 | [1][2] | |
| Compound 12m (Triazolopyridine) | MV4-11 (Leukemia) | 0.02 | (+)-JQ1 | 0.03 | [3] |
| Compound 19 (Triazolopyridine) | MDA-MB-231 (Breast) | 0.75 | SAHA | >10 | [4][5] |
| RPMI-8226 (Myeloma) | 0.12 | SAHA | 1.12 | [4][5] | |
| Filgotinib | >10 | [4][5] | |||
| Thiazolyl-pyrazole 2 | MDA-MB-231 (Breast) | 22.84 | Not Specified | - | [6] |
| Compound 1c (Triazolopyridinylpyridine) | HCT-116 (Colon) | Potent Activity | Not Specified | - | [7] |
| U-87 MG (Glioblastoma) | Potent Activity | Not Specified | - | [7] | |
| MCF-7 (Breast) | Potent Activity | Not Specified | - | [7] |
In Vivo Antitumor Activity
Preclinical in vivo studies using animal models are crucial for evaluating the therapeutic potential of novel compounds. A study on a triazolopyrimidine derivative, compound 13c, demonstrated significant tumor growth inhibition in vivo, with efficacy comparable to the positive control used in the experiment.[1][2] Similarly, another study reported that a[1][8][9]triazolo[1,5-a]pyridinylpyridine derivative, compound 1c, was evaluated in mice bearing a sarcoma S-180 model and showed promising anticancer effects.[7] Furthermore, the triazolopyridine derivative TI-12403 was shown to be effective in a DLD-1 xenograft mouse model, and its combination with the standard chemotherapeutic 5-FU resulted in synergistic inhibition of tumor cell proliferation.[10]
Mechanisms of Action and Signaling Pathways
Triazolopyridine derivatives exert their anticancer effects through various mechanisms, often by targeting specific signaling pathways crucial for cancer cell survival and proliferation.
WNT/β-catenin Pathway Inhibition: The WNT/β-catenin signaling pathway is frequently dysregulated in cancers like colorectal cancer.[10] The triazolopyridine derivative TI-12403 has been identified as a novel Tankyrase (TNKS) inhibitor.[10] TNKS is involved in the degradation of AXIN, a key component of the β-catenin destruction complex. By inhibiting TNKS, TI-12403 stabilizes AXIN2, leading to reduced levels of active β-catenin and the downregulation of its target genes, thereby inhibiting tumor growth.[10]
Caption: WNT/β-catenin signaling pathway and the inhibitory action of TI-12403.
JAK/HDAC Dual Inhibition: Some triazolopyridine derivatives have been designed as dual inhibitors of Janus kinases (JAK) and histone deacetylases (HDAC).[4] This dual-action mechanism is a promising strategy to overcome drug resistance. Compound 19, for instance, acts as a pan-HDAC and JAK1/2 dual inhibitor, displaying high cytotoxicity against cancer cells.[4][5]
Caption: Dual inhibition of JAK/STAT and HDAC pathways by Compound 19.
BRD4 Inhibition: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcription of key oncogenes.[3] The triazolopyridine derivative 12m has been shown to be a potent BRD4 inhibitor, exhibiting superior anti-cancer activity compared to the known BRD4 inhibitor (+)-JQ1 in the MV4-11 leukemia cell line.[3] Compound 12m was also found to induce apoptosis more effectively than (+)-JQ1.[3]
Experimental Protocols
The evaluation of triazolopyridine derivatives involved standard and well-documented experimental methodologies.
In Vitro Cytotoxicity Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7][11][12]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 10^4 cells/well) and allowed to attach overnight.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the triazolopyridine derivatives or standard chemotherapeutic drugs for a specified period (e.g., 48 or 72 hours).[13]
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caption: General workflow of the MTT assay for in vitro cytotoxicity.
Flow Cytometry for Cell Cycle and Apoptosis Analysis: Flow cytometry is utilized to analyze the effects of compounds on the cell cycle and to quantify apoptosis.
-
Cell Treatment: Cancer cells are treated with the test compound for a defined period.
-
Cell Harvesting and Staining:
-
For Cell Cycle: Cells are harvested, fixed (e.g., with ethanol), and stained with a DNA-binding dye like propidium iodide (PI).
-
For Apoptosis: Cells are stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains late apoptotic or necrotic cells with compromised membranes.
-
-
Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) or the percentage of apoptotic cells (early and late) is quantified. For example, compound 13c was shown to suppress the S-phase cell population in MCF-7 cells.[1][2]
In Vivo Xenograft Studies:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with the triazolopyridine derivative, a standard chemotherapeutic (positive control), or a vehicle (negative control) via a specified route (e.g., intraperitoneal or oral).
-
Monitoring: Tumor volume and body weight of the mice are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry). The percentage of tumor growth inhibition is calculated to determine the in vivo efficacy of the compound.
Conclusion
The collective evidence from recent preclinical studies strongly suggests that triazolopyridine derivatives represent a highly promising class of anticancer agents. Their ability to target multiple oncogenic pathways, coupled with potent cytotoxic and in vivo antitumor activities, positions them as viable alternatives or adjuncts to standard chemotherapeutics. While further research, including comprehensive pharmacokinetic and toxicology studies, is necessary before clinical application, the data presented in this guide underscores the significant potential of triazolopyridine-based compounds in advancing cancer therapy. Researchers and drug development professionals should consider this versatile scaffold a priority for future investigation and development.
References
- 1. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 8. What are some of the most common chemo drugs? [medicalnewstoday.com]
- 9. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
- 10. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 12. In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anticancer Efficacy of Triazolopyridines: A Comparative Guide
The emergence of triazolopyridine derivatives as a promising class of anticancer agents necessitates rigorous in vivo validation to translate their potential from bench to bedside. This guide provides a comparative overview of the in vivo anticancer activity of novel triazolopyridine compounds against established chemotherapeutic agents. By presenting key experimental data, detailed protocols, and illustrating the underlying molecular mechanisms, we aim to equip researchers, scientists, and drug development professionals with a comprehensive resource for evaluating this important class of molecules.
Comparative In Vivo Efficacy of Triazolopyridines
The following table summarizes the in vivo anticancer activity of representative triazolopyridine derivatives compared to standard chemotherapeutic agents. This data, compiled from various preclinical studies, highlights the potential of triazolopyridines in achieving significant tumor growth inhibition.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Comparator | Comparator TGI | Reference |
| Triazolopyridine 1c | Sarcoma S-180 (Mouse) | Not Specified | Significant | Not Specified | - | [1] |
| Triazolopyridine TPB15 | MDA-MB-468 Xenograft | 80 mg/kg, Intragastric, Daily | 64.97% | Vismodegib | 55.78% | [2] |
| Triazolopyrimidine 13c | DMBA-induced Breast Cancer | Not Specified | Significant, comparable to control | Doxorubicin | Not Specified | [3][4] |
| Doxorubicin | Breast Cancer Xenograft | 2 mg/kg, Intraperitoneal, Twice a week | Significant | - | - | [5] |
| Paclitaxel | A549 Lung Cancer Xenograft | 600 mg/kg, Oral | 86.1 ± 12.94% | - | - | [6] |
| Cisplatin | Sarcoma S-180 (Mouse) | 0.2 mg/kg, Intraperitoneal, 5 consecutive days | Significant | - | - | [7] |
Experimental Protocols for In Vivo Validation
A standardized and meticulously executed protocol is paramount for the reproducibility and accurate interpretation of in vivo anticancer studies. Below are representative methodologies for establishing and evaluating the efficacy of triazolopyridines in xenograft mouse models.
Animal Model and Husbandry
-
Animal Strain: Immunocompromised mice, such as NOD/SCID or BALB/c nude mice, are commonly used to prevent the rejection of human tumor xenografts.[5][8] For syngeneic models like the Sarcoma S-180 model, immunocompetent mice such as ICR mice are used.[9][10]
-
Housing: Animals should be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.[5]
Tumor Cell Culture and Implantation
-
Cell Culture: The selected cancer cell line (e.g., MDA-MB-231 for breast cancer, Sarcoma S-180) is cultured in appropriate media and conditions until a sufficient number of cells are obtained.[8][11]
-
Cell Preparation: Cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel, to a final concentration for injection. Cell viability should be greater than 95%.[5]
-
Implantation: A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank or orthotopically into the relevant tissue (e.g., mammary fat pad) of the anesthetized mouse.[5][12]
Treatment Regimen
-
Tumor Growth Monitoring: Once tumors are established and reach a palpable size (e.g., 100-150 mm³), animals are randomized into treatment and control groups.[5][12]
-
Drug Preparation and Administration: The triazolopyridine compound and the comparator drug are formulated in an appropriate vehicle. Administration can be performed via various routes, such as intraperitoneal (i.p.), intravenous (i.v.), or oral gavage, at a predetermined dosing schedule.[2][5][7]
Endpoint Analysis
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.[5]
-
Body Weight: Animal body weight is monitored as a general indicator of toxicity.[5]
-
Survival: In some studies, the overall survival of the animals is monitored.
-
Toxicity Monitoring: Animals are observed for any clinical signs of toxicity.
-
Termination: The study is typically terminated when tumors in the control group reach a predetermined size or at a specific time point. Tumors are then excised and weighed.[5]
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes involved in the anticancer activity of triazolopyridines and the experimental procedures for their validation, the following diagrams are provided.
The in vivo data presented, supported by detailed experimental protocols, underscores the potential of triazolopyridine derivatives as effective anticancer agents. Their ability to achieve significant tumor growth inhibition, in some cases comparable or superior to established drugs, warrants further investigation. The elucidation of their mechanisms of action, often involving the inhibition of key signaling pathways like PI3K/AKT/mTOR and MAPK/ERK, provides a strong rationale for their continued development. This guide serves as a foundational resource for researchers dedicated to advancing novel cancer therapeutics into clinical practice.
References
- 1. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of the anti-tumor activity of S-1 by low-dose cisplatin in mice bearing the sarcoma-180 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. Experimental transplantation models of mouse sarcoma 180 in ICR mice for evaluation of anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S180 Allograft Syngeneic Model - Altogen Labs [altogenlabs.com]
- 11. S180 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triazolopyridine and Triazolopyrimidine Scaffolds in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, desirable physicochemical properties, and potent biological activity is perpetual. Among the privileged heterocyclic structures, triazolopyridines and triazolopyrimidines have emerged as cornerstones in the design of contemporary therapeutics. Their remarkable versatility has led to their incorporation into a wide array of clinical candidates and approved drugs targeting a spectrum of diseases, from cancer to inflammatory conditions.
This guide provides a comprehensive comparative analysis of these two prominent scaffolds. Moving beyond a mere catalog of their applications, we delve into the nuances of their chemical character, explore the strategic considerations behind their synthesis, and dissect their structure-activity relationships across various key biological targets. Through a synthesis of published experimental data and field-proven insights, this document aims to equip researchers and drug development professionals with the critical knowledge needed to strategically leverage these scaffolds in their own discovery programs.
At a Glance: Comparative Overview
| Feature | Triazolopyridine | Triazolopyrimidine |
| Core Structure | Fused triazole and pyridine rings | Fused triazole and pyrimidine rings |
| Physicochemical Profile | Generally good solubility and oral bioavailability. Can be modulated by substitution. | Often exhibits good metabolic stability and oral bioavailability. Physicochemical properties are highly tunable. |
| Synthetic Accessibility | Readily synthesized through various established methods, including cycloaddition and condensation reactions. | Multiple synthetic routes are well-documented, offering flexibility in derivatization. |
| Key Biological Activities | Kinase inhibition (e.g., p38 MAP kinase, PI3K), anticancer, anti-inflammatory, antidepressant. | Kinase inhibition, anticancer, anti-inflammatory, antimicrobial, antiviral, anti-tubercular. |
| Notable Drugs/Candidates | Trazodone, Filgotinib, Tucatinib | Cevipabulin |
Physicochemical Properties: A Tale of Two Rings
The subtle difference in the core structure of triazolopyridines and triazolopyrimidines—the presence of an additional nitrogen atom in the pyrimidine ring—can have a profound impact on their physicochemical properties, which are critical determinants of a drug's pharmacokinetic profile.
In a direct comparison of the two scaffolds as Tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitors, it was observed that the triazolopyridine analog exhibited a better solubility profile in both DMSO and buffer compared to its triazolopyrimidine counterpart.[1] This improved solubility can be a significant advantage in early-stage drug discovery, facilitating compound handling and formulation.
On the other hand, triazolopyrimidine derivatives have been shown to possess excellent metabolic stability.[2] The additional nitrogen atom can influence the molecule's metabolic fate, in some cases leading to a longer half-life. For instance, a study on triazolopyrimidine microtubule-stabilizing agents revealed that these compounds are orally bioavailable and exhibit a longer half-life in the brain compared to plasma, suggesting their potential for treating central nervous system disorders.[3][4]
The lipophilicity (LogP) of both scaffolds can be readily modulated through substitution, allowing for the fine-tuning of properties to optimize absorption, distribution, metabolism, and excretion (ADME). Computational studies on triazolopyrimidine derivatives have shown that they can be designed to comply with Lipinski's Rule of Five, indicating good potential for oral bioavailability.[5][6]
Synthetic Accessibility: Building the Core
Both triazolopyridine and triazolopyrimidine scaffolds are readily accessible through a variety of well-established synthetic routes, providing a flexible platform for the generation of diverse chemical libraries.
Synthesis of Triazolopyridines
The synthesis of triazolopyridines often involves the construction of the triazole ring onto a pre-existing pyridine core. Common strategies include the reaction of a 2-hydrazinopyridine with various electrophiles followed by cyclization. For example, 3-substituted-[3][7][8]triazolo[4,3-a]pyridines can be synthesized through a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by microwave-assisted dehydration.[9] More recent methods have focused on greener and more efficient approaches, such as microwave-mediated, catalyst-free synthesis from enaminonitriles.[1]
Experimental Protocol: Synthesis of 3-Substituted-[3][7][8]triazolo[4,3-a]pyridines [10]
-
Step 1: Synthesis of 2-Hydrazinopyridine. React 2-chloropyridine with hydrazine hydrate (99%).
-
Step 2: Acylation. Treat the resulting 2-hydrazinopyridine with a suitable acylating agent (e.g., chloroacetyl chloride) to yield the corresponding hydrazide.
-
Step 3: Cyclization. Heat the hydrazide with a dehydrating agent such as phosphorus oxychloride (POCl₃) to effect cyclization to the 3-substituted-[3][7][8]triazolo[4,3-a]pyridine.
-
Step 4: Nucleophilic Substitution (Optional). The substituent at the 3-position can be further modified. For example, a 3-chloromethyl group can be displaced with various nucleophiles to introduce diversity.
Synthesis of Triazolopyrimidines
The synthesis of triazolopyrimidines typically involves the reaction of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent.[11] This versatile approach allows for the introduction of substituents at various positions of the pyrimidine ring. There are eight possible isomers of triazolopyrimidine, with the[3][7][8]triazolo[1,5-a]pyrimidine being the most stable and commonly explored.[12]
Experimental Protocol: Synthesis of 5,7-Disubstituted-[3][7][8]triazolo[1,5-a]pyrimidines [13][14]
-
Step 1: Condensation. React a 3-amino-1,2,4-triazole with a 1,3-diketone in a suitable solvent, such as acetic acid, under reflux.
-
Step 2: Chlorination (Optional). The resulting 7-hydroxy-triazolopyrimidine can be treated with a chlorinating agent like POCl₃ to yield a 7-chloro derivative.
-
Step 3: Nucleophilic Aromatic Substitution. The 7-chloro group is a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution with amines, alcohols, or thiols.
Biological Activities and Structure-Activity Relationships (SAR)
Both triazolopyridine and triazolopyrimidine scaffolds have been extensively explored as inhibitors of a wide range of biological targets, particularly protein kinases.
Kinase Inhibition: A Privileged Scaffold
The triazolopyridine and triazolopyrimidine cores are considered "privileged scaffolds" for kinase inhibitor design due to their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site.
p38 MAP Kinase Inhibition:
The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for the treatment of autoimmune diseases. Both triazolopyridine and triazolopyrimidine scaffolds have been successfully employed in the development of potent p38 MAP kinase inhibitors.
A comparative analysis of triazolopyridine-based p38 inhibitors has revealed key SAR trends. Modifications to the C4 aryl group and the triazole side-chain significantly impact potency.[7] For example, substitution of a 4-fluorophenyl group at the C4 position with a 2,4-difluorophenyl group, combined with the introduction of a cyclopropyl group on the triazole side-chain, can lead to a substantial increase in inhibitory activity.
Experimental Protocol: p38 MAP Kinase Inhibition Assay [3][7][15]
-
Reagents and Materials:
-
p38α kinase
-
Substrate peptide (e.g., ATF2)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate-reading luminometer
-
-
Procedure:
-
Add 1 µL of diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix of p38α kinase and the ATF2 substrate in the kinase assay buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Anticancer Activity
Both triazolopyridine and triazolopyrimidine scaffolds are prevalent in the development of anticancer agents, targeting various mechanisms of cancer cell proliferation and survival.
Triazolopyrimidines as Anticancer Agents:
Triazolopyrimidine derivatives have demonstrated a broad spectrum of anticancer activities.[16] They have been investigated as inhibitors of various kinases involved in cancer progression, such as EGFR, and as microtubule-stabilizing agents.[3][4] For example, cevipabulin, a triazolopyrimidine derivative, is a potent microtubule-stabilizing agent that has been evaluated in clinical trials for the treatment of cancer.
Triazolopyridines as Anticancer Agents:
Triazolopyridine-containing compounds have also shown significant promise as anticancer agents. Tucatinib, a highly selective HER2 inhibitor, features a triazolopyridine core and is approved for the treatment of HER2-positive breast cancer.
Direct Comparison as TDP2 Inhibitors:
A study directly comparing the two scaffolds as inhibitors of Tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair and a target for sensitizing cancer cells to chemotherapy, provides valuable insights.[1][17][18] In this study, a triazolopyridine analog was found to be slightly more active than its corresponding triazolopyrimidine hit, with an IC₅₀ of 16.6 µM versus 22.0 µM, respectively.[1] The triazolopyridine analog also exhibited better solubility.[1] This highlights that while both scaffolds are viable starting points, subtle structural modifications can lead to significant differences in potency and physicochemical properties.
Experimental Protocol: NCI-60 Cancer Cell Line Screening [8]
-
Cell Plating: Inoculate the 60 human cancer cell lines into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.
-
Pre-incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.
-
Drug Addition: Add the test compounds, solubilized in DMSO, to the plates. For initial screening, a single high concentration (10⁻⁵ M) is used. For compounds showing significant activity, a 5-dose range is tested.
-
Incubation: Incubate the plates for an additional 48 hours.
-
Cell Fixation: Fix the cells in situ by adding cold trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with sulforhodamine B (SRB) solution.
-
Washing: Remove unbound dye by washing with 1% acetic acid.
-
Measurement: Solubilize the bound stain with 10 mM trizma base and measure the absorbance at 515 nm.
-
Data Analysis: Calculate the percentage of growth inhibition. For the 5-dose screen, determine the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing).
Pharmacokinetic Profiles: From Bench to Bedside
The ultimate success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile. Both triazolopyridine and triazolopyrimidine scaffolds have demonstrated the potential for favorable pharmacokinetics.
A study on a brain-penetrant triazolopyrimidine microtubule-stabilizing agent reported a plasma half-life of 2.5 hours and a brain half-life of 7 hours in mice, indicating good retention in the central nervous system.[3][4] The compound was also found to be orally bioavailable.[3][4]
In silico pharmacokinetic predictions for a series of triazolopyrimidine derivatives suggested favorable absorption and solubility, with compliance to Lipinski's Rule of Five.[5][6] However, potential toxicity risks were also identified, highlighting the importance of experimental validation.[5][6]
| Parameter | Description |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. |
| Tmax | Time at which the Cmax is observed. |
| AUC | Area under the curve; a measure of the total exposure to a drug. |
| t₁/₂ | Half-life; the time it takes for the drug concentration to be reduced by half. |
Conclusion: Choosing the Right Scaffold for the Job
The comparative analysis of triazolopyridine and triazolopyrimidine scaffolds reveals two highly versatile and privileged structures in medicinal chemistry. Neither scaffold is universally superior; instead, the choice between them should be a strategic decision based on the specific therapeutic target, the desired physicochemical properties, and the synthetic strategy.
The triazolopyridine scaffold may offer advantages in terms of solubility, as suggested by direct comparative studies. Its proven track record in approved drugs like Tucatinib and Trazodone underscores its clinical viability.
The triazolopyrimidine scaffold, with its additional nitrogen atom, can offer favorable metabolic stability and has demonstrated excellent potential for oral bioavailability and CNS penetration. The breadth of its reported biological activities, from anticancer to anti-tubercular, highlights its vast therapeutic potential.
Ultimately, both scaffolds provide a rich playground for medicinal chemists. Their synthetic tractability allows for extensive structure-activity relationship studies and the fine-tuning of properties to meet the demanding criteria for a successful drug candidate. As our understanding of disease biology deepens, the strategic application of these remarkable heterocyclic systems will undoubtedly continue to fuel the discovery of innovative medicines.
References
- 1. osti.gov [osti.gov]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetic, pharmacodynamic and metabolic characterization of a brain retentive microtubule (MT)-stabilizing triazolopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
- 6. jchemtech.com [jchemtech.com]
- 7. benchchem.com [benchchem.com]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. revvity.com [revvity.com]
- 17. Activation and signaling of the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure Analysis of Triazolopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystal structures of various triazolopyridine compounds, supported by experimental data from recent studies. Triazolopyridines are a significant class of heterocyclic compounds with diverse applications in pharmaceuticals and materials science.[1][2] Understanding their three-dimensional structure is crucial for rational drug design and the development of novel materials. This document summarizes key crystallographic data, outlines detailed experimental protocols for structure determination, and presents a visual workflow of the analytical process.
Comparative Crystallographic Data of Triazolopyridine Derivatives
The following tables summarize the unit cell parameters and other crystallographic data for a selection of triazolopyridine compounds, offering a basis for structural comparison. The arrangement of atoms in these structures is often nearly planar, which can favor intermolecular π–π interactions.[3] Weak C–H···N electrostatic interactions also play a significant role in the stabilization of the crystal structures.[3][4]
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 3-phenyl-7-(pyrazin-2-yl)-[3][4][5]triazolo[1,5-a]pyridine (2) | C₁₆H₁₁N₅ | Orthorhombic | Pca2₁ | 17.5511(8) | 5.8699(3) | 12.5645(6) | 90 | 90 | 90 | [3] |
| 3-[6-(pyridazin-3-yl)-pyridin-2-yl]-[3][4][5]triazolo[1,5-a]pyridine (4) | C₁₅H₁₀N₆ | Orthorhombic | P2₁2₁2₁ | 13.9109(5) | 12.1504(4) | 7.4984(2) | 90 | 90 | 90 | [3] |
| 1,2,4-triazolo[4,3-a]pyridin-3-amine | C₆H₆N₄ | Monoclinic | P2₁/n | 5.5666 | 12.6649 | 16.8190 | 90 | 99.434 | 90 | [1] |
| Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole (3) | Not specified | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) | [6] |
| Precursor to Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole (1) | Not specified | Monoclinic | P2₁ | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [6] |
Experimental Protocols for X-ray Crystal Structure Analysis
The determination of the crystal structure of triazolopyridine compounds involves several key steps, from synthesis and crystallization to data collection and structure refinement. The following is a generalized protocol based on methodologies reported in the literature.[1][3][4][6]
I. Synthesis and Crystallization
-
Synthesis: The triazolopyridine derivative is synthesized according to established organic chemistry procedures.[7][8]
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity, which is essential for growing high-quality crystals.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown. Common methods include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
II. X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. The diffractometer bombards the crystal with monochromatic X-rays and records the diffraction pattern (the intensities and positions of the diffracted X-ray beams). For powder samples, data can be collected using a powder X-ray diffractometer.[3][4]
III. Structure Solution and Refinement
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of unique reflections with their intensities.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. This can be achieved through various methods, such as:
-
Direct Methods: These methods use statistical relationships between the phases of the reflections to directly determine the structure.
-
Patterson Methods: This method is often used when heavy atoms are present in the structure.
-
For powder diffraction data, direct-space strategies like TALP (fast local least-squares minimizations) may be employed.[3][4]
-
-
Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the observed and calculated diffraction patterns. This process refines the atomic coordinates, thermal parameters, and other structural parameters.
-
Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and correctness. The final structure is often deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).[1]
Workflow for X-ray Crystal Structure Analysis
The following diagram illustrates the general workflow for determining the crystal structure of a triazolopyridine compound.
Caption: Workflow of X-ray Crystal Structure Analysis.
This guide provides a foundational understanding of the structural analysis of triazolopyridine compounds. The presented data and methodologies offer a starting point for researchers to compare and interpret the structural features of these important heterocyclic systems.
References
- 1. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data | Powder Diffraction | Cambridge Core [cambridge.org]
- 5. Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data [fitforthem.unipa.it]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
Triazolopyridine Efficacy in In Vivo Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel anti-cancer therapeutics is a critical endeavor in oncological research. Among the promising classes of small molecules, triazolopyridine derivatives have emerged as potent inhibitors of various signaling pathways implicated in tumor growth and survival. This guide provides an objective comparison of the preclinical efficacy of several triazolopyridine compounds tested in in vivo xenograft models, supported by experimental data and detailed protocols.
Comparative Efficacy of Triazolopyridine Derivatives
The following table summarizes the in vivo efficacy of representative triazolopyridine compounds from different studies. These compounds target diverse signaling pathways, demonstrating the versatility of the triazolopyridine scaffold in cancer therapy.
| Compound Name/ID | Target Pathway | Cancer Type | Xenograft Model (Cell Line) | Dosing Regimen | Tumor Growth Inhibition (TGI) / Efficacy | Reference |
| TPB15 | Hedgehog (Smoothened inhibitor) | Triple-Negative Breast Cancer | MDA-MB-468 | 80 mg/kg/day (intragastric) | Greater anti-tumor activity than Vismodegib (100 mg/kg) with lower toxicity.[1][2] | [1][2] |
| TI-12403 | WNT/β-catenin (Tankyrase inhibitor) | Colorectal Cancer | DLD-1 | 20 mg/kg/day (intraperitoneal) for 14 days | Significantly suppressed tumor growth compared to DMSO control.[3] | [3] |
| Compound 12m | BRD4 inhibitor | Acute Myeloid Leukemia | MV4-11 | Not explicitly stated in the provided abstract. | Showed excellent anti-cancer activity in vitro (IC50 = 0.02 µM), superior to (+)-JQ1. Good oral absorption (F = 44.8%) suggests potential for in vivo efficacy.[4] | [4] |
| A11 | Hedgehog (Smoothened inhibitor) | Colorectal Carcinoma | Not explicitly stated in the provided abstract. | Not explicitly stated in the provided abstract. | Superior antiproliferative activity against CRC cells compared to Vismodegib. | |
| WS-722 | BRD4 inhibitor | Acute Myeloid Leukemia | THP-1 | Not explicitly stated in the provided abstract. | Inhibited growth of THP-1 cells with an IC50 value of 3.86 µmol/L.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical studies. Below are generalized yet detailed protocols for establishing and utilizing subcutaneous xenograft models for testing the efficacy of triazolopyridine compounds.
Cell Culture and Preparation
-
Cell Lines: Human cancer cell lines such as MDA-MB-468 (triple-negative breast cancer), DLD-1 (colorectal cancer), and MV4-11 (acute myeloid leukemia) are cultured according to ATCC guidelines.[2][4][6]
-
Culture Conditions: Cells are maintained in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: Cells are harvested during the logarithmic growth phase.[6] Adherent cells are detached using trypsin-EDTA, while suspension cells are collected by centrifugation.
-
Cell Viability and Counting: Cell viability is assessed using trypan blue exclusion, and cells are counted using a hemocytometer or an automated cell counter.
-
Suspension: Cells are resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection. For some cell lines, a 1:1 mixture with Matrigel may be used to enhance tumor formation.[6][7]
Subcutaneous Xenograft Model Establishment
-
Animal Models: Immunocompromised mice, such as athymic nude (nu/nu) or NOD-scid IL2Rgamma(null) (NSG) mice (typically 4-6 weeks old), are used to prevent rejection of human tumor cells.[8]
-
Injection: A suspension of 1-10 million cells in a volume of 100-200 µL is injected subcutaneously into the flank of the mice using a 27- or 30-gauge needle.[6][8]
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumors with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[6]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups.
Drug Administration and Efficacy Evaluation
-
Drug Formulation: Triazolopyridine compounds are formulated in a suitable vehicle (e.g., DMSO, PEG400, saline) for administration.
-
Administration: The drug is administered via the appropriate route (e.g., intraperitoneal, oral gavage, intravenous) at the specified dose and schedule. The control group receives the vehicle alone.
-
Monitoring: Animal body weight and overall health are monitored regularly to assess toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated and statistical analysis is performed to determine the significance of the treatment effect. Tissues may be harvested for further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Mechanisms of Action
Triazolopyridine derivatives exert their anti-cancer effects by targeting key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design and development.
Hedgehog Signaling Pathway
The Hedgehog (Hh) pathway is critical in embryonic development and is aberrantly activated in several cancers.[9] Triazolopyridines like TPB15 act as Smoothened (SMO) inhibitors, blocking the downstream signaling cascade.[1][2]
WNT/β-catenin Signaling Pathway
The WNT/β-catenin pathway is fundamental in cell fate determination and proliferation, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[10][11] Triazolopyridines such as TI-12403 can inhibit this pathway by targeting components like Tankyrase, which is involved in the degradation of the β-catenin destruction complex member AXIN.[3]
BRD4 Signaling
Bromodomain and extraterminal (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like MYC.[12] Triazolopyridine-based BRD4 inhibitors, such as compound 12m , represent a promising therapeutic strategy in cancers driven by transcriptional addiction.[4]
General Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of triazolopyridine compounds in xenograft models.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Discovery of [1,2,4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
Comparative Analysis of Cross-Reactivity in Triazolopyridine-Based Enzyme Inhibitors
The triazolopyridine scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors developed for a range of therapeutic areas, including oncology and inflammatory diseases.[1][2] These compounds have shown promise as potent inhibitors of various enzyme classes, particularly protein kinases.[2][3] However, a critical aspect of their development is the comprehensive profiling of their cross-reactivity, or selectivity, across the human kinome and other enzyme families.[4][5] This guide provides a comparative overview of the methodologies used to assess the selectivity of triazolopyridine-based inhibitors, supported by experimental data and detailed protocols.
Achieving high selectivity is a significant challenge in the development of kinase inhibitors, as many target the highly conserved ATP-binding site.[4][6] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, a thorough understanding of an inhibitor's interaction landscape is paramount for its progression as a safe and effective therapeutic agent or as a precise chemical probe for biological research.[5][7]
Quantitative Inhibitor Selectivity Data
The selectivity of triazolopyridine-based inhibitors is typically determined by screening them against large panels of kinases. The data is often presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) or dissociation constants (Kd). The following tables summarize publicly available selectivity data for representative triazolopyridine-based inhibitors.
Table 1: Kinase Selectivity Profile of Filgotinib (GLPG0634)
Filgotinib is a selective JAK1 inhibitor with a triazolopyridine core.[3][8] Its selectivity against other members of the Janus kinase (JAK) family is a key attribute.
| Target Kinase | Recombinant Enzyme IC50 (nM) | Human Whole Blood Assay IC50 (nM) | Selectivity vs. JAK1 (Enzymatic) |
| JAK1 | 10 | 280 | 1x |
| JAK2 | 28 | 420 | 2.8x |
| JAK3 | 810 | >5000 | 81x |
| TYK2 | 116 | 1480 | 11.6x |
| FLT3 | >1000 | N/A | >100x |
| FLT4 | >1000 | N/A | >100x |
| CSF1R | >1000 | N/A | >100x |
| Data sourced from studies on Filgotinib's kinase inhibitor activity.[8] |
Table 2: Dual JAK/HDAC Inhibitory Activity of Compound 19
Recent research has explored triazolopyridine derivatives as dual inhibitors of both Janus kinases (JAKs) and histone deacetylases (HDACs).[9][10] Compound 19 from this class demonstrates a distinct cross-reactivity profile.
| Target Enzyme | IC50 (nM) |
| JAK1 | 165 |
| JAK2 | 278 |
| JAK3 | >1000 |
| TYK2 | >1000 |
| HDAC1 | 25.4 |
| HDAC2 | 36.5 |
| HDAC3 | 83 |
| HDAC6 | 4.3 |
| Data sourced from the design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors.[10] |
Experimental Protocols for Cross-Reactivity Profiling
A multi-faceted approach is essential for accurately determining the selectivity of an inhibitor. This typically involves a combination of in vitro biochemical assays, cell-based target engagement studies, and unbiased proteomic methods.[11]
In Vitro Kinase Panel Screening
This is the foundational method for assessing inhibitor selectivity. It involves testing the compound against a large number of purified kinases to determine its inhibitory potency (IC50) for each.[4][7]
Experimental Protocol: Radiometric Kinase Assay
This protocol describes a widely used method for in vitro kinase profiling that measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.[4][11]
-
Materials:
-
Purified recombinant kinases (large panel, e.g., >400).
-
Specific peptide or protein substrates for each kinase.
-
Triazolopyridine inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP and non-radiolabeled ATP solution.
-
96- or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.[11]
-
In the wells of a microplate, add the kinase, its specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The concentration of ATP is often set near the Km value for each specific kinase to ensure that the measured IC50 reflects the inhibitor's intrinsic affinity.[4]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution like phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assays
Confirming that an inhibitor binds to its intended target within a complex cellular environment is a crucial validation step.[6][12] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement by measuring changes in protein thermal stability upon ligand binding.[13][14][15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the classic CETSA workflow using Western blotting for detection.[15]
-
Materials:
-
Cultured cells expressing the target enzyme.
-
Triazolopyridine inhibitor stock solution (e.g., 10 mM in DMSO).
-
Cell lysis buffer (containing protease and phosphatase inhibitors).
-
PCR tubes or strips.
-
Thermal cycler.
-
Centrifuge.
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
-
Primary antibody specific to the target protein.
-
Secondary antibody (e.g., HRP-conjugated).
-
Chemiluminescence substrate.
-
-
Procedure:
-
Treat intact cells with the triazolopyridine inhibitor at the desired concentration or with a vehicle (DMSO) control. Incubate under normal culture conditions to allow for cell penetration and target binding.
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures using a thermal cycler for a short duration (e.g., 3 minutes). This creates a "melt curve".
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature point using Western blotting.
-
Quantify the band intensities.
-
Plot the amount of soluble protein as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.[12][13]
-
Chemical Proteomics for Unbiased Off-Target Profiling
While kinase panels are extensive, they do not cover all potential off-targets. Chemical proteomics provides an unbiased approach to identify the full spectrum of protein interactions within a cell lysate.[16][17][18] The "Kinobeads" technique is a prominent example used for kinase inhibitor profiling.[19][20]
Experimental Protocol: Kinobeads-Based Profiling
This method uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome. The inhibitor of interest is then used to compete for binding, and the displaced kinases are identified and quantified by mass spectrometry (MS).[19]
-
Materials:
-
Kinobeads (affinity resin with immobilized non-selective kinase inhibitors).
-
Cell lysate from the relevant cell line or tissue.
-
Triazolopyridine inhibitor of interest.
-
Incubation buffers and wash buffers.
-
Reagents for protein digestion (e.g., trypsin).
-
LC-MS/MS system for protein identification and quantification.
-
-
Procedure:
-
Prepare a native cell lysate, ensuring proteins remain in their folded state.
-
Treat aliquots of the cell lysate with increasing concentrations of the free triazolopyridine inhibitor. A vehicle-treated sample serves as the control.
-
Incubate the treated lysates with the Kinobeads. Kinases not bound by the free inhibitor will bind to the immobilized ligands on the beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.
-
Analyze the peptide mixtures using quantitative LC-MS/MS.
-
Identify the proteins and quantify their abundance in each sample.
-
Generate competition-binding curves for each identified kinase by plotting its abundance on the beads against the concentration of the free inhibitor.
-
From these curves, apparent dissociation constants (Kd) can be determined, providing a quantitative measure of the inhibitor's affinity for hundreds of kinases simultaneously in a competitive and physiological context.[19][20]
-
Conclusion
The cross-reactivity profiling of triazolopyridine-based enzyme inhibitors is a critical and multi-step process in drug discovery.[6] A comprehensive assessment requires the integration of data from various orthogonal methods. Initial broad-panel in vitro screens provide a landscape of potential targets, which must then be validated in a more physiologically relevant context using cell-based target engagement assays like CETSA.[6][14] Finally, unbiased chemical proteomics approaches, such as Kinobeads profiling, offer the most thorough method for identifying both expected and unexpected off-targets, thereby providing a complete picture of an inhibitor's selectivity.[19][20] This integrated strategy is essential for developing safe, effective, and highly selective triazolopyridine-based therapeutics and for accurately interpreting their biological effects in research.
References
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 19. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 20. mediatum.ub.tum.de [mediatum.ub.tum.de]
A Researcher's Guide to Validating Molecular Docking with Experimental Binding Assays
Introduction
In the realm of drug discovery and molecular biology, molecular docking has emerged as a pivotal computational tool for predicting how small molecules (ligands) bind to macromolecular targets, typically proteins.[1] These in-silico simulations provide valuable insights into binding modes and affinities, enabling the rapid screening of vast compound libraries.[2][3] However, docking predictions are based on scoring functions that approximate the complex biophysical interactions within a biological system.[1] Therefore, rigorous experimental validation is not just a recommendation but a critical necessity to confirm the computational predictions and ensure their physiological relevance.[1][4] This guide provides a comparative overview of common experimental binding assays used to validate molecular docking results, complete with data presentation formats, detailed protocols, and workflow visualizations.
A strong correlation between the predicted docking scores and experimentally determined binding constants (e.g., Kᵢ, Kₐ, Kᴅ, or IC₅₀) provides confidence in the computational model, validating its predictive power for identifying novel, potent compounds.[1][2]
Comparative Analysis of Key Binding Assays
Choosing the right experimental assay is crucial and depends on factors like the required throughput, the nature of the interacting molecules, and the specific information needed (e.g., kinetics vs. thermodynamics). The following table summarizes and compares the most widely used techniques for validating molecular docking hits.
| Assay Technique | Principle | Key Parameters Measured | Throughput | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[5] | Association rate (kₐ), Dissociation rate (kₔ), Affinity (Kᴅ).[5][6] | Medium to High | Real-time, label-free detection; provides kinetic and affinity data.[5][6][7] | Requires immobilization of one binding partner, which may affect its activity; can be sensitive to non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event as one molecule is titrated into another.[8][9] | Affinity (Kₐ), Enthalpy (ΔH), Stoichiometry (n), Entropy (ΔS).[8][10] | Low to Medium | Label-free, in-solution measurement; provides a complete thermodynamic profile of the interaction.[8] | Requires relatively large amounts of pure sample; sensitive to buffer mismatch.[10] |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.[11] | Binding Affinity (Kᴅ, IC₅₀). | High | Homogeneous (no-wash) assay; suitable for high-throughput screening (HTS).[11] | Requires a fluorescent label on the ligand; limited by the molecular weight difference between binding partners.[12] |
| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between two fluorophores (a donor and an acceptor) when brought into close proximity by a binding event.[13] | Binding Affinity (Kᴅ, IC₅₀), Stoichiometry.[12] | High | Homogeneous assay; not limited by molecular weight.[12] | Requires labeling both binding partners, which can be complex and costly.[12] |
Illustrative Data: Correlating Docking and Experimental Results
After performing experimental assays, the primary goal is to assess the correlation between computational scores and measured binding affinities. A successful docking protocol should ideally rank compounds with high experimental affinity better than those with low affinity.
| Compound ID | Docking Score (kcal/mol) | Experimental Kᵢ (nM) [SPR] | Experimental Kᴅ (µM) [ITC] |
| Compound A | -10.5 | 15 | 0.02 |
| Compound B | -9.8 | 45 | 0.08 |
| Compound C | -9.1 | 250 | 1.2 |
| Compound D | -8.5 | 1,200 | 5.6 |
| Compound E | -7.2 | 15,000 | >50 |
This table presents hypothetical data for illustrative purposes.
Visualizing the Validation Workflow and Assay Principles
Diagrams are essential for understanding the logical flow of the validation process and the underlying principles of each experimental technique.
Caption: Workflow from computational docking to experimental validation.
Caption: Principle of Surface Plasmon Resonance (SPR).
Caption: Principle of Isothermal Titration Calorimetry (ITC).
Experimental Protocols
Detailed and optimized protocols are fundamental for generating reliable and reproducible data. Below are generalized protocols for SPR and ITC.
Surface Plasmon Resonance (SPR) Protocol
This protocol provides a general workflow for analyzing a protein-ligand interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified protein (ligand) in an appropriate buffer (e.g., HBS-EP+)
-
Small molecule (analyte) dissolved in running buffer, with serial dilutions
-
Running buffer (degassed)
Procedure:
-
Chip Preparation and Priming: Equilibrate a new sensor chip in the instrument with running buffer until a stable baseline is achieved.
-
Ligand Immobilization:
-
Activate the sensor surface by injecting a mixture of EDC/NHS.
-
Inject the purified protein (ligand) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without the ligand to account for non-specific binding.
-
-
Analyte Injection (Binding Measurement):
-
Inject a series of concentrations of the small molecule (analyte) over both the ligand and reference flow cells for a set association time.
-
Allow the running buffer to flow over the chip to monitor the dissociation phase.[5]
-
-
Regeneration: Inject a specific regeneration solution (e.g., low pH glycine or high salt) to remove the bound analyte from the ligand surface, preparing it for the next cycle.
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain corrected sensorgrams.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kₐ, kₔ) and the binding affinity (Kᴅ).[5]
-
Isothermal Titration Calorimetry (ITC) Protocol
This protocol outlines the steps for determining the thermodynamic properties of a protein-ligand interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Purified protein (macromolecule)
-
Purified small molecule (ligand)
-
Identical, degassed buffer for both protein and ligand solutions
Procedure:
-
Sample Preparation (Critical Step):
-
Prepare both the protein and ligand in an identical, extensively dialyzed, or buffer-exchanged buffer.[10] Mismatches in buffer composition, especially pH and salt concentration, can lead to large heats of dilution that obscure the true binding signal.[10]
-
Degas both solutions thoroughly to prevent air bubbles in the calorimeter cell or syringe.[10]
-
Accurately determine the concentration of both binding partners.
-
-
Loading the Calorimeter:
-
Titration Experiment:
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform an initial small injection to remove any material diffused from the syringe, and discard this data point during analysis.
-
Proceed with a series of injections (typically 15-30) of the ligand into the sample cell. The instrument will measure the minute heat changes that occur after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to determine the heat released or absorbed (q).
-
Plot the heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).[8] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Surface Plasmon Resonance Service Enhances Binding Analysis and Drug Development -- Kactusbio | PRLog [prlog.org]
- 7. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal ofTriazolo[4,3-a]pyridin-8-amine: A Comprehensive Guide
Proper Disposal of[1][2][3]Triazolo[4,3-a]pyridin-8-amine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of[1][2][3]Triazolo[4,3-a]pyridin-8-amine, a heterocyclic amine derivative of pyridine. Due to the potential hazards associated with this class of compounds, all waste containing[1][2][3]Triazolo[4,3-a]pyridin-8-amine must be treated as hazardous waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle the compound with appropriate personal protective equipment (PPE). The specific PPE required may vary based on the institutional chemical hygiene plan, but generally includes:
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) to prevent skin contact.[1] Nitrile gloves may not be sufficient. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles are essential to protect from splashes.[1] |
| Lab Coat | A standard laboratory coat should be worn to protect clothing and skin from contamination.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of vapors or dust.[1][2] |
In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Disposal Protocol
The disposal of[1][2][3]Triazolo[4,3-a]pyridin-8-amine and its contaminated materials must adhere to local, state, and federal regulations.[3] The following steps outline a general procedure for its disposal:
-
Waste Classification : All materials contaminated with[1][2][3]Triazolo[4,3-a]pyridin-8-amine, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Waste Collection :
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "[1][2][3]Triazolo[4,3-a]pyridin-8-amine," and any associated hazards (e.g., Toxic, Irritant).[1]
-
Storage :
-
Disposal Request : Once the container is full or is no longer being used, a chemical waste collection request should be submitted to the institution's EHS or hazardous waste management department.[4][6]
-
Final Disposal Method : The ultimate disposal of[1][2][3]Triazolo[4,3-a]pyridin-8-amine will be carried out by a licensed chemical waste disposal company.[7] Common methods for pyridine and its derivatives include:
-
Incineration : Controlled incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method.[2][3][7] This can include rotary kiln incineration or liquid injection incineration.[3]
-
Landfill : In some cases, and only after appropriate treatment, the waste may be disposed of in a sanitary landfill. However, this is generally not the preferred method for organic amines.[2]
-
Experimental Workflow for Disposal
Caption: Disposal Workflow for[1][2][3]Triazolo[4,3-a]pyridin-8-amine
Signaling Pathways and Logical Relationships
In the context of chemical disposal, a logical relationship diagram can illustrate the decision-making process based on the nature of the chemical waste.
Caption: Logical Decision Tree for Chemical Waste Disposal
References
Personal protective equipment for handling [1,2,4]Triazolo[4,3-a]pyridin-8-amine
Essential Safety and Handling Guide for[1][2][3]Triazolo[4,3-a]pyridin-8-amine
Disclaimer: A specific Safety Data Sheet (SDS) for[1][2][3]Triazolo[4,3-a]pyridin-8-amine is not publicly available. The following guidance is based on safety information for the closely related isomer,[1][2][3]triazolo[1,5-a]pyridin-8-amine, and general safety protocols for triazole-containing compounds. This information should be used as a preliminary guideline. A thorough risk assessment should be completed by researchers before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with[1][2][3]Triazolo[4,3-a]pyridin-8-amine. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is mandatory when handling[1][2][3]Triazolo[4,3-a]pyridin-8-amine:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Fire/flame resistant and impervious clothing. | Prevents skin contact and absorption.[1] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | Protects against inhalation of dust or aerosols.[1] |
Operational Plan: Handling and Storage
Handling:
-
Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols during handling.[1]
-
Employ non-sparking tools to prevent ignition.[1]
-
Wash hands thoroughly after handling the material.[1]
Storage:
Disposal Plan
Proper disposal of[1][2][3]Triazolo[4,3-a]pyridin-8-amine and its containers is crucial to prevent environmental contamination.
-
Chemical Disposal: The material can be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
Accidental Release Measures
In the event of a spill or release:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Use personal protective equipment, including chemical-impermeable gloves.[1]
-
Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
Quantitative Data
No specific occupational exposure limits have been established for[1][2][3]Triazolo[4,3-a]pyridin-8-amine or its close isomers.[1]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
